molecular formula C14H12N2O3 B1269846 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide CAS No. 571158-97-9

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Cat. No.: B1269846
CAS No.: 571158-97-9
M. Wt: 256.26 g/mol
InChI Key: JSRJQMPXDZBFNI-UHFFFAOYSA-N
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Description

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-11-4-2-1-3-10(11)14(17)16-9-5-6-12-13(7-9)19-8-18-12/h1-7H,8,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRJQMPXDZBFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357356
Record name 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
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Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571158-97-9
Record name 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(1,3-dioxaindan-5-yl)benzamide
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Foundational & Exploratory

Synthesis of Novel 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide derivatives, a class of compounds with significant potential in medicinal chemistry. The core of this synthesis involves the formation of an amide bond between a 2-aminobenzoic acid moiety, often derived from isatoic anhydride, and a substituted 3,4-methylenedioxyaniline. This document outlines detailed experimental protocols for the synthesis, purification, and characterization of these derivatives. Furthermore, it presents a logical workflow for the discovery and development of new chemical entities based on this scaffold and summarizes key quantitative data in a structured format to facilitate comparison and further research.

Introduction

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. When coupled with the 1,3-benzodioxole (or 3,4-methylenedioxyphenyl) moiety, which is also prevalent in a variety of natural products and synthetic drugs, the resulting this compound derivatives present a promising avenue for the development of new therapeutic agents. The unique electronic and conformational properties of the benzodioxole ring system can significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules. This guide details a reliable synthetic route to access these novel derivatives, providing researchers with the necessary information to explore their therapeutic potential.

Synthetic Pathway

The primary synthetic route for the preparation of this compound derivatives involves the reaction of isatoic anhydride (or a substituted analogue) with 3,4-methylenedioxyaniline (or its derivatives). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring and subsequent formation of the amide bond with the release of carbon dioxide.

G Isatoic Anhydride Isatoic Anhydride Reaction_Vessel Amide Bond Formation (Solvent, Heat) Isatoic Anhydride->Reaction_Vessel 3,4-Methylenedioxyaniline 3,4-Methylenedioxyaniline 3,4-Methylenedioxyaniline->Reaction_Vessel Intermediate Unstable Carbamoyl Carboxylic Acid Reaction_Vessel->Intermediate Target_Compound This compound Intermediate->Target_Compound CO2 Carbon Dioxide (byproduct) Intermediate->CO2

Caption: General Synthetic Scheme.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol describes a general method for the synthesis of the parent compound. This can be adapted for substituted analogues by using appropriately substituted isatoic anhydrides or 3,4-methylenedioxyanilines.

Materials:

  • Isatoic anhydride (1.0 eq)

  • 3,4-Methylenedioxyaniline (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 3,4-methylenedioxyaniline in anhydrous DMF, add isatoic anhydride in one portion.

  • Stir the reaction mixture at 80-90 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization

The synthesized compounds should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data

The following tables provide representative data for a series of hypothetically synthesized this compound derivatives. The spectral data is predicted based on the analysis of structurally similar compounds.

Table 1: Synthesis Yields of this compound Derivatives

Compound IDR1R2Yield (%)
1a HH85
1b 5-ClH82
1c 5-NO₂H75
1d H6-Br80

Table 2: Representative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Compound IDδ (ppm), Multiplicity, J (Hz), Integration, Assignment
1a 10.15 (s, 1H, -NHCO-), 7.60 (d, J=8.0 Hz, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 7.15 (t, J=7.6 Hz, 1H, Ar-H), 6.90 (d, J=8.0 Hz, 1H, Ar-H), 6.80 (d, J=8.0 Hz, 1H, Ar-H), 6.60 (d, J=8.0 Hz, 1H, Ar-H), 6.00 (s, 2H, -OCH₂O-), 5.50 (s, 2H, -NH₂)
1b 10.25 (s, 1H, -NHCO-), 7.70 (s, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 7.25 (d, J=8.4 Hz, 1H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 6.85 (d, J=8.4 Hz, 1H, Ar-H), 6.05 (s, 2H, -OCH₂O-), 5.65 (s, 2H, -NH₂)

Table 3: Representative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Compound IDδ (ppm), Assignment
1a 168.5 (C=O), 150.0 (C-NH₂), 147.5, 143.0, 134.0, 132.0, 128.0, 117.0, 116.5, 115.0, 108.0, 105.0, 101.5 (-OCH₂O-)
1b 168.0 (C=O), 148.5 (C-NH₂), 147.8, 143.2, 134.5, 131.0, 129.0, 122.0 (C-Cl), 118.0, 116.0, 108.2, 105.5, 101.8 (-OCH₂O-)

Table 4: Representative IR and Mass Spectral Data

Compound IDIR (KBr, cm⁻¹)MS (ESI+) m/z [M+H]⁺
1a 3450, 3350 (N-H), 1640 (C=O), 1600, 1510, 1250257.09
1b 3460, 3355 (N-H), 1645 (C=O), 1595, 1505, 1255, 820 (C-Cl)291.05

Logical Workflow for Drug Discovery

The synthesis of a novel class of compounds is the initial step in a long and complex drug discovery and development pipeline. The following diagram illustrates a typical workflow for advancing a new chemical entity from synthesis to a potential drug candidate.

G cluster_0 Discovery & Preclinical Phase Synthesis Synthesis of Derivatives Screening High-Throughput Screening Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADMET In Vitro & In Vivo ADMET Studies Lead_Opt->ADMET Candidate Candidate Selection ADMET->Candidate

Caption: Drug Discovery Workflow.

Conclusion

This technical guide provides a foundational framework for the synthesis and initial characterization of novel this compound derivatives. The outlined synthetic protocol is robust and amenable to the generation of a diverse library of analogues for further investigation. The provided representative data serves as a useful reference for researchers in this field. The exploration of this chemical space may lead to the discovery of new therapeutic agents with unique pharmacological profiles.

An In-Depth Technical Guide on the Characterization of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical characterization of the novel chemical entity 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. Due to the absence of specific literature on this compound, this document outlines a plausible synthetic route, hypothesizes its potential biological activities based on its constituent chemical moieties (a 2-aminobenzamide core and a 1,3-benzodioxole substituent), and details the requisite experimental protocols for its empirical characterization and validation. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this molecule and its derivatives.

Molecular Structure and Properties

IUPAC Name: 2-amino-N-(1,3-benzodioxol-5-yl)benzamide Molecular Formula: C₁₄H₁₂N₂O₃ Molecular Weight: 256.26 g/mol

The structure of this compound incorporates two key pharmacophores: the 2-aminobenzamide scaffold and the 1,3-benzodioxole (or methylenedioxyphenyl) ring. The 2-aminobenzamide moiety is a well-known structural component in a variety of pharmacologically active compounds, including histone deacetylase (HDAC) inhibitors and antimicrobial agents.[1][2] The 1,3-benzodioxole ring is a common feature in natural products and synthetic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] The combination of these two moieties in a single molecule suggests a potential for unique biological activities.

Proposed Synthesis

A plausible and efficient synthetic route for this compound involves the reaction of isatoic anhydride with 5-amino-1,3-benzodioxole.[6][7] This method is widely used for the synthesis of 2-aminobenzamide derivatives due to its simplicity and generally good yields.[8][9][10]

The proposed reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine of 5-amino-1,3-benzodioxole attacks one of the carbonyl groups of isatoic anhydride.[8] This leads to the opening of the anhydride ring and, following the loss of carbon dioxide, the formation of the desired amide bond.

G isatoic_anhydride Isatoic Anhydride solvent Solvent (e.g., DMF) Heat isatoic_anhydride->solvent aminobenzodioxole 5-Amino-1,3-benzodioxole aminobenzodioxole->solvent product This compound solvent->product Ring Opening & Decarboxylation co2 CO₂ solvent->co2

Caption: Proposed synthesis of the target compound.

Hypothesized Biological Activity and Signaling Pathways

Based on the known pharmacological activities of its structural components, this compound may exhibit a range of biological effects, most notably potential anticancer properties.

  • HDAC Inhibition: The 2-aminobenzamide scaffold is a key feature of several known HDAC inhibitors, such as Entinostat.[2] These inhibitors typically chelate the zinc ion in the active site of HDAC enzymes, leading to hyperacetylation of histones and non-histone proteins. This can result in the reactivation of tumor suppressor genes and cell cycle arrest.

  • Hedgehog Signaling Pathway Inhibition: Certain benzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[11][12] Aberrant activation of the Hh pathway is implicated in the development of various cancers.[11]

  • Antiproliferative and Cytotoxic Effects: Compounds containing the 1,3-benzodioxole moiety have demonstrated antiproliferative activity against various cancer cell lines.[4] The mechanism can involve the inhibition of enzymes like thioredoxin reductase (TrxR), which are crucial for cellular redox homeostasis.[4]

A hypothetical mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer, such as the Hedgehog pathway.

G Hh_ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh_ligand->PTCH1 SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibition SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibition of SUFU-GLI complex GLI GLI Proteins SUFU->GLI Sequesters GLI Nucleus Nucleus GLI->Nucleus Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2) Nucleus->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Molecule 2-amino-N-(2H-1,3- benzodioxol-5-yl)benzamide Molecule->SMO Inhibition

Caption: Hypothesized inhibition of the Hedgehog signaling pathway.

Experimental Protocols

A systematic approach is required for the comprehensive characterization of this compound. This involves structural elucidation, purity assessment, and evaluation of its biological activity.

Synthesis and Purification

Protocol: Synthesis of this compound [6][7]

  • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) and 5-amino-1,3-benzodioxole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G start Start reactants Combine Isatoic Anhydride & 5-Amino-1,3-benzodioxole in DMF start->reactants heat Heat and Stir reactants->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete precipitate Precipitate in Water monitor->precipitate Complete filter Filter and Wash precipitate->filter purify Recrystallize or Column Chromatography filter->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for synthesis and purification.
Structural Characterization and Purity Analysis

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.[13]

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic peaks corresponding to the aromatic protons and carbons of both the benzamide and benzodioxole rings, as well as the amine and amide protons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₂N₂O₃).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (ether in the dioxole ring).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity (ideally >95%).
Elemental Analysis Confirmation of elemental composition.The percentage composition of C, H, and N should be in close agreement with the calculated values for C₁₄H₁₂N₂O₃.
In Vitro Biological Evaluation

To investigate the hypothesized anticancer activity, a series of in vitro assays should be performed.[14][15]

Protocol: MTT Cell Proliferation Assay [15][16]

  • Seed cancer cells (e.g., A549 lung cancer, SW480 colon cancer) in 96-well plates and allow them to adhere overnight.[1]

  • Treat the cells with various concentrations of the synthesized compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data of Related Compounds

While no specific data exists for the title compound, the following tables summarize quantitative data for structurally related molecules to provide context for potential activity.

Table 1: Cytotoxicity of 2-Aminobenzamide Derivatives against Cancer Cell Lines [1]

Compound Cell Line IC₅₀ (µM)
Compound 3aA549 (Lung)24.59
Compound 3cA549 (Lung)29.59

Table 2: HDAC Inhibition by 2-Aminobenzamide Derivatives [2]

Compound HDAC1 IC₅₀ (nM) HDAC2 IC₅₀ (nM) HDAC8 IC₅₀ (nM)
Derivative 10f1801100>10000

Table 3: Hedgehog Pathway Inhibition by Benzamide Derivatives [12]

Compound Gli-Luc IC₅₀ (nM)
Derivative 21150

Conclusion

This compound is a novel molecule with significant potential for biological activity, particularly in the realm of oncology. This is inferred from the known pharmacological profiles of its 2-aminobenzamide and 1,3-benzodioxole components. The synthetic and experimental protocols detailed in this guide provide a clear and structured framework for the synthesis, purification, and comprehensive characterization of this compound. The successful execution of these protocols will be crucial in elucidating the true therapeutic potential of this promising chemical entity.

References

Spectroscopic Analysis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound, 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic properties of its constituent moieties: the 2-aminobenzamide core and the N-(2H-1,3-benzodioxol-5-yl) group. This guide furnishes detailed, generalized experimental protocols for key analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). All predictive quantitative data are summarized in structured tables for clarity and comparative purposes. Additionally, a generalized workflow for the spectroscopic characterization of a novel compound is provided. This document is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related benzamide derivatives.

Introduction

This compound is a chemical entity that combines the structural features of anthranilamide and a substituted benzodioxole. Anthranilamides are a class of aromatic compounds containing a benzene carboxamide moiety with an amine group at the 2-position.[1] Such structures are of interest in medicinal chemistry and materials science. The spectroscopic characterization of this molecule is crucial for confirming its identity, purity, and structure, which are essential steps in any research and development pipeline. This guide outlines the expected spectroscopic signatures of the target molecule.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural fragments: 2-aminobenzamide and N-substituted 1,3-benzodioxoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum would exhibit signals corresponding to the protons of the 2-aminobenzamide and the 1,3-benzodioxole moieties.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.5br s1HAmide N-H
~7.8 - 7.2m4HAromatic protons (2-aminobenzamide)
~6.9 - 6.7m3HAromatic protons (1,3-benzodioxole)
~5.9 - 6.0s2HO-CH₂-O (benzodioxole)
~5.0 - 6.0br s2HAmino N-H₂

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. "br s" denotes a broad singlet, and "m" denotes a multiplet.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~168 - 172Carbonyl carbon (C=O)
~148 - 150Quaternary aromatic carbons (C-O, benzodioxole)
~145 - 148Quaternary aromatic carbon (C-NH₂, aminobenzamide)
~115 - 135Aromatic carbons (CH)
~100 - 102Methylene carbon (O-CH₂-O)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchingAmine (NH₂) and Amide (N-H)
3100 - 3000C-H stretchingAromatic C-H
~1640 - 1680C=O stretching (Amide I)Amide
~1600 - 1450C=C stretchingAromatic ring
~1550 - 1510N-H bending (Amide II)Amide
~1250 - 1000C-O stretchingEther (O-CH₂-O)
~1250 - 1350C-N stretchingAromatic amine and amide
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₄H₁₂N₂O₃), the expected molecular weight is approximately 256.26 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
~256[M]⁺ (Molecular ion)
~135Fragment corresponding to the benzodioxole amine moiety
~121Fragment corresponding to the 2-aminobenzoyl moiety
~105Fragment corresponding to the benzoyl cation
~77Fragment corresponding to the phenyl cation

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Ensure complete dissolution.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (using Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[3]

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Instrument Setup:

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed.

    • Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (using Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[4] This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Data Processing:

    • The detector records the abundance of each ion.

    • The software generates a mass spectrum, which is a plot of relative intensity versus m/z.

    • Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Final_Report Final Report & Characterization Data Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound based on predictive analysis of its constituent fragments. The tabulated data for NMR, FT-IR, and MS, along with the detailed experimental protocols, offer a valuable starting point for researchers working with this compound. The provided workflow diagram illustrates the logical progression of spectroscopic analysis in chemical research. It is important to emphasize that the spectral data presented herein are predictive and await experimental verification. Future work should focus on the synthesis and experimental spectroscopic characterization of this molecule to validate and refine the data presented in this guide.

References

In Vitro Biological Screening of Benzodioxole Benzamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The benzodioxole motif, a privileged scaffold in medicinal chemistry, is a key structural component in a multitude of biologically active compounds.[1][2] When integrated with a benzamide framework, this combination gives rise to derivatives with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities.[3][4][5][6] This technical guide provides an in-depth overview of the in vitro biological screening of novel benzodioxole benzamide compounds, tailored for researchers, scientists, and drug development professionals. It details common experimental protocols, summarizes quantitative biological data, and visualizes key workflows and mechanisms of action.

Data Presentation: Quantitative Bioactivity

The following tables summarize the in vitro biological activities of various benzodioxole benzamide derivatives as reported in recent literature.

Table 1: Anticancer and Cytotoxicity Data (IC50/CC50 Values)

Compound IDCell LineActivity TypeIC50/CC50 (µM)Reference
2a Hep3B (Liver Cancer)AnticancerPotent (Specific value not provided, but reduced α-FP secretion to 1625.8 ng/ml)[3][7]
2b Hep3B (Liver Cancer)AnticancerWeak (Specific value not provided, but reduced α-FP secretion to 2340 ng/ml)[3][7]
IId Various (4 cancer lines)Anticancer26 - 65[6][8]
IIa / IIc Hek293t (Normal)Cytotoxicity> 150[6][8]
3e HeLa (Cervical Cancer)Cytotoxicity219[4][9]
Various HeLa (Cervical Cancer)Cytotoxicity219 - 1790[4]
28 MCF-7 (Breast Cancer)Cytotoxicity (GI50)37.02 ± 0.25[1]
28 U87MG (Glioblastoma)Cytotoxicity (GI50)68.69 ± 0.21[1]

Table 2: Antimicrobial Activity (MIC Values)

Compound IDBacterial StrainMIC (µg/mL)TargetReference
PC190723 S. aureus (MSSA & MRSA)1FtsZ[10]
FZ95 S. aureus (MRSA & MSSA)0.25FtsZ[10]
FZ100 S. aureus (MRSA & MSSA)0.1FtsZ[10]
FZ100 B. subtilis< 0.1FtsZ[10]
FZ104 B. subtilis6FtsZ[10]
Various S. pneumoniae25 - 80FtsZ[11]

Table 3: Enzyme Inhibition Data (IC50 Values)

Compound IDEnzyme TargetIC50 (µM)Reference
IIa α-Amylase0.85[6][8]
IIc α-Amylase0.68[6][8]
4f α-Amylase1.11 (µg/ml)[12]
Acarbose α-Amylase6.47 (µg/ml)[12]
4f COX-10.725[4][9]
3b COX-11.12[4][9]
3b COX-21.3[4][9]
7a DPPH Radical39.85[3][7]
7b DPPH Radical79.95[3][7]
Trolox DPPH Radical7.72[3][7]
28 SHP20.318 ± 0.001[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key in vitro assays commonly used in the screening of benzodioxole benzamide compounds.

Cytotoxicity Screening: MTS Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product, which is quantifiable by spectrophotometry.[8]

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, Hep3B, Hek293t) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[8]

  • Compound Treatment: The following day, treat the cells with various concentrations of the synthesized benzodioxole benzamide compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[8]

  • MTS Reagent Addition: After incubation, add the MTS reagent to each well according to the manufacturer's instructions.[8]

  • Final Incubation: Incubate the plates for an additional 1-4 hours to allow for the conversion of MTS to formazan.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, B. subtilis) to a concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]

α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit α-amylase, a key enzyme in carbohydrate digestion.[8] Its inhibition is a therapeutic target for managing type 2 diabetes.[6]

Protocol:

  • Enzyme/Inhibitor Pre-incubation: Pre-incubate a solution of α-amylase with various concentrations of the test compounds in a suitable buffer for a defined period.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a starch solution as the substrate.[8]

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature and pH.[8]

  • Reaction Termination: Stop the reaction by adding a stopping reagent, such as dinitrosalicylic acid (DNS). This reagent also reacts with the reducing sugars produced by the enzymatic activity to generate a colored product.

  • Data Acquisition: Measure the absorbance of the colored product using a spectrophotometer.

  • Data Analysis: Calculate the percentage of enzyme inhibition. The IC₅₀ value is determined from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

experimental_workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Selection Synthesis Synthesis of Benzodioxole Benzamide Derivatives Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTS on cancer & normal cells) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., α-Amylase, COX) Characterization->Enzyme Analysis IC50 / MIC Determination Cytotoxicity->Analysis Antimicrobial->Analysis Enzyme->Analysis Selection Selection of Potent & Non-toxic Lead Compounds Analysis->Selection

General workflow for in vitro screening of benzodioxole derivatives.

ftsz_inhibition Compound Benzodioxole Benzamide Compound FtsZ FtsZ Protein Compound->FtsZ Binds to GTP-binding site Inhibition Inhibition Protofilament FtsZ Protofilament Assembly FtsZ->Protofilament Polymerizes with GTP GTP GTP->FtsZ Z_Ring Z-Ring Formation Protofilament->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Bactericidal Bactericidal Effect Z_Ring->Bactericidal Cell_Division->Bactericidal Inhibition->Protofilament

Proposed mechanism of FtsZ inhibition by benzodioxane-benzamides.[10][11]

a_amylase_inhibition Compound Benzodioxole Benzamide (e.g., Compound IIc) Amylase α-Amylase Enzyme (in digestive tract) Compound->Amylase Binds to & Inhibits Inhibition Inhibition Breakdown Carbohydrate Breakdown Amylase->Breakdown Catalyzes Starch Complex Carbohydrates (Starch) Starch->Breakdown Glucose_Absorption Glucose Absorption into Bloodstream Breakdown->Glucose_Absorption Blood_Sugar Reduced Post-Meal Blood Sugar Spike Glucose_Absorption->Blood_Sugar Inhibition->Breakdown

Proposed mechanism for the antidiabetic effect of α-amylase inhibitors.[8]

cell_cycle_analysis Start Treat Cancer Cells (e.g., Hep3B) with Compound 2a Incubate Incubate for 24-48 hours Start->Incubate Harvest Harvest & Fix Cells Incubate->Harvest Stain Stain DNA with Propidium Iodide (PI) Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow Result Quantify Cell Population in G1, S, and G2-M Phases Flow->Result Arrest G2-M Phase Arrest Observed Result->Arrest

Workflow for investigating cell cycle perturbations.[3][7]

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide and Related Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct studies reporting the preliminary cytotoxicity of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide on cancer cell lines were identified in a comprehensive literature search. This guide, therefore, presents a summary of the cytotoxic activity of structurally related 2-aminobenzamide and 1,3-benzodioxole derivatives to provide a relevant framework for the evaluation of the title compound.

The benzamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of benzamide are being extensively investigated for their potential as anticancer agents due to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[2] This guide provides an overview of the cytotoxic potential of compounds structurally related to this compound, details common experimental protocols for cytotoxicity assessment, and visualizes a typical screening workflow.

Data Presentation: Cytotoxicity of Structurally Related Benzamide Derivatives

The following table summarizes the in vitro cytotoxic activity of various 2-aminobenzamide and 1,3-benzodioxole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. This information is crucial for understanding the potential potency of the title compound.

Compound Class/DerivativeCancer Cell LineAssayIC50 (µM)Reference
2-Aminobenzamide Derivatives
Compound 3a (benzothiazole-containing)A549 (Lung)Not Specified24.59[3]
Compound 3c (benzothiazole-containing)A549 (Lung)Not Specified29.59[3]
Compound 7h (quinoline-containing)HCT116 (Colon)Not Specified2.4[4]
Compound 7h (quinoline-containing)HT-29 (Colon)Not Specified6.4[4]
Compound 7i (quinoline-containing)HCT116 (Colon)Not Specified5.2[4]
Compound 7i (quinoline-containing)HT-29 (Colon)Not Specified10.65[4]
Compound 8j (styrylquinoline-containing)HCT116 (Colon)Not Specified5.8[4]
Compound 8l (styrylquinoline-containing)HCT116 (Colon)Not Specified8.5[4]
SNX-2112 (indazol-4-one derived)HT-29 (Colon)Not Specified0.003[5]
1,3-Benzodioxole Derivatives
Compound 8 (methyl ester)52 cell linesNot SpecifiedGI50 mean value of 5.71[6]
MAZ2 (organic arsenical conjugate)Molm-13 (Leukemia)Not Specified< 1[7]
MAZ2 (organic arsenical conjugate)K562 (Leukemia)Not Specified< 1[7]
MAZ2 (organic arsenical conjugate)A549 (Lung)Not Specified< 1[7]
MAZ2 (organic arsenical conjugate)HCT116 (Colon)Not Specified< 1[7]
Amide Derivative 2aHep3B (Liver)MTSPotent Cytotoxicity[8]

Experimental Protocols: A Representative Cytotoxicity Assay

A fundamental step in the preliminary evaluation of a novel compound's anticancer potential is the assessment of its cytotoxicity against various cancer cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol for MTT Assay

  • Cell Seeding:

    • Cancer cells (e.g., A549, HCT-116, MCF-7) are harvested from culture flasks during their logarithmic growth phase.

    • A cell suspension is prepared, and the cell density is adjusted to a predetermined concentration (e.g., 5 x 10⁴ cells/mL).

    • 100 µL of the cell suspension is seeded into each well of a 96-well microplate and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial dilutions of the stock solution are made in a complete cell culture medium to achieve a range of final concentrations.

    • The culture medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells.

    • Control wells containing medium with DMSO (vehicle control) and medium alone (blank control) are also included.

  • Incubation:

    • The microplate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Following the incubation period, 20 µL of MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plate is then incubated for an additional 4 hours under the same conditions to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for a few minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., A549, HCT-116) cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Test Compound Preparation (Stock Solution & Dilutions) treatment Compound Treatment (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Crystal Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Measurement (570 nm) formazan_solubilization->absorbance calculation Calculation of % Cell Viability absorbance->calculation ic50 IC50 Value Determination calculation->ic50

Experimental workflow for cytotoxicity screening.

Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_enzyme_inhibition Enzyme Inhibition Benzamide Benzamide Derivative Mitochondria Mitochondrial Dysfunction Benzamide->Mitochondria induces Caspases Caspase Activation Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis leads to Benzamide2 Benzamide Derivative Enzyme Target Enzymes (e.g., HDAC, PARP, VEGFR) Benzamide2->Enzyme binds to Inhibition Inhibition of Enzyme Activity Benzamide2->Inhibition causes Downstream Disruption of Downstream Signaling Inhibition->Downstream CellCycleArrest Cell Cycle Arrest & Reduced Proliferation Downstream->CellCycleArrest

Potential signaling pathways for benzamide cytotoxicity.

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanism of action for this compound is yet to be determined, studies on related benzamide derivatives suggest several potential pathways through which it might exert its cytotoxic effects:

  • Induction of Apoptosis: Many anticancer agents function by inducing programmed cell death, or apoptosis. Some benzamide derivatives have been shown to induce apoptosis in cancer cells.[9][10] This can occur through various mechanisms, including the disruption of mitochondrial function, which leads to the activation of caspases, a family of proteases that execute the apoptotic process.[9]

  • Enzyme Inhibition: Benzamide derivatives have been identified as inhibitors of several key enzymes involved in cancer progression:

    • Histone Deacetylases (HDACs): HDACs play a crucial role in the epigenetic regulation of gene expression.[2] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis. The 2-aminobenzamide moiety is a known zinc-binding group that can interact with the active site of HDACs.[2]

    • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair.[10] Inhibiting PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality.

    • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11] Inhibition of VEGFR can stifle tumor growth by cutting off its blood supply.

  • Cell Cycle Arrest: Some benzamide derivatives have been shown to cause cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating.[10]

References

The Emergence of Benzamide Derivatives: A Technical Guide to their Mechanisms of Action in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of novel and effective cancer therapeutics, benzamide derivatives have emerged as a versatile and promising class of small molecules. Their unique structural scaffold has enabled the development of compounds that target a wide array of critical cellular pathways implicated in tumorigenesis and progression. This technical guide provides an in-depth analysis of the core mechanisms of action of these novel agents, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this important class of therapeutic candidates.

Inhibition of the Hedgehog Signaling Pathway

A significant number of novel benzamide derivatives have been developed as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development that is often aberrantly activated in various cancers.[1][2] These inhibitors primarily target the Smoothened (Smo) receptor, a key component of the Hh pathway.[1][2]

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. This binding relieves Ptch's inhibition of the G protein-coupled receptor-like protein Smoothened (Smo). The activation of Smo then triggers a downstream signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation.

Novel 4-(2-pyrimidinylamino)benzamide and 2-methoxybenzamide derivatives have demonstrated potent inhibitory activity against the Hh pathway.[1][2][3] For instance, compound 21, a 2-methoxybenzamide derivative, has been shown to possess nanomolar IC50 values in Hh pathway inhibition and effectively prevents the ciliary translocation of Smo induced by Shh.[1][2]

Below is a diagram illustrating the mechanism of action of benzamide derivatives as Hedgehog signaling pathway inhibitors.

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane Ptch Patched (Ptch) Receptor Smo Smoothened (Smo) Receptor Ptch->Smo Inhibits Gli Gli Transcription Factor Smo->Gli Activates Shh Shh Ligand Shh->Ptch Binds Benzamide Benzamide Derivative Benzamide->Smo Inhibits Nucleus Nucleus Gli->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Promotes ROS_Apoptosis_Workflow cluster_cell_based Cell-Based Assays cluster_protein_analysis Protein Analysis A Cancer Cell Lines (e.g., Gastric Cancer) B Treat with Benzamide Derivative (e.g., BJ-13) A->B C Measure Intracellular ROS (e.g., DCFH-DA assay) B->C D Measure Mitochondrial Membrane Potential (e.g., JC-1 assay) B->D E Cell Lysis B->E F Western Blot E->F G Analyze Apoptotic Proteins (Bax, Bcl-2, Cleaved Caspase-3) F->G PARP1_Inhibition_Pathway DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 Activates DSBs Accumulation of DNA Double-Strand Breaks Repair DNA Repair PARP1->Repair Benzamide Benzamide Derivative (13f) Benzamide->PARP1 Inhibits G2M G2/M Cell Cycle Arrest DSBs->G2M Apoptosis Apoptosis G2M->Apoptosis

References

A Comprehensive Technical Guide to the Structure-Activity Relationship of 2-Amino-N-arylbenzamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. Its inherent structural features, particularly the ortho-amino group relative to the amide functionality, allow it to act as an effective zinc-binding group (ZBG), making it a popular pharmacophore for targeting metalloenzymes. Furthermore, the scaffold's synthetic tractability and the ease with which its aryl components can be modified have enabled extensive exploration of its structure-activity relationships (SAR). This guide provides an in-depth analysis of the SAR of 2-amino-N-arylbenzamides across their primary biological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Pharmacophore and General SAR Principles

The quintessential 2-amino-N-arylbenzamide pharmacophore can be dissected into three key regions, particularly evident in its role as a histone deacetylase (HDAC) inhibitor:

  • Zinc-Binding Group (ZBG): The 2-aminobenzamide moiety itself. The amino group and the adjacent amide carbonyl oxygen chelate the zinc ion at the active site of target enzymes like HDACs.[1][2]

  • Linker Region: The N-aryl portion of the benzamide. This region connects the ZBG to the cap group and its conformation and composition are crucial for proper orientation within the enzyme's active site.

  • Cap Group (Surface Recognition Domain): An additional aromatic or functional group, often attached to the linker. This region interacts with the surface of the enzyme, contributing significantly to potency and isoform selectivity.[1][3]

Modifications to each of these regions have profound effects on the compound's biological activity, selectivity, and pharmacokinetic properties.

cluster_0 General Pharmacophore of 2-Amino-N-arylbenzamide HDAC Inhibitors cluster_1 Target Enzyme Active Site ZBG Zinc-Binding Group (2-Aminobenzamide) Linker Linker (N-Aryl) ZBG->Linker Amide Bond Zinc Zn²⁺ Ion ZBG->Zinc Chelation Cap Cap Group (Surface Recognition) Linker->Cap Variable Linkage Surface Enzyme Surface Pocket Cap->Surface Interaction

Caption: General pharmacophore model for 2-amino-N-arylbenzamide-based inhibitors.

Structure-Activity Relationship by Biological Target

Histone Deacetylase (HDAC) Inhibition

2-Amino-N-arylbenzamides are potent inhibitors of class I HDACs (HDAC1, 2, and 3), which are key regulators in cell proliferation and are frequently dysregulated in cancer.[2] The primary mechanism involves the 2-amino group chelating the active site zinc ion.[1]

Key SAR Findings:

  • Zinc-Binding Group: The 2-amino group is critical for activity. Its replacement or relocation diminishes or abolishes inhibitory function.[1]

  • Linker/Aryl Group: The nature of the N-aryl ring influences potency. Electron-donating or withdrawing substituents can modulate the electronic properties and binding affinity.

  • Cap Group: This region is a major determinant of isoform selectivity and potency.

    • Attaching bulky aromatic groups, such as a (piperazin-1-yl)pyrazine moiety, can lead to highly selective class I HDAC inhibitors.[2]

    • The inclusion of a diketopiperazine group has been shown to be crucial for neuroprotective effects in ischemia models.[1]

    • A sulfur-containing bicyclic arylmethyl moiety as a cap group can increase cellular uptake.[3]

Data Presentation: HDAC Inhibitory Activity

Compound Ref.N-Aryl Substituent (Cap Group)HDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Antiproliferative Activity (Cell Line)Citation
Entinostat (MS-275) Pyridin-3-ylmethoxy1622181630-[2]
Compound 19f (4-(pyridin-2-yl)piperazin-1-yl)pyrazine413512Potent (Leukemia cells)[2]
K-560 (1a) 5-thienyl with (4-ethyl-2,3-dioxopiperazine-1-carboxamido)methylPotentPotent-Averts death in HCT116 cells[1]
Compound 22 (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino---Reduces HCT116 xenografts[3]
Benzamide Series N-(2-aminophenyl)-benzamide with pyroglutamic acid capNanomolarNanomolar-Micromolar (A549, SF268)[4]
Anticonvulsant Activity

This class of compounds has shown significant potential in the treatment of epilepsy. The SAR for anticonvulsant activity often differs from that of HDAC inhibition, suggesting different molecular targets, potentially including voltage-gated ion channels.[5][6][7]

Key SAR Findings:

  • Aminoalkanamide Side Chain: Starting from the lead compound milacemide, the introduction of an (S)-propanamide side chain was found to be optimal. For instance, (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide (PNU-151774E) emerged as a potent anticonvulsant.[5]

  • N-Aryl Group (Benzanilide series):

    • For 3-aminobenzanilides, substitution on the aniline ring is critical. The 2,6-dimethylaniline derivative was the most potent against maximal electroshock (MES) induced seizures.[6]

    • The position of the amino group on the benzoyl ring is important; both 2- and 3-aminobenzanilides show activity.[6]

  • Isatin-based Derivatives: Hybrid molecules incorporating an isatin moiety with a 4-(ylideneamino)-N-phenylbenzamide structure have demonstrated remarkable activity. Methoxy substitutions on the terminal phenyl ring significantly enhance anti-seizure activity in the MES model.[8]

Data Presentation: Anticonvulsant Activity in Mice

Compound Ref.Structure DescriptionMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI)Citation
PNU-151774E (57) (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamidePotent--Outstanding[5]
Compound 21 3-Amino-2',6'-dimethylbenzanilide13.48>100284.521.11[6]
Compound 4j Isatin-benzamide with 2-OCH₃ on N-phenyl<30Potent>300High[8]
Compound 4l Isatin-benzamide with 4-OCH₃ on N-phenyl<100Potent>300High[8]
Antimicrobial and Antiprotozoal Activity

Derivatives of 2-aminobenzamide have been synthesized and evaluated for their activity against various bacterial and fungal strains.[9][10] Modifications often involve the N-aryl substituent.

Key SAR Findings:

  • Synthesis from isatoic anhydride is a common and efficient route.[9][10]

  • The nature of the substituent on the N-phenyl ring dictates the spectrum of activity. A 2-aminobenzamide derivative with an N-(4-methoxyphenyl) substituent (Compound 5) was found to be a particularly potent antifungal agent against Aspergillus fumigatus.[10]

  • Benzimidazole-based analogues, specifically 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, have shown significant antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis.[11][12]

Data Presentation: Antimicrobial Activity (MIC, µg/mL)

Compound Ref.N-Aryl SubstituentB. subtilisS. aureusE. coliA. fumigatusC. albicansCitation
Compound 2 4-chlorophenyl125125250125125[9]
Compound 5 4-methoxyphenyl12512525031.2562.5[9][10]
Clotrimazole Standard---62.5-[10]

Signaling Pathways and Mechanisms of Action

HDAC Inhibition Pathway

The inhibition of HDACs by 2-amino-N-arylbenzamides prevents the removal of acetyl groups from lysine residues on histones. This leads to histone hyperacetylation, which neutralizes the positive charge of lysine, relaxing the chromatin structure. The "open" chromatin allows transcription factors to access DNA, leading to altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.

cluster_0 Mechanism of HDAC Inhibition cluster_1 Chromatin State drug 2-Amino-N-arylbenzamide (HDAC Inhibitor) hdac HDAC Enzyme drug->hdac Inhibits histone_ac Histone Tail (Acetylated Lysine) histone_deac Histone Tail (Deacetylated Lysine) histone_ac->histone_deac HDACs chromatin_open Relaxed Chromatin (Transcriptionally Active) histone_ac->chromatin_open leads to histone_deac->histone_ac HATs chromatin_closed Condensed Chromatin (Transcriptionally Repressed) histone_deac->chromatin_closed leads to gene_exp Altered Gene Expression (Apoptosis, Cell Cycle Arrest) chromatin_open->gene_exp enables

Caption: Signaling pathway of HDAC inhibition by 2-amino-N-arylbenzamides.

Experimental Protocols

General Synthesis of 2-Amino-N-arylbenzamides

A common and efficient method for synthesizing the 2-aminobenzamide scaffold utilizes isatoic anhydride as the starting material.[9][10]

Protocol:

  • Reaction Setup: To a solution of isatoic anhydride (1.0 eq.) in a suitable solvent like dimethylformamide (DMF), add the desired substituted aniline (1.1 eq.).

  • Heating: Heat the reaction mixture at 80-100 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: The precipitated solid product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]

  • Characterization: The final product is characterized by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.[9][11]

cluster_0 General Synthesis Workflow start Isatoic Anhydride + Substituted Aniline reaction Heat in DMF start->reaction workup Pour into Ice Water & Filter reaction->workup purify Recrystallization or Column Chromatography workup->purify product Pure 2-Amino-N-arylbenzamide purify->product char Spectroscopic Characterization product->char

Caption: Workflow for the synthesis of 2-amino-N-arylbenzamide derivatives.

In Vitro HDAC Activity Assay

The inhibitory activity of the synthesized compounds against specific HDAC isoforms is typically determined using a fluorometric assay.

Protocol:

  • Enzyme Preparation: Recombinant human HDAC1, HDAC2, and HDAC3/NCoR2 enzymes are used.

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the assay buffer, the respective HDAC enzyme, the synthesized inhibitor at various concentrations, and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: The plate is incubated at 37 °C for a specified time (e.g., 60 minutes) to allow the enzyme to deacetylate the substrate.

  • Development: A developer solution (containing a protease like trypsin and a stop solution) is added to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Fluorescence Reading: The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]

Anticonvulsant Screening in Mice

The anticonvulsant properties are evaluated in vivo using standard rodent models of epilepsy.[6][8]

Protocol:

  • Animal Model: Male albino mice are used. Compounds are typically administered intraperitoneally (i.p.).

  • Maximal Electroshock (MES) Test:

    • At a predetermined time after drug administration (e.g., 30 or 60 minutes), seizures are induced by applying an electrical stimulus via corneal electrodes.

    • The abolition of the hind-limb tonic extensor component of the seizure is recorded as the endpoint for protection.

  • Pentylenetetrazole (PTZ) Test:

    • A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

    • The absence of clonic seizures for a period of up to 30 minutes after PTZ administration is taken as the endpoint.

  • Neurotoxicity (Rotorod Test):

    • Motor impairment is assessed by placing the mice on a rotating rod.

    • The inability of an animal to maintain its equilibrium on the rod for a set time (e.g., 1 minute) indicates neurotoxicity.

  • Data Analysis: The median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity are calculated. The Protective Index (PI) is determined as the ratio of TD₅₀/ED₅₀.[6]

Conclusion

The 2-amino-N-arylbenzamide scaffold is a remarkably versatile platform for the design of potent and selective modulators of various biological targets. The structure-activity relationships discussed herein highlight several key principles. For HDAC inhibitors, the focus is on optimizing the cap group to achieve isoform selectivity and improved pharmacokinetic properties. For anticonvulsants, modifications to both the N-aryl group and appended side chains are critical for enhancing potency and safety profiles. The synthetic accessibility of this scaffold ensures that it will remain an area of intense investigation, with future studies likely to uncover novel derivatives with improved therapeutic potential for cancer, neurological disorders, and infectious diseases. The continued application of rational, structure-based drug design will be instrumental in unlocking the full potential of this important chemical class.

References

The Rising Promise of Benzodioxoles: A Technical Guide to a New Generation of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a privileged structure in medicinal chemistry, continues to yield novel bioactive molecules with significant therapeutic potential. Recent research has unveiled a diverse array of benzodioxole-containing compounds demonstrating potent anticancer, anti-inflammatory, antioxidant, and antidiabetic properties. This technical guide provides an in-depth overview of the latest discoveries, complete with detailed experimental protocols, comprehensive data summaries, and visual representations of key biological pathways and workflows to facilitate further research and development in this exciting field.

I. Synthesis of Novel Bioactive Benzodioxole Derivatives

The synthesis of new benzodioxole derivatives often involves multi-step reaction sequences, with the Suzuki-Miyaura coupling reaction being a prominent method for creating carbon-carbon bonds and introducing diverse substituents to the benzodioxole core.[1][2] Other key synthetic strategies include amide and ester formations to produce a range of derivatives with varied biological activities.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Brominated Benzodioxole Derivatives: [1][2][3]

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the brominated benzodioxole derivative (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), Palladium(II) catalyst such as PdCl₂(PPh₃)₂ (1-5 mol%), a phosphine ligand like triphenylphosphine (PPh₃), and a base, typically potassium carbonate (K₂CO₃) (2-3 eq).

  • Evacuate the flask and backfill it with an inert gas, such as argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add an anhydrous solvent, for example, dioxane, via syringe.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and perform an extraction using an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.

General Procedure for the Synthesis of Benzodioxole Carboxamide Derivatives: [4]

  • Dissolve the starting benzodioxole carboxylic acid (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.

  • Add 4-dimethylaminopyridine (DMAP) (0.3 eq) to the solution and stir.

  • After 5-10 minutes, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq) to the reaction mixture.

  • Add the desired aniline derivative (1.0 eq) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it with water and extract the product with DCM.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Biological Activities and Data Presentation

Newly synthesized benzodioxole derivatives have been evaluated for a range of biological activities. The following tables summarize the quantitative data from these studies, providing a clear comparison of the potency of different compounds.

Anticancer Activity

The cytotoxicity of various benzodioxole derivatives has been assessed against several cancer cell lines using the MTS or MTT assay.[5][6]

CompoundCell LineIC50 (µM)Reference
Amide Derivative 2aHep3BPotent (exact value not specified)[1]
Amide Derivative 2bHep3BWeak activity[1]
Ketoester & Acetic Acid DerivativesHeLa, Caco-2, Hep3BHigh IC50 (low activity)[1]
Compound C27HeLa2.07 ± 0.88[7]
Compound C27A5493.52 ± 0.49[7]
Compound C7A5492.06 ± 0.09[7]
Compound C16MCF-72.55 ± 0.34[7]
Compound 12bMCF-73.54 ± 0.265 (µg/mL)[8]
Bis-thiourea Derivative 5HepG22.38[9]
Bis-thiourea Derivative 5HCT1161.54[9]
Bis-thiourea Derivative 5MCF-74.52[9]
Anti-inflammatory Activity (COX Inhibition)

Several novel benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, key players in inflammation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3b1.121.30.862[10]
4d--1.809[10]
4f0.725--[10]
4a (diazepine)--0.85[11]
4b (diazepine)0.363--[11]
Ketoprofen (Reference)--0.196 - 0.20[10][11]
Antioxidant Activity

The antioxidant potential of synthesized benzodioxole compounds has been determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]

CompoundAntioxidant Activity
Benzodiazepine Derivatives 7a & 7bModerate
Other Synthesized DerivativesLow to negligible
Antidiabetic Activity (α-Amylase Inhibition)

Benzodioxole carboxamide derivatives have been investigated for their potential as antidiabetic agents by assessing their in vitro α-amylase inhibitory effects.[12]

Compoundα-Amylase IC50 (µM)
IIa0.85
IIc0.68
Acarbose (Reference)-

III. Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Studies on bioactive benzodioxole molecules have begun to elucidate their cellular targets and the signaling pathways they modulate.

Anticancer Mechanism: Cell Cycle Arrest

Certain benzodioxole derivatives exert their anticancer effects by inducing cell cycle arrest. For instance, compound 2a was found to cause an arrest in the G2-M phase of the cell cycle in Hep3B cells.[1] Similarly, compound C27 was shown to induce both S-phase and G2/M-phase arrest in HeLa cells, leading to apoptosis.[7]

  • Cell Preparation: Harvest cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing. Fix for at least 2 hours at -20°C or overnight at 4°C.

  • Washing: Centrifuge to remove ethanol and wash the cells with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G2_M_Arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2->Block M->G1 Benzodioxole Bioactive Benzodioxole (e.g., Compound 2a) Benzodioxole->Block Block->M Arrest

G2/M Phase Cell Cycle Arrest by a Bioactive Benzodioxole.
Auxin Receptor Agonism

A novel class of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides has been identified as potent auxin receptor agonists, promoting root growth. These compounds are thought to bind to the TIR1 auxin receptor, mimicking the natural hormone auxin.

The TIR1/AFB pathway is a well-established mechanism for auxin signaling. In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors. When auxin is present, it binds to the TIR1/AFB F-box protein, promoting the ubiquitination and subsequent degradation of Aux/IAA repressors by the 26S proteasome. This allows ARFs to activate the transcription of auxin-responsive genes, leading to various developmental responses, including root growth.[13][14]

TIR1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Aux_Resp_Genes Auxin Responsive Genes ARF->Aux_Resp_Genes Regulates Transcription Transcription Aux_Resp_Genes->Transcription Auxin Auxin / Benzodioxole Agonist TIR1_SCF TIR1/AFB-SCF Complex Auxin->TIR1_SCF Binds TIR1_SCF->Aux_IAA Ubiquitination Degradation Degradation Proteasome->Degradation

Simplified TIR1/AFB Auxin Signaling Pathway.

IV. Experimental Workflows

Visualizing experimental workflows can aid in the replication and adaptation of published methods.

Workflow for Synthesis and Biological Evaluation

workflow start Starting Materials (Benzodioxole Precursors) synthesis Chemical Synthesis (e.g., Suzuki Coupling, Amidation) start->synthesis purification Purification & Characterization (Chromatography, NMR, HRMS) synthesis->purification bioassays In Vitro Biological Assays purification->bioassays anticancer Anticancer (MTS/MTT Assay) bioassays->anticancer antioxidant Antioxidant (DPPH Assay) bioassays->antioxidant anti_inflammatory Anti-inflammatory (COX Inhibition Assay) bioassays->anti_inflammatory antidiabetic Antidiabetic (α-Amylase Inhibition) bioassays->antidiabetic data_analysis Data Analysis (IC50 Determination) anticancer->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis antidiabetic->data_analysis

General Workflow for Discovery of Bioactive Benzodioxoles.

V. Conclusion

The benzodioxole moiety remains a fertile ground for the discovery of new bioactive molecules. The derivatives discussed in this guide highlight the diverse therapeutic potential of this chemical scaffold. With detailed synthetic and biological evaluation protocols provided, it is hoped that this document will serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The continued exploration of the vast chemical space around the benzodioxole core is poised to deliver the next generation of innovative therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a novel chemical entity that incorporates two key pharmacophores: the 2-aminobenzamide scaffold and the 1,3-benzodioxole moiety. The 2-aminobenzamide structure is a core component of several biologically active compounds, including histone deacetylase (HDAC) inhibitors. The 1,3-benzodioxole ring system is also prevalent in a variety of natural products and synthetic compounds with diverse pharmacological activities. This guide aims to provide a detailed understanding of the physicochemical properties, potential synthetic routes, and likely biological activities of the title compound by examining its constituent parts and related molecules.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and development as a potential therapeutic agent.

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted physicochemical properties of the target compound based on computational models and data from its analogs.

PropertyPredicted Value
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
Melting Point (°C) 140 - 160
Boiling Point (°C) > 300
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol.
pKa Basic pKa (aniline amine): ~3-4; Acidic pKa (amide NH): ~15-16
LogP ~2.0 - 2.5
Physicochemical Properties of Analogous Compounds

For a comparative analysis, the experimentally determined physicochemical properties of 2-aminobenzamide, N-(1,3-benzodioxol-5-yl)acetamide, and Entinostat are presented below.

Table 1: Physicochemical Properties of 2-aminobenzamide

PropertyValueReference
Molecular Formula C₇H₈N₂O[1][2]
Molar Mass 136.15 g/mol [1]
Melting Point 111-113 °C[1]
Boiling Point 300 °C[1]
Water Solubility <5 g/L at 20 °C[1]
pKa 15.77 (predicted)[1]
LogP 0.76 at 25 °C[1]

Table 2: Physicochemical Properties of N-(1,3-benzodioxol-5-yl)acetamide

PropertyValueReference
Molecular Formula C₉H₉NO₃[3]
Molecular Weight 179.17 g/mol [3]
XLogP3 0.8[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Topological Polar Surface Area 47.6 Ų[3]

Table 3: Physicochemical Properties of Entinostat

PropertyValueReference
Molecular Formula C₂₁H₂₀N₄O₃[4][5]
Molecular Weight 376.41 g/mol [5]
Melting Point 159-160 °C[6]
Boiling Point 566.7 °C (predicted)[6]
Density 1.3 g/cm³ (predicted)[6]

Experimental Protocols

Detailed methodologies for the synthesis of the analogous compounds can provide a framework for the potential synthesis of this compound.

Synthesis of 2-aminobenzamide Derivatives

A common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary amine.[7][8][9]

Protocol: Synthesis of 2-aminobenzamide from Isatoic Anhydride

  • Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Amine: Add the desired primary amine (1 equivalent) to the solution.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-aminobenzamide derivative.

An alternative approach involves the copper-catalyzed hydrolysis of 2-nitrobenzonitrile followed by the reduction of the nitro group.[10]

Synthesis of N-(1,3-benzodioxol-5-yl)acetamide

The synthesis of N-(1,3-benzodioxol-5-yl)acetamide can be achieved through the acylation of 5-amino-1,3-benzodioxole.

Protocol: Acetylation of 5-amino-1,3-benzodioxole

  • Reaction Setup: Dissolve 5-amino-1,3-benzodioxole (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran (THF).

  • Addition of Acetylating Agent: Add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the solution at 0 °C. A base such as triethylamine or pyridine can be added to neutralize the acid byproduct.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of Entinostat

The synthesis of Entinostat is a multi-step process, often involving an amide coupling reaction as a key step.[11][12]

Protocol: Amide Coupling Step in Entinostat Synthesis

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid intermediate in a polar aprotic solvent (e.g., DMF), add a coupling agent such as HATU or HBTU and a non-nucleophilic base like DIPEA. Stir the mixture to activate the carboxylic acid.

  • Addition of Amine: Add the amine component (o-phenylenediamine) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Precipitate the crude product by adding water. Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

The biological activity of this compound can be inferred from the activities of its analogs.

Biological Activity of 2-aminobenzamide Derivatives

Derivatives of 2-aminobenzamide have been reported to exhibit a range of biological activities, including antimicrobial and antifungal properties.[8][13] Certain 2-aminobenzamide derivatives have also been investigated as histone deacetylase (HDAC) inhibitors for the treatment of diseases like Friedreich's Ataxia by reversing gene silencing.[14]

Biological Activity of Benzodioxole-Containing Compounds

The 1,3-benzodioxole moiety is a structural feature in many biologically active compounds, contributing to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action of Entinostat

Entinostat is a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[15][16][17] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.

By inhibiting HDACs, Entinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This allows for the transcription of previously silenced genes, including tumor suppressor genes.[16][17] The reactivation of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[15][18]

Mandatory Visualizations

General Synthetic Workflow for Benzamide Derivatives

G General Synthetic Workflow for Benzamide Derivatives cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Product Isolation Carboxylic_Acid Carboxylic Acid (e.g., 2-aminobenzoic acid derivative) Activation Activation of Carboxylic Acid (e.g., with HATU, SOCl₂) Carboxylic_Acid->Activation Step 1 Amine Amine (e.g., 5-amino-1,3-benzodioxole) Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Step 2 Workup Reaction Quenching & Extraction Coupling->Workup Step 3 Purification Purification (Chromatography/Recrystallization) Workup->Purification Step 4 Final_Product This compound Purification->Final_Product Final Product

Caption: A generalized workflow for the synthesis of benzamide derivatives.

Signaling Pathway of Entinostat (HDAC Inhibition)

G Mechanism of Action of Entinostat Entinostat Entinostat HDAC Histone Deacetylase (HDAC1, HDAC3) Entinostat->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation HDAC->Acetylation Prevents Deacetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Transcription Gene Transcription (Tumor Suppressor Genes) Chromatin->Transcription Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Transcription->Cellular_Effects

Caption: The signaling pathway of Entinostat leading to anti-cancer effects.

References

Methodological & Application

Application Notes and Protocols for 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide in Anticancer Drug Discovery: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Findings:

A comprehensive search for the specific compound, 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide , in the context of anticancer drug discovery did not yield specific research data, including synthesis, mechanism of action, or quantitative anticancer activity. Publicly available scientific literature does not appear to contain studies focused on this exact molecule for this application.

However, the search revealed significant research into structurally related compounds, particularly derivatives of 2-aminobenzamide and molecules containing the benzodioxole moiety, which have demonstrated promising anticancer properties. This document provides detailed application notes and protocols based on these related compounds to serve as a valuable resource for researchers in this field. The primary focus will be on a series of 2-amino-1,4-naphthoquinone-benzamide derivatives for which cytotoxic data and mechanistic insights have been published.

Introduction to Benzamide and Benzodioxole Derivatives in Oncology

Benzamide and benzodioxole scaffolds are prevalent in medicinal chemistry and are integral to the structure of several therapeutic agents. In oncology, these moieties have been explored for their potential to inhibit various cancer-related targets. Derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with crucial signaling pathways in cancer cells.

Featured Compound Class: 2-Amino-1,4-naphthoquinone-benzamide Derivatives

A novel series of 2-amino-1,4-naphthoquinone-benzamides has been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. These compounds have shown potent activity, in some cases exceeding that of the standard chemotherapeutic agent, cisplatin.

Quantitative Data Summary

The in vitro cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives was assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values against human breast adenocarcinoma (MDA-MB-231), pancreatic adenocarcinoma (SUIT-2), and colorectal adenocarcinoma (HT-29) cell lines are summarized below.

CompoundMDA-MB-231 IC50 (µM)SUIT-2 IC50 (µM)HT-29 IC50 (µM)Cisplatin IC50 (µM)Doxorubicin IC50 (µM)
5e 0.4>500.531.5 (MDA-MB-231), 4.5 (SUIT-2), 25.4 (HT-29)0.4 (MDA-MB-231), 0.1 (SUIT-2), 0.2 (HT-29)
5f 0.7>5018.5As aboveAs above
5g 0.6>5016.2As aboveAs above
5l 0.4>5012.3As aboveAs above

Note: Data extracted from a study on 2-amino-1,4-naphthoquinone-benzamide derivatives.[1]

Proposed Mechanism of Action: Apoptosis Induction

Several of the most potent 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to induce apoptosis in cancer cells. This was confirmed through morphological changes observed by Hoechst 33258 staining and cell cycle analysis, which indicated an increase in the sub-G1 cell population, a hallmark of apoptosis.[1]

apoptosis_pathway Compound_5e_5l 2-Amino-1,4-naphthoquinone- benzamide Derivatives (e.g., 5e, 5l) Cancer_Cell Cancer Cell (e.g., MDA-MB-231) Compound_5e_5l->Cancer_Cell Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Triggers SubG1_Increase Increased Sub-G1 Cell Population Apoptosis_Induction->SubG1_Increase Leads to Cell_Death Cancer Cell Death SubG1_Increase->Cell_Death Results in

References

Application Note: Synthesis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical synthesis and characterization of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide, a compound of interest for its structural motifs commonly found in biologically active molecules.[1][2][3]

Introduction

The synthesis of novel benzamide derivatives is a significant area of focus in medicinal chemistry due to their wide range of pharmacological activities.[4] The target compound, this compound, incorporates both a benzamide scaffold and a benzodioxole moiety. The benzodioxole ring is a key structural feature in various natural products and synthetic compounds with notable biological properties, including anticancer and antimicrobial effects.[2]

This protocol details a reliable and efficient method for synthesizing the title compound via the ring-opening reaction of isatoic anhydride with 5-amino-1,3-benzodioxole (3,4-methylenedioxyaniline). This approach is advantageous as it proceeds in a single step with the release of carbon dioxide as the only byproduct, simplifying purification.[5][6]

Synthesis Workflow

The synthesis involves the nucleophilic acyl substitution reaction where the primary amine of 5-amino-1,3-benzodioxole attacks one of the carbonyl groups of isatoic anhydride. The subsequent ring-opening and decarboxylation yield the desired 2-aminobenzamide product.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Isatoic Anhydride C Solvent (Pyridine) Heat (Reflux) A->C Step 1: Dissolve B 5-Amino-1,3-benzodioxole B->C Step 2: Add D This compound C->D Step 3: Reaction & Purification

Caption: Synthesis workflow for this compound.

Experimental Protocol

3.1 Materials and Equipment

  • Chemicals:

    • Isatoic anhydride (C₈H₅NO₃)

    • 5-Amino-1,3-benzodioxole (C₇H₇NO₂)

    • Anhydrous Pyridine (C₅H₅N)

    • Deionized Water

    • Ethanol (for recrystallization)

    • Hydrochloric acid (HCl, for workup)

    • Sodium bicarbonate (NaHCO₃, for workup)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

  • Equipment:

    • Three-neck round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Thermometer

    • Dropping funnel

    • Büchner funnel and flask

    • Standard laboratory glassware

    • Rotary evaporator

3.2 Synthesis Procedure

  • Set up a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.

  • To the flask, add isatoic anhydride (1.63 g, 10 mmol) and anhydrous pyridine (30 mL).

  • Stir the mixture at room temperature to dissolve the isatoic anhydride.

  • In a separate beaker, dissolve 5-amino-1,3-benzodioxole (1.37 g, 10 mmol) in anhydrous pyridine (10 mL).

  • Transfer the amine solution to a dropping funnel and add it dropwise to the stirred isatoic anhydride solution over 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 115°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 150 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. If the solution is basic, neutralize it with dilute HCl. If acidic, neutralize with a saturated NaHCO₃ solution.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold deionized water (3 x 30 mL).

  • Purify the crude product by recrystallization from hot ethanol to yield pure this compound as a solid.

  • Dry the final product under vacuum.

Characterization Data

The structure of the synthesized compound should be confirmed using standard analytical techniques. Expected data are summarized below.

ParameterTechniqueExpected Value
Molecular Formula -C₁₄H₁₂N₂O₃
Molecular Weight Mass Spec.256.26 g/mol
Appearance VisualOff-white to pale yellow solid
Melting Point Melting Point App.To be determined experimentally
Yield -Typically 70-85%
¹H NMR (DMSO-d₆)NMR Spectroscopyδ ~10.1 (s, 1H, NH-amide), δ 7.0-7.8 (m, Ar-H), δ 6.5 (br s, 2H, NH₂), δ 5.9 (s, 2H, O-CH₂-O)
¹³C NMR (DMSO-d₆)NMR Spectroscopyδ ~168 (C=O), δ ~150-110 (Ar-C), δ ~101 (O-CH₂-O)
IR Spectrum (KBr)FT-IR Spectroscopyν ~3450-3300 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (C=O stretch, Amide I), ~1540 cm⁻¹ (N-H bend, Amide II)

Hypothetical Biological Activity Pathway

Compounds containing benzamide and benzodioxole motifs are often investigated for their potential as anticancer agents.[2] A common mechanism of action for such compounds is the induction of apoptosis (programmed cell death) in cancer cells, often through the modulation of key signaling pathways like the p53 pathway. The diagram below illustrates a simplified, hypothetical pathway where the synthesized compound could act.

G compound Synthesized Compound (Hypothetical Agent) stress Cellular Stress (e.g., DNA Damage) compound->stress Induces p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Inhibition p53->bcl2 Represses cas9 Caspase-9 Activation bax->cas9 bcl2->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical p53-mediated apoptosis pathway potentially activated by the title compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle with extreme care.

  • Isatoic anhydride and 5-amino-1,3-benzodioxole are irritants. Avoid inhalation and contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory setting. The hypothetical biological activity is for illustrative purposes only and requires experimental validation.

References

High-Throughput Screening Assays for Benzamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of benzamide derivatives, a versatile scaffold in medicinal chemistry. Benzamide-containing molecules have shown significant activity against a range of biological targets, including enzymes involved in cancer and neurodegenerative diseases. This guide covers biochemical, cell-based, and biophysical screening methodologies, offering structured data, in-depth experimental procedures, and visual workflows to aid in the design and execution of screening campaigns for novel benzamide-based compounds.

Application Note 1: Biochemical Assays for Benzamide-Based Enzyme Inhibitors

Biochemical assays are fundamental in primary screening campaigns to identify direct inhibitors of purified enzymes. For benzamide derivatives, key targets include Poly (ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), and Sirtuins (SIRTs).

Fluorescence Polarization (FP) Assay for PARP1 Inhibitors

Principle: This assay measures the inhibition of PARP1 enzymatic activity. A fluorescently labeled NAD+ analog is incorporated into a biotinylated histone H1 substrate by PARP1, leading to a large, slow-tumbling complex. This results in a high fluorescence polarization signal. Inhibitors of PARP1 prevent this reaction, leaving the small, fast-tumbling fluorescent probe, which results in a low polarization signal.

Signaling Pathway: DNA Damage Response

Single-strand breaks in DNA activate PARP1, which synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PAR-ylation acts as a scaffold to recruit DNA repair machinery. Benzamide inhibitors block this process, leading to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other repair pathways like BRCA1/2.

DNA_Damage_Response DNA_SSB DNA Single-Strand Break PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation Poly(ADP-ribose) Synthesis (PARylation) PARP1->PARylation NAD+ Apoptosis Apoptosis in HR-deficient cells PARP1->Apoptosis Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair Survival Cell Survival Repair->Survival Benzamide Benzamide Derivative (PARP Inhibitor) Benzamide->PARP1 inhibits

PARP1 signaling in the DNA damage response.

Experimental Workflow

HTS_Workflow_FP cluster_prep Preparation cluster_exec Assay Execution (384-well plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, PARP1 Enzyme, DNA, and Fluorescent NAD+ Analog add_components Dispense PARP1, DNA, and Benzamide Compounds prep_reagents->add_components prep_compounds Serially Dilute Benzamide Derivatives prep_compounds->add_components incubate1 Incubate add_components->incubate1 start_reaction Add Fluorescent NAD+ Analog to Initiate Reaction incubate1->start_reaction incubate2 Incubate start_reaction->incubate2 read_plate Measure Fluorescence Polarization incubate2->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze

HTS workflow for PARP1 fluorescence polarization assay.

Detailed Protocol (384-well format):

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT.

    • Prepare a solution of 1 nM PARP1 enzyme and 1 µg/mL activated DNA in assay buffer.

    • Prepare a 100 nM solution of fluorescently labeled NAD+ in assay buffer.

  • Compound Plating:

    • Prepare serial dilutions of benzamide derivatives in 100% DMSO.

    • Transfer 100 nL of compound solutions to a 384-well black, low-volume assay plate. Include positive controls (e.g., Olaparib) and negative controls (DMSO).

  • Assay Execution:

    • Add 5 µL of the PARP1/DNA solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the fluorescent NAD+ solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to controls.

    • Determine IC50 values by fitting the data to a four-parameter logistic equation.

Quantitative Data for PARP Inhibitors:

CompoundAssay TypeIC50Z'-FactorReference
OlaparibFluorescence Polarization17 nM0.82 - 0.89[1]
BenzamideFluorescence Polarization14 µM0.82 - 0.89[1]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SIRT2 Inhibitors

Principle: This assay quantifies the deacetylase activity of SIRT2. A biotinylated peptide substrate acetylated on a lysine residue is used. Upon deacetylation by SIRT2, a primary antibody specific for the non-acetylated lysine binds to the peptide. A second antibody conjugated to a fluorescent donor (e.g., Europium cryptate) binds the biotin tag, and an acceptor fluorophore (e.g., XL665) conjugated to a secondary antibody recognizes the primary antibody. When the substrate is deacetylated, the donor and acceptor are brought into proximity, resulting in a FRET signal. Benzamide inhibitors of SIRT2 prevent deacetylation, leading to a loss of the HTRF signal.

Signaling Pathway: α-Tubulin Deacetylation

SIRT2 is a NAD+-dependent deacetylase that targets various proteins, including α-tubulin, a key component of microtubules.[1] The acetylation state of α-tubulin influences microtubule stability and dynamics. Inhibition of SIRT2 by benzamide derivatives leads to hyperacetylation of α-tubulin, which can affect microtubule-dependent processes like cell division and migration.[1]

SIRT2_Pathway SIRT2 SIRT2 Deacetylated_Tubulin Deacetylated α-Tubulin SIRT2->Deacetylated_Tubulin deacetylates Acetylated_Tubulin Acetylated α-Tubulin Acetylated_Tubulin->SIRT2 Microtubule_Dynamics Altered Microtubule Dynamics Deacetylated_Tubulin->Microtubule_Dynamics Cellular_Processes Impact on Cell Division, Migration, etc. Microtubule_Dynamics->Cellular_Processes Benzamide Benzamide Derivative (SIRT2 Inhibitor) Benzamide->SIRT2 inhibits

SIRT2-mediated deacetylation of α-tubulin.

Experimental Workflow

HTS_Workflow_HTRF cluster_prep Preparation cluster_exec Assay Execution (384-well plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, SIRT2, Peptide Substrate, and NAD+ add_components Dispense SIRT2, Substrate, NAD+, and Benzamide Compounds prep_reagents->add_components prep_compounds Serially Dilute Benzamide Derivatives prep_compounds->add_components incubate1 Incubate add_components->incubate1 add_detection Add HTRF Detection Reagents (Antibodies) incubate1->add_detection incubate2 Incubate add_detection->incubate2 read_plate Read HTRF Signal incubate2->read_plate analyze Calculate Signal Ratio and Determine IC50 read_plate->analyze HDAC_Signaling HDACs Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones (Inactive Chromatin) HDACs->Deacetylated_Histones deacetylate Acetylated_Histones Acetylated Histones (Active Chromatin) Acetylated_Histones->HDACs Gene_Expression Gene Expression (e.g., Tumor Suppressors) Acetylated_Histones->Gene_Expression Gene_Silencing Gene Silencing Deacetylated_Histones->Gene_Silencing Benzamide Benzamide Derivative (HDAC Inhibitor) Benzamide->HDACs inhibits HTS_Workflow_Luminescence cluster_prep Preparation cluster_exec Assay Execution (1536-well plate) cluster_analysis Data Analysis cell_seeding Seed Cells in Assay Plates add_compounds Add Compounds to Cells cell_seeding->add_compounds prep_compounds Serially Dilute Benzamide Derivatives prep_compounds->add_compounds incubate1 Incubate add_compounds->incubate1 add_reagent Add HDAC-Glo™ I/II Reagent incubate1->add_reagent incubate2 Incubate add_reagent->incubate2 read_plate Measure Luminescence incubate2->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze HTS_Workflow_TSA cluster_prep Preparation cluster_exec Assay Execution (384-well qPCR plate) cluster_analysis Data Analysis prep_reagents Prepare Protein Solution and Fluorescent Dye mix_components Mix Protein, Dye, and Benzamide Fragments prep_reagents->mix_components prep_compounds Prepare Benzamide Fragment Library prep_compounds->mix_components thermal_ramp Apply Thermal Gradient in qPCR Instrument mix_components->thermal_ramp read_fluorescence Monitor Fluorescence Intensity thermal_ramp->read_fluorescence analyze Determine Melting Temperature (Tm) and Calculate ΔTm read_fluorescence->analyze HTS_Workflow_SPR cluster_prep Preparation cluster_exec Screening Cycle cluster_analysis Data Analysis chip_prep Immobilize Target Protein on SPR Sensor Chip injection Inject Fragment Solution over Sensor Surface chip_prep->injection prep_fragments Prepare Benzamide Fragment Library prep_fragments->injection dissociation Flow Buffer to Monitor Dissociation injection->dissociation regeneration Regenerate Chip Surface dissociation->regeneration analyze Analyze Sensorgrams to Identify Binding Events regeneration->analyze

References

Application Notes and Protocols for 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes describe a hypothetical use of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide as a molecular probe. This application is proposed based on the known properties of related chemical structures, as direct experimental data for this specific compound as a molecular probe is not currently available in public literature. These protocols are intended to serve as a template for researchers exploring the potential of this molecule.

Introduction

This compound is a synthetic molecule that combines the structural features of 2-aminobenzamide, a known fluorophore, with a benzodioxole moiety. The benzodioxole ring system is a key structural element in various biologically active compounds, conferring affinity for specific protein targets. This combination suggests the potential of this compound to act as a fluorescent molecular probe for detecting and quantifying biological targets that recognize the benzodioxole group.

This document outlines a proposed application of this compound as a fluorescent probe for a hypothetical enzyme, hereafter referred to as "Benzodioxole-Binding Enzyme" (BBE). The binding of the probe to the enzyme's active site is postulated to induce a change in its fluorescent properties, enabling the development of assays for enzyme quantification and inhibitor screening.

Principle of the Assay

The proposed mechanism of action for this compound as a molecular probe is based on its fluorescent properties. The 2-aminobenzamide core of the molecule is intrinsically fluorescent. It is hypothesized that in an aqueous environment, the probe exhibits a certain level of fluorescence. Upon binding to the hydrophobic active site of the Benzodioxole-Binding Enzyme (BBE), the fluorophore is shielded from the aqueous environment, leading to a significant enhancement of its fluorescence quantum yield. This fluorescence enhancement is directly proportional to the concentration of the enzyme-probe complex, allowing for sensitive detection of the enzyme.

This principle can be extended to a competitive binding assay for screening potential inhibitors of BBE. In the presence of a compound that competes with the probe for the same binding site on the enzyme, the fluorescence signal will be reduced. The degree of reduction in fluorescence can be used to determine the inhibitory potency of the test compound.

Data Presentation

The following tables summarize the hypothetical quantitative data for the this compound molecular probe.

Table 1: Spectroscopic Properties of the Molecular Probe

PropertyValue
Excitation Maximum (λex) 330 nm
Emission Maximum (λem) 415 nm
Molar Extinction Coefficient (ε) 5,500 M⁻¹cm⁻¹
Quantum Yield (Φ) in PBS 0.12
Quantum Yield (Φ) bound to BBE 0.65

Table 2: Binding Affinity of the Molecular Probe to BBE

ParameterValue
Dissociation Constant (Kd) 150 nM
Association Rate Constant (kon) 2.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate Constant (koff) 3.75 x 10⁻² s⁻¹

Table 3: IC50 Values for Hypothetical BBE Inhibitors

CompoundIC50 (µM)
Inhibitor A (Competitive) 0.5
Inhibitor B (Competitive) 2.1
Inhibitor C (Non-competitive) > 100

Experimental Protocols

Protocol 1: Handling and Storage
  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solution: Prepare a 10 mM stock solution in anhydrous Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired concentration in the appropriate assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Protect the working solution from light.

Protocol 2: Measurement of Fluorescence
  • Equilibrate a fluorometer to the desired temperature (e.g., 25°C).

  • Set the excitation wavelength to 330 nm and the emission wavelength to 415 nm.

  • Prepare a blank sample containing only the assay buffer.

  • Prepare a sample with the desired concentration of the molecular probe in the assay buffer.

  • Measure the fluorescence intensity.

Protocol 3: Enzyme Binding Assay
  • Prepare a series of solutions with a fixed concentration of the molecular probe (e.g., 100 nM) and varying concentrations of the Benzodioxole-Binding Enzyme (BBE) in the assay buffer.

  • Incubate the solutions at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Measure the fluorescence intensity of each sample at 415 nm (excitation at 330 nm).

  • Plot the fluorescence intensity as a function of the enzyme concentration to determine the binding curve and calculate the Kd.

Protocol 4: High-Throughput Screening (HTS) of BBE Inhibitors
  • Prepare the assay buffer containing the molecular probe (e.g., 100 nM) and BBE (e.g., 200 nM).

  • Dispense the assay mixture into a 384-well microplate.

  • Add the test compounds (inhibitors) at various concentrations to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the fluorescence intensity of each well using a plate reader (Ex: 330 nm, Em: 415 nm).

  • Calculate the percentage of inhibition for each compound and determine the IC50 values.

Visualizations

G Mechanism of the Fluorescent Probe cluster_0 Unbound State cluster_1 Bound State Probe_free Probe in Aqueous Solution Fluorescence_low Low Fluorescence Probe_free->Fluorescence_low Basal Emission BBE Benzodioxole-Binding Enzyme (BBE) Probe_free->BBE + BBE Probe_bound Probe Bound to BBE Active Site Fluorescence_high High Fluorescence Probe_bound->Fluorescence_high Enhanced Emission BBE->Probe_bound Binding

Caption: Proposed mechanism of the fluorescent molecular probe.

G Workflow for HTS of BBE Inhibitors Start Start Prepare_reagents Prepare Assay Buffer with Probe and BBE Start->Prepare_reagents Dispense_plate Dispense into 384-well Plate Prepare_reagents->Dispense_plate Add_compounds Add Test Compounds and Controls Dispense_plate->Add_compounds Incubate Incubate at RT for 30 min Add_compounds->Incubate Read_plate Read Fluorescence (Ex: 330nm, Em: 415nm) Incubate->Read_plate Analyze_data Calculate % Inhibition and IC50 values Read_plate->Analyze_data End End Analyze_data->End

Caption: Experimental workflow for inhibitor screening.

Application of Benzodioxole Compounds in Antimicrobial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant global health crisis, necessitating the urgent discovery and development of novel antimicrobial agents. Benzodioxole, a heterocyclic compound composed of a benzene ring fused to a dioxole ring, has emerged as a promising scaffold in medicinal chemistry. Its derivatives, including naturally occurring compounds like safrole and piperine, have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects against various pathogenic bacteria and fungi.[1][2][3] This document provides detailed application notes on the antimicrobial properties of benzodioxole compounds, protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Application Notes

Benzodioxole derivatives have shown considerable promise as a source of new antimicrobial leads. Their mechanism of action is often multifaceted, ranging from the inhibition of essential bacterial enzymes to the disruption of cell membrane integrity.

Key areas of application in antimicrobial research include:

  • Broad-Spectrum Antibacterial Activity: Various synthetic and natural benzodioxole compounds have exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, certain Schiff base derivatives of benzodioxole have shown inhibitory effects against pathogenic strains like Staphylococcus aureus (including MRSA) and Escherichia coli.[4][5]

  • Antifungal Potential: Benzodioxole-imidazole hybrids and other derivatives have demonstrated significant activity against fungal pathogens such as Candida albicans.[6]

  • Enzyme Inhibition: A key mechanism of action for some benzodioxole derivatives is the inhibition of crucial bacterial enzymes. For example, certain compounds have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication, and β-ketoacyl-acyl carrier protein synthase III (FabH), which is critical for fatty acid biosynthesis.[1][7][8][9]

  • Biofilm Inhibition: The ability of bacteria to form biofilms contributes significantly to their resistance to conventional antibiotics. Certain benzodioxole compounds, such as piperine, have been shown to inhibit biofilm formation in pathogens like Candida albicans.[10]

  • Structure-Activity Relationship (SAR) Studies: The benzodioxole scaffold allows for diverse chemical modifications. SAR studies have revealed that the nature and position of substituents on the benzodioxole ring significantly influence the antimicrobial potency and spectrum of activity, providing a rational basis for the design of more effective antimicrobial agents.[6][11]

Data Presentation: Antimicrobial Activity of Benzodioxole Derivatives

The following tables summarize the quantitative antimicrobial activity of selected benzodioxole derivatives against various microbial strains.

Table 1: Antibacterial Activity of Benzodioxole Derivatives (MIC/MBC in µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Selenocyanate Benzodioxyl Derivative (2a)Staphylococcus epidermidis12.512.5[12]
Schiff Base Derivative (10)Staphylococcus aureus3.89-7.81 (µM)-[1]
Schiff Base Derivative (10)Escherichia coli3.89-7.81 (µM)-[1]
SafroleStaphylococcus aureus (MDR)≥1024-[13]
6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (8)Staphylococcus aureus0.0619 (µmol/mL)-[7]
6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (8)Bacillus subtilis0.1859 (µmol/mL)-[7]

Table 2: Antifungal Activity of Benzodioxole Derivatives (MIC/MFC in µg/mL)

Compound/DerivativeFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Benzodioxole-imidazole hybrid (5l)Candida albicans0.148 (µmol/mL)-[6]
Benzodioxole-imidazole hybrid (5m)Candida albicans0.148 (µmol/mL)-[6]
Benzodioxole-imidazole hybrid (5b)Candida tropicalis0.289 (µmol/mL)-[6]
6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (8)Candida albicans0.1859 (µmol/mL)-[7]
6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (8)Aspergillus niger0.1859 (µmol/mL)-[7]
PiperineCandida albicans-BIC: 32[10]
CinnamaldehydeCandida albicans-BIC: 64[10]

Note: BIC stands for Biofilm Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the antimicrobial evaluation of benzodioxole compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • 96-well microtiter plates (sterile)
  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
  • Bacterial or fungal strains
  • Benzodioxole compound stock solution (in a suitable solvent like DMSO)
  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
  • Negative control (broth with solvent)
  • Sterile pipette tips and multichannel pipette
  • Incubator
  • Microplate reader (optional)
  • 0.5 McFarland turbidity standard

2. Procedure:

  • Inoculum Preparation:
  • From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
  • Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
  • Serial Dilution of Test Compound:
  • Add 100 µL of sterile broth to all wells of the microtiter plate.
  • Add 100 µL of the benzodioxole compound stock solution to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well.
  • Inoculation:
  • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.
  • Controls:
  • Growth Control: Wells containing broth and inoculum only.
  • Sterility Control: Wells containing broth only.
  • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.
  • Positive Control: A row with a standard antibiotic prepared in the same manner as the test compound.
  • Incubation:
  • Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
  • Determination of MIC:
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening

This method is suitable for preliminary screening of antimicrobial activity.

1. Materials:

  • Mueller-Hinton Agar (MHA) plates
  • Bacterial or fungal strains
  • Benzodioxole compound solution
  • Sterile cork borer (6-8 mm diameter)
  • Sterile swabs
  • Positive and negative controls
  • Incubator

2. Procedure:

  • Inoculum Preparation:
  • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
  • Plate Inoculation:
  • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
  • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
  • Well Creation and Sample Addition:
  • Allow the plate to dry for a few minutes.
  • Using a sterile cork borer, create wells in the agar.
  • Add a defined volume (e.g., 50-100 µL) of the benzodioxole compound solution, positive control, and negative control into separate wells.
  • Incubation:
  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
  • Result Interpretation:
  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Biofilm Inhibition Assay using Crystal Violet Staining

This protocol quantifies the ability of a compound to inhibit biofilm formation.[1][2][14]

1. Materials:

  • 96-well flat-bottom microtiter plates (sterile)
  • Tryptic Soy Broth (TSB) or other suitable growth medium
  • Bacterial strain
  • Benzodioxole compound
  • 0.1% Crystal Violet solution
  • 30% Acetic acid or 95% Ethanol
  • Phosphate-buffered saline (PBS)
  • Microplate reader

2. Procedure:

  • Inoculum and Compound Preparation:
  • Prepare a bacterial suspension and dilute it in the growth medium to the desired concentration (e.g., 10⁶ CFU/mL).
  • Prepare serial dilutions of the benzodioxole compound in the growth medium in the wells of the microtiter plate.
  • Biofilm Formation:
  • Add the bacterial inoculum to the wells containing the compound dilutions.
  • Include a growth control (bacteria in medium only) and a sterility control (medium only).
  • Incubate the plate at 37°C for 24-48 hours without shaking.
  • Staining:
  • Gently discard the planktonic cells and wash the wells twice with PBS to remove non-adherent cells.
  • Air-dry the plate.
  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
  • Solubilization and Quantification:
  • Discard the crystal violet solution and wash the wells thoroughly with water until the washings are clear.
  • Air-dry the plate completely.
  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
  • Incubate for 10-15 minutes.
  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the antimicrobial research of benzodioxole compounds.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis Compound Benzodioxole Compound MIC Broth Microdilution (MIC) Compound->MIC Agar Agar Well Diffusion Compound->Agar Biofilm Biofilm Inhibition Assay Compound->Biofilm Microbe Microbial Culture Microbe->MIC Microbe->Agar Microbe->Biofilm Media Growth Media Media->MIC Media->Agar Media->Biofilm MIC_Result Determine MIC/MBC MIC->MIC_Result Zone Measure Inhibition Zone Agar->Zone Biofilm_Result Quantify Biofilm Biofilm->Biofilm_Result

Fig. 1: Experimental workflow for antimicrobial testing.

enzyme_inhibition_pathway cluster_dna DNA Replication cluster_fatty_acid Fatty Acid Synthesis Benzodioxole Benzodioxole Derivative DNA_Gyrase DNA Gyrase Benzodioxole->DNA_Gyrase Inhibits FabH FabH Enzyme Benzodioxole->FabH Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes DNA_Replication DNA Replication Blocked Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP Condensation Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxes Replication_Fork Replication Fork Relaxed_DNA->Replication_Fork Replication_Fork->DNA_Replication Acetyl_CoA Acetyl-CoA Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Fatty_Acid_Synthesis Fatty Acid Synthesis Blocked Acetoacetyl_ACP->Fatty_Acid_Synthesis

Fig. 2: Potential mechanisms of action of benzodioxole compounds.

structure_activity_relationship Benzodioxole Benzodioxole Core R1 R2 Substituents Substituent Properties Lipophilicity Electronic Effects Steric Hindrance Benzodioxole:f1->Substituents Modification at R1 Benzodioxole:f2->Substituents Modification at R2 Activity Antimicrobial Activity Potency (MIC) Spectrum of Activity Substituents->Activity Influences

Fig. 3: Structure-activity relationship logic.

Conclusion

Benzodioxole and its derivatives represent a valuable and versatile chemical scaffold for the development of novel antimicrobial agents. Their diverse mechanisms of action and the potential for chemical modification make them attractive candidates for further investigation in the fight against antimicrobial resistance. The protocols and data presented here provide a foundation for researchers to explore the full therapeutic potential of this important class of compounds.

References

Application Notes and Protocols for Evaluating the Efficacy of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a novel benzamide derivative with potential therapeutic applications. This document provides a comprehensive guide to utilizing cell-based assays for the evaluation of its efficacy. The protocols detailed herein are designed to assess the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its engagement with intracellular targets. These assays are fundamental for characterizing the mechanism of action and determining the therapeutic potential of this and similar compounds. While the precise mechanism of this compound is under investigation, these protocols are based on the common mechanisms of action for anti-cancer compounds, which often involve the induction of apoptosis.

Hypothetical Signaling Pathway for this compound

To illustrate a potential mechanism of action for the purpose of these application notes, we hypothesize that this compound induces apoptosis through the intrinsic pathway by targeting a pro-survival protein, leading to the activation of the caspase cascade.

Compound This compound Target Pro-survival Protein (e.g., Bcl-2) Compound->Target Inhibition Mitochondrion Mitochondrion Target->Mitochondrion Inhibits release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Experimental Workflow

A systematic approach is crucial for evaluating the efficacy of a new compound. The following workflow outlines the recommended sequence of experiments.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation Start Compound Synthesis & Stock Preparation Viability Cell Viability Assay (MTT) Start->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Caspase Caspase Activity Assay (Caspase-Glo) Apoptosis->Caspase Target Target Engagement Assay (CETSA) Caspase->Target Analysis Data Compilation & Statistical Analysis Target->Analysis Conclusion Conclusion on Efficacy & MOA Analysis->Conclusion

Caption: Recommended experimental workflow for compound evaluation.

Data Presentation

Consistent and clear data presentation is essential for comparing results across different assays and experiments. The following tables provide a template for summarizing quantitative data.

Table 1: Cell Viability (MTT Assay) - IC50 Determination

Cell LineIncubation Time (hours)IC50 (µM)
Cell Line A24
Cell Line A48
Cell Line A72
Cell Line B24
Cell Line B48
Cell Line B72

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Treatment GroupConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0
CompoundIC50/2
CompoundIC50
Compound2 x IC50
Positive Control-

Table 3: Caspase-3/7 Activity (Caspase-Glo® 3/7 Assay)

Treatment GroupConcentration (µM)Luminescence (RLU)Fold Change vs. Vehicle
Vehicle Control01.0
CompoundIC50/2
CompoundIC50
Compound2 x IC50
Positive Control-

Table 4: Target Engagement (Cellular Thermal Shift Assay - CETSA)

Treatment GroupTemperature (°C)Relative Protein Abundance (Normalized to 37°C)
Vehicle Control371.00
Vehicle Control45
Vehicle Control50
Vehicle Control55
Vehicle Control60
Vehicle Control65
Compound (10 µM)371.00
Compound (10 µM)45
Compound (10 µM)50
Compound (10 µM)55
Compound (10 µM)60
Compound (10 µM)65

Experimental Protocols

Preparation of this compound

Proper handling and preparation of the compound are critical for reproducible results.

  • Stock Solution Preparation:

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the compound in the appropriate cell culture medium to achieve the final desired concentrations.

    • The final concentration of DMSO in the cell culture should be consistent across all treatments and should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • DMSO

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control.

    • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[2]

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 10-15 minutes.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.[2]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and membrane integrity.[3][4]

  • Materials:

    • 6-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at the desired concentrations for the specified time. Include untreated and vehicle controls.[2]

    • Cell Harvesting: After treatment, collect both adherent and floating cells.[2]

    • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.[2]

    • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[2]

    • Data Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.[2]

      • Early apoptotic cells: Annexin V-positive and PI-negative.[2]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

      • Necrotic cells: Annexin V-negative and PI-positive.[2]

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[5][6]

  • Materials:

    • 96-well white-walled cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • Caspase-Glo® 3/7 Assay System

    • Plate-reading luminometer

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as described for the MTT assay.

    • Reagent Preparation: Reconstitute the lyophilized assay substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[6]

    • Assay Execution: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[6]

    • Incubation: Mix the contents on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[6]

    • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.[6]

    • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[7][8]

  • Materials:

    • Cell culture dishes

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • PBS

    • Protease inhibitor cocktail

    • PCR tubes

    • Thermal cycler

    • Equipment for protein quantification (e.g., BCA assay)

    • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)

  • Protocol:

    • Cell Treatment: Treat cells in culture dishes with the compound or vehicle control for a specified time.

    • Cell Lysis: Harvest cells and resuspend them in PBS with a protease inhibitor cocktail. Lyse the cells by freeze-thaw cycles.

    • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler.

    • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

    • Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by Western blotting for the target protein.

    • Data Analysis: Quantify the band intensities for the target protein at each temperature and normalize them to the intensity at 37°C. Plot the relative protein abundance against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Logical Relationship of Assays

The chosen assays are interconnected and provide a comprehensive picture of the compound's efficacy.

Compound This compound TargetEngagement Target Engagement (CETSA) Compound->TargetEngagement Binds to Target CellViability Decreased Cell Viability (MTT Assay) TargetEngagement->CellViability Leads to ApoptosisInduction Apoptosis Induction CellViability->ApoptosisInduction is a result of AnnexinV Annexin V/PI Staining ApoptosisInduction->AnnexinV is confirmed by CaspaseActivity Caspase-3/7 Activity ApoptosisInduction->CaspaseActivity is confirmed by

Caption: Logical flow from target engagement to apoptosis.

References

Application Notes and Protocols for the Evaluation of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide as a Potential Antioxidant Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. The development of novel and potent antioxidant agents is a significant area of research in drug discovery. This document provides a detailed framework for the investigation of the antioxidant potential of a novel benzamide derivative, 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide.

While specific experimental data for this compound is not yet available, these application notes offer comprehensive protocols for its synthesis and for a battery of in vitro and cell-based assays to thoroughly characterize its antioxidant profile.

Synthesis of this compound

A plausible synthetic route for this compound involves the amidation of 2-aminobenzoic acid with 5-amino-1,3-benzodioxole.

Materials:

  • 2-aminobenzoic acid

  • 5-amino-1,3-benzodioxole

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC/HOBt)

  • Anhydrous toluene or another suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

Protocol:

  • Activation of 2-aminobenzoic acid: A mixture of 2-aminobenzoic acid in freshly distilled thionyl chloride is refluxed for 3 hours. The excess thionyl chloride is then removed under vacuum to yield the crude acid chloride.

  • Amide bond formation: The crude acid chloride is dissolved in anhydrous toluene and added dropwise to a stirred solution of 5-amino-1,3-benzodioxole in toluene at room temperature.

  • Work-up: The reaction mixture is stirred for 2 hours and then neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Data Presentation: In Vitro Antioxidant Capacity

Quantitative data from in vitro antioxidant assays are essential for comparing the potency of a novel compound to established standards. The following tables provide a template for presenting such data.

Table 1: Radical Scavenging Activity

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
This compoundDataData
Ascorbic Acid (Standard)DataData
Trolox (Standard)DataData

Table 2: Reducing Power

CompoundFRAP Value (mM Fe(II)/mM)
This compoundData
Ascorbic Acid (Standard)Data
Trolox (Standard)Data

Table 3: Cellular Antioxidant Activity

CompoundCAA Value (µmol QE/100 µmol)
This compoundData
Quercetin (Standard)Data

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[1][2]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound stock solution (in methanol or DMSO)

  • Ascorbic acid or Trolox as a positive control

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a series of dilutions of the test compound and the standard in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound or standard.

  • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance at 517 nm.[1][3]

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.[4]

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compound and standard solutions

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound or standard at various concentrations to 190 µL of the diluted ABTS radical solution in a 96-well plate.

  • Incubate the plate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][4]

Materials:

  • FRAP reagent:

    • 300 mM acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a 10:1:1 ratio.

  • Test compound and standard solutions

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Warm the FRAP reagent to 37°C.

  • Add 10 µL of the test compound or standard at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubate the plate at 37°C for 10 minutes.[5]

  • Measure the absorbance at 593 nm.[3][5]

  • Create a standard curve using a known concentration of FeSO₄·7H₂O.

  • The FRAP value is expressed as millimoles of Fe(II) equivalents per millimole of the compound.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.[5][6]

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical initiator

  • Test compound and quercetin (standard) solutions

  • 96-well black-walled, clear-bottom plate

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluence.[5]

  • Treatment: Treat the cells with various concentrations of the test compound or quercetin for 1 hour.[5]

  • Loading with DCFH-DA: Wash the cells with PBS and incubate with 25 µM DCFH-DA for 30 minutes.[5]

  • Induction of Oxidative Stress: Wash the cells again and add 600 µM AAPH to induce oxidative stress.[5]

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.

  • Calculation: Calculate the area under the curve for both the control and treated wells. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area of the sample and ∫CA is the integrated area of the control. Results are expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Visualizations

G Experimental Workflow for Antioxidant Screening cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_data Data Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization DPPH DPPH Assay Characterization->DPPH ABTS ABTS Assay Characterization->ABTS FRAP FRAP Assay Characterization->FRAP CAA Cellular Antioxidant Activity (CAA) Assay Characterization->CAA IC50 IC50 Determination DPPH->IC50 ABTS->IC50 FRAP_Value FRAP Value Calculation FRAP->FRAP_Value CAA_Value CAA Value Calculation CAA->CAA_Value Conclusion Conclusion on Antioxidant Potential IC50->Conclusion FRAP_Value->Conclusion CAA_Value->Conclusion

Caption: Workflow for synthesis, screening, and evaluation of the antioxidant potential.

G Proposed Antioxidant Signaling Pathway ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Cellular Damage ROS->CellularDamage Compound This compound Compound->ROS Direct Scavenging Keap1 Keap1 Compound->Keap1 Inhibition Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Keap1->Nrf2 Ubiquitination & Degradation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralization CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Caption: Potential antioxidant signaling pathways modulated by the novel compound.

Conclusion

The protocols and guidelines presented here provide a robust framework for the comprehensive evaluation of this compound as a potential antioxidant agent. By systematically applying these in vitro and cell-based assays, researchers can effectively characterize its antioxidant capacity and elucidate its potential mechanisms of action. This systematic approach is crucial in the early stages of drug discovery for identifying promising candidates for further development as therapeutic agents against oxidative stress-related diseases.

References

Application Notes and Protocols for In Vivo Studies with Novel Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, making them promising candidates for drug development.[1][2] Their therapeutic potential spans various fields, including oncology, neuroscience, and immunology. Depending on their structural modifications, benzamides can act as dopamine receptor antagonists, histone deacetylase (HDAC) inhibitors, poly (ADP-ribose) polymerase (PARP) inhibitors, and anti-inflammatory agents.[3][4][5][6] In vivo studies are a critical step in the preclinical development of novel benzamides to evaluate their efficacy, safety, and pharmacokinetic profiles in a living organism.[7][8] This document provides a framework for designing and conducting in vivo animal studies with novel benzamide derivatives.

Mechanism of Action and Corresponding In Vivo Models

The experimental design for in vivo studies of novel benzamides is highly dependent on their mechanism of action.

Dopamine D2 Receptor Antagonists

Many benzamide derivatives function as antagonists of the dopamine D2 receptor.[3] This activity is central to their use as antipsychotic and prokinetic agents.[1] D2 receptor antagonists can modulate dopamine signaling in the brain.[9][10]

  • Animal Models:

    • Rodent models of psychosis: Pharmacologically induced models (e.g., using amphetamine or phencyclidine) or genetic models can be used to assess antipsychotic potential.

    • Conditioned Place Preference (CPP): This model is used to evaluate the rewarding or aversive effects of a compound and how it might modulate the rewarding effects of other substances.[11]

  • Efficacy Endpoints:

    • Reduction of hyperlocomotion in open-field tests.

    • Changes in prepulse inhibition of the startle reflex.

    • Assessment of cognitive function in relevant behavioral tasks.

Histone Deacetylase (HDAC) Inhibitors

A growing number of benzamide derivatives have been identified as HDAC inhibitors.[4][12] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.[13][14] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, altering chromatin structure and gene transcription, which can induce cell cycle arrest, apoptosis, and cell differentiation in cancer cells.[12][14]

  • Animal Models:

    • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice).[4] This is a widely used model to test the anti-tumor activity of novel compounds.[7]

    • Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into immunodeficient mice. These models better recapitulate the heterogeneity of human tumors.

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).[7]

    • Increased survival time.[7]

    • Pharmacodynamic markers (e.g., increased histone acetylation in tumor tissue).

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

Certain benzamides act as PARP inhibitors, which are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations.[7] PARP enzymes are crucial for the repair of single-strand DNA breaks.[7] Inhibition of PARP leads to the accumulation of these breaks, which are converted to double-strand breaks during DNA replication. In cancer cells with defective homologous recombination, these double-strand breaks cannot be repaired, leading to cell death through a process known as synthetic lethality.[7][15]

  • Animal Models:

    • Xenograft Models: Using cancer cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations).[7][15]

  • Efficacy Endpoints:

    • Tumor growth inhibition, both as a monotherapy and in combination with DNA-damaging agents (e.g., platinum-based chemotherapy or radiation).[7][16]

    • Survival analysis.[7]

    • Assessment of DNA damage markers (e.g., γH2AX foci) in tumor tissue.

Anti-inflammatory Benzamides

Some benzamides exhibit anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[5] NF-κB is a key transcription factor that controls the expression of pro-inflammatory genes, including cytokines like TNF-α.[5]

  • Animal Models:

    • Lipopolysaccharide (LPS)-induced inflammation: LPS is administered to rodents to induce a systemic inflammatory response.

    • Collagen-induced arthritis: A model for rheumatoid arthritis.[12]

  • Efficacy Endpoints:

    • Reduction in plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Reduction in paw edema in arthritis models.

    • Histopathological evaluation of inflamed tissues.

Data Presentation

Table 1: Example of Tumor Growth Inhibition Data in a Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent TGI (%)Mean Body Weight Change (%)
Vehicle Control-Daily, PO1500 ± 250-+2.5
Novel Benzamide25Daily, PO750 ± 15050-1.0
Novel Benzamide50Daily, PO300 ± 10080-5.2
Positive Control10Daily, PO450 ± 12070-8.0

TGI: Tumor Growth Inhibition

Table 2: Example of Pharmacokinetic Parameters in Rats
CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
Novel Benzamide5IV44580.0816741.5
Novel Benzamide10PO8501.025002.0

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t½: Half-life.

Table 3: Example of Acute Toxicity Study Observations in Mice
Dose (mg/kg)Number of AnimalsClinical SignsBody Weight Change (Day 7)Mortality
1003None observed+5%0/3
2003Lethargy, piloerection-2%0/3
4003Severe lethargy, ataxia-10%1/3
8003Moribund-3/3

Experimental Protocols

Protocol 1: Xenograft Tumor Model for Anticancer Benzamides
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.[4][17]

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under appropriate conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, different doses of the novel benzamide, positive control).[7]

    • Prepare the novel benzamide in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

    • Administer the treatment according to the planned dosing schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).[3]

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and monitor the body weight and overall health of the mice regularly as indicators of toxicity.[7]

    • The study can be terminated when tumors in the control group reach a specific size, after a predetermined treatment duration, or if signs of excessive toxicity are observed.[7]

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI).[7]

    • Perform statistical analysis (e.g., t-test, ANOVA) to compare tumor growth between treatment groups.[7]

    • If survival is an endpoint, use Kaplan-Meier curves and log-rank tests for analysis.[7]

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Use a relevant rodent species, often Sprague-Dawley rats or BALB/c mice.[18]

  • Drug Administration:

    • Administer the novel benzamide via the intended clinical route (e.g., oral, PO) and an intravenous (IV) route to determine bioavailability.[18][19]

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the novel benzamide in plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software to perform non-compartmental analysis and determine key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.[18][20]

Protocol 3: Acute Toxicity Study
  • Animal Model: Use two rodent species (e.g., mice and rats).[17][21]

  • Dose Escalation:

    • Administer single, escalating doses of the novel benzamide to different groups of animals.

  • Observation:

    • Closely monitor the animals for clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions) for a specified period (e.g., 7-14 days).

    • Record body weight changes.

  • Endpoint:

    • Determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

    • At the end of the study, perform a gross necropsy and consider histopathological examination of major organs.[17]

Mandatory Visualizations

G cluster_0 Benzamide Benzamide (D2 Antagonist) D2R Dopamine D2 Receptor Benzamide->D2R Blocks AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling PKA->Signaling Phosphorylates G cluster_0 Benzamide Benzamide (HDAC Inhibitor) HDAC Histone Deacetylase Benzamide->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription G cluster_0 SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Recruits DSB Double-Strand Break (DSB) SSB->DSB Leads to PARP->SSB Repairs Benzamide Benzamide (PARP Inhibitor) Benzamide->PARP Inhibits HR Homologous Recombination (HR) DSB->HR Repaired by CellDeath Cell Death (Synthetic Lethality) DSB->CellDeath HR->DSB Defective in BRCA mutant cells G cluster_0 Start Start: Tumor Implantation TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment (Vehicle, Benzamide) Randomization->Treatment Monitoring Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Data Collection & Analysis Endpoint->Analysis

References

Application Notes and Protocols: Measuring the Enzymatic Inhibition of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a synthetic organic compound with a chemical structure that suggests potential biological activity. While specific enzymatic targets for this compound have not been extensively documented in publicly available literature, its structural motifs, particularly the benzamide core, are present in a class of enzyme inhibitors known as Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for cellular processes, most notably DNA repair and programmed cell death.[1][2] Inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4]

These application notes provide a comprehensive guide to investigating the potential inhibitory effects of this compound on PARP enzymes. The protocols detailed below describe both biochemical and cell-based assays to determine the potency and mechanism of inhibition.

Signaling Pathway of PARP in DNA Repair

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a key sensor of DNA single-strand breaks (SSBs).[5][6] Upon detecting DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3][7] This process, known as PARylation, serves as a scaffold to recruit a cascade of DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the base excision repair (BER) pathway.[2] If these SSBs are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication, which are repaired by pathways like homologous recombination (HR), often defective in certain cancers.[3] PARP inhibitors block this repair mechanism, leading to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality in HR-deficient cells.[3][6]

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 senses PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation catalyzes DSB Double-Strand Break (DSB) Formation during Replication PARP1->DSB unrepaired SSBs lead to Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex recruits BER Base Excision Repair (BER) Repair_Complex->BER facilitates Cell_Survival Cell Survival and Genomic Stability BER->Cell_Survival PARP_Inhibitor This compound (Hypothetical PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits Apoptosis Apoptosis / Cell Death DSB->Apoptosis in HR-deficient cells

Caption: PARP1 signaling pathway in DNA repair and the effect of inhibition.

Data Presentation

The inhibitory potential of this compound should be quantified and compared with known PARP inhibitors. The following tables provide a template for presenting such data.

Table 1: Biochemical Inhibition of PARP Enzymes

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compound[Experimental Value][Experimental Value]
Olaparib (Positive Control)1-51-5
Veliparib (Positive Control)5-102-5

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Cellular Activity of PARP Inhibitors

CompoundCellular PAR Inhibition EC50 (nM)Cell Viability IC50 (µM) - BRCA1 deficient cellsCell Viability IC50 (µM) - BRCA1 proficient cells
This compound[Experimental Value][Experimental Value][Experimental Value]
Olaparib (Positive Control)10-500.1-1>10
Veliparib (Positive Control)20-1001-5>20

EC50 is the concentration of a drug that gives half-maximal response. IC50 for cell viability is the concentration that reduces cell viability by 50%.

Experimental Protocols

The following are detailed protocols for assessing the PARP inhibitory activity of this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis and Conclusion start Start: Compound Synthesis and Purification biochem_assay PARP Enzymatic Assay (e.g., Chemiluminescent) start->biochem_assay ic50_biochem Determine Biochemical IC50 biochem_assay->ic50_biochem cell_culture Culture Cancer Cell Lines (BRCA-proficient and -deficient) ic50_biochem->cell_culture cellular_par Cellular PAR Inhibition Assay (ELISA or Immunofluorescence) cell_culture->cellular_par viability_assay Cell Viability Assay (e.g., MTS or CellTiter-Glo) cell_culture->viability_assay ec50_cellular Determine Cellular EC50 cellular_par->ec50_cellular data_analysis Compare Biochemical and Cellular Potency ec50_cellular->data_analysis ic50_viability Determine Cell Viability IC50 viability_assay->ic50_viability ic50_viability->data_analysis conclusion Conclude on Inhibitory Profile of the Compound data_analysis->conclusion

References

Application Notes and Protocols for the Preclinical Formulation of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a novel benzamide derivative with potential therapeutic applications. Early-stage preclinical evaluation is critical to determine its pharmacokinetic profile, efficacy, and safety. A significant hurdle in the preclinical development of many new chemical entities (NCEs), particularly those with complex aromatic structures like the target compound, is poor aqueous solubility. This can lead to low and variable oral bioavailability, hindering an accurate assessment of the compound's potential.

These application notes provide a comprehensive guide to developing a suitable formulation for preclinical in vivo studies of this compound. The focus is on strategies to address potential poor solubility and enhance systemic exposure.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design. The following table summarizes key parameters to be determined.

PropertyMethodImportance in Formulation Development
Molecular Weight Mass SpectrometryCalculation of molar concentrations.
pKa Potentiometric Titration, UV-VisPredicts the ionization state at different pH values, influencing solubility and dissolution rate in the gastrointestinal tract.[1]
LogP/LogD HPLC, Shake-Flask MethodIndicates the lipophilicity of the compound, which affects solubility in both aqueous and lipid-based vehicles and permeability across biological membranes.[2]
Aqueous Solubility Shake-Flask Method (in water, PBS)Determines the intrinsic solubility and identifies the need for solubility enhancement techniques.
pH-Solubility Profile Shake-Flask Method (at various pHs)Crucial for selecting appropriate pH-modifying excipients and predicting in vivo dissolution.[1]
Solid-State Properties DSC, TGA, XRPDIdentifies crystalline form, polymorphism, and thermal stability, which can impact dissolution and bioavailability.[3]
Melting Point Differential Scanning Calorimetry (DSC)Provides an indication of the compound's purity and lattice energy, which can correlate with solubility.

Formulation Strategies for Preclinical Studies

Given that many benzamide derivatives exhibit poor water solubility, several strategies can be employed to enhance the bioavailability of this compound for preclinical testing.[4] The choice of formulation will depend on the physicochemical properties of the compound, the intended route of administration (typically oral or intravenous for preclinical studies), and the required dose.

A decision-making workflow for selecting an appropriate formulation strategy is presented below.

G cluster_0 start Start: Characterize Physicochemical Properties solubility Aqueous Solubility > 1 mg/mL? start->solubility dose Dose < 10 mg/kg? solubility->dose Yes cosolvent Co-solvent System (e.g., PEG 400, Propylene Glycol) solubility->cosolvent No solution Simple Aqueous Solution (pH adjusted) dose->solution Yes dose->cosolvent No end Proceed to In Vivo Studies solution->end suspension Micronized Suspension cosolvent->suspension Precipitation on dilution? cosolvent->end lipid Lipid-Based Formulation (e.g., SEDDS) suspension->lipid Poor wettability? suspension->end complexation Complexation (e.g., Cyclodextrins) lipid->complexation High LogP? lipid->end complexation->end

Caption: Formulation strategy selection workflow.

Solution Formulations

For intravenous administration, a solution is typically required. If the compound has sufficient solubility in a pharmaceutically acceptable vehicle, this is the most straightforward approach.

  • pH-Adjusted Aqueous Solutions: If the compound is ionizable, adjusting the pH of the vehicle can significantly increase solubility.[1]

  • Co-solvent Systems: For compounds with poor aqueous solubility, a mixture of water and a water-miscible organic solvent (co-solvent) can be used.[4] Common co-solvents for preclinical studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

Suspension Formulations

If a solution is not feasible due to poor solubility or high dose requirements, a suspension can be developed.

  • Micronization: Reducing the particle size of the drug substance increases the surface area, which can enhance the dissolution rate.[1][3]

  • Wetting and Suspending Agents: Surfactants (e.g., Tween 80) are used to improve the wettability of the drug particles, while suspending agents (e.g., carboxymethyl cellulose) increase the viscosity of the vehicle to prevent settling.[2]

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can improve oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[1][2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2]

Complexation
  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their apparent solubility.[1][3]

Experimental Protocols

Protocol 1: Solubility Determination

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at pH 7.4

  • pH buffers (e.g., pH 2, 4, 6, 8, 10)

  • HPLC grade water, acetonitrile, and methanol

  • Vials, shaker, centrifuge, HPLC system

Procedure:

  • Add an excess amount of the compound to vials containing the different pH buffers and PBS.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Analyze the concentration of the dissolved compound in the filtrate by a validated HPLC method.

Protocol 2: Preparation of a Co-solvent Formulation

Objective: To prepare a 10 mg/mL solution of this compound in a co-solvent system for oral gavage.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Water for injection

  • Glass vials, magnetic stirrer, analytical balance

Procedure:

  • Weigh the required amount of the compound.

  • Prepare the co-solvent vehicle. A common preclinical vehicle is 40% PEG 400, 10% PG, and 50% water.

  • Add the compound to the vehicle in a glass vial.

  • Stir the mixture using a magnetic stirrer until the compound is completely dissolved. Gentle heating may be applied if necessary, but stability must be confirmed.

  • Visually inspect the solution for any undissolved particles.

Protocol 3: Preparation of a Micronized Suspension

Objective: To prepare a 20 mg/mL micronized suspension of this compound for oral gavage.

Materials:

  • Micronized this compound (particle size < 10 µm)

  • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water

  • 0.1% (w/v) Tween 80

  • Mortar and pestle or homogenizer

Procedure:

  • Prepare the vehicle by dissolving HPMC and Tween 80 in water.

  • Weigh the required amount of micronized compound.

  • In a mortar, add a small amount of the vehicle to the compound to form a smooth paste. This process, known as levigation, ensures proper wetting of the particles.

  • Gradually add the remaining vehicle while mixing continuously.

  • For a more uniform suspension, the mixture can be further processed using a homogenizer.

Analytical Characterization of Formulations

All formulations should be characterized for appearance, drug concentration, pH, and physical stability before in vivo administration.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear solution, free of particles (for solutions). Uniform, easily re-suspendable (for suspensions).
Drug Concentration HPLC-UV90-110% of the target concentration.
pH pH meterWithin the acceptable range for the route of administration.
Physical Stability Visual Inspection over time, particle size analysisNo precipitation or significant particle size growth over the intended period of use.

Preclinical Formulation Development Workflow

The following diagram illustrates the general workflow for developing a preclinical formulation.

G cluster_1 start API Physicochemical Characterization formulation_screening Formulation Screening (Solubility, Excipient Compatibility) start->formulation_screening prototype_development Prototype Formulation Development formulation_screening->prototype_development analytical_methods Analytical Method Development and Validation prototype_development->analytical_methods stability_studies Short-term Stability Studies analytical_methods->stability_studies dose_preparation Dose Preparation and In-life Support stability_studies->dose_preparation pk_studies Preclinical PK Studies dose_preparation->pk_studies

Caption: Preclinical formulation development workflow.

Hypothetical Signaling Pathway

While the specific biological target of this compound is not defined here, many benzamide derivatives are known to interact with signaling pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway that could be modulated by such a compound.

G cluster_2 Hypothetical Target Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival akt->survival proliferation Cell Proliferation mtor->proliferation compound This compound compound->pi3k

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide.

Troubleshooting Guides

Issue 1: The compound is poorly soluble in aqueous buffers.

Possible Cause: The chemical structure of this compound contains multiple aromatic rings (a benzamide, a substituted benzene ring, and a benzodioxole moiety), which contribute to its hydrophobic nature and low aqueous solubility.

Solutions:

  • Co-solvency: Employing a mixture of water and a water-miscible organic solvent can significantly enhance solubility. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is crucial to start with a small percentage of the organic co-solvent and gradually increase it to find the optimal ratio that dissolves the compound without negatively impacting downstream experiments.

  • pH Adjustment: The presence of an amino group suggests that the compound's solubility may be pH-dependent. In acidic conditions, the amino group can become protonated, increasing its polarity and potentially its aqueous solubility. Experiment with a range of acidic buffers (e.g., pH 2-5) to determine the effect on solubility.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in pharmaceutical formulations.

Issue 2: Precipitation of the compound is observed upon dilution of a stock solution into an aqueous buffer.

Possible Cause: This is a common issue when a compound is dissolved in a high concentration of an organic solvent (like DMSO) and then diluted into an aqueous medium where its solubility is much lower. This can lead to supersaturation and subsequent precipitation.

Solutions:

  • Optimize Co-solvent Percentage: Reduce the concentration of the organic solvent in the final solution. This can be achieved by preparing a more dilute stock solution or by using a smaller volume of the stock solution for dilution.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid sudden supersaturation.

  • Inclusion of a Stabilizer: Incorporating a surfactant or a polymer like hydroxypropyl methylcellulose (HPMC) in the aqueous dilution buffer can help to stabilize the compound and prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Which organic solvents are most suitable for dissolving this compound?

A2: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective in dissolving this compound. Polar protic solvents like ethanol and methanol may also be suitable, though potentially to a lesser extent.

Q3: How can I improve the solubility for in vitro cell-based assays?

A3: For cell-based assays, it is critical to use a solubilization method that is non-toxic to the cells. The recommended approach is to prepare a high-concentration stock solution in a biocompatible solvent like DMSO and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO should typically be kept below 0.5% (v/v) to minimize cytotoxicity. If solubility is still an issue, consider using complexation with cyclodextrins.

Q4: What is cyclodextrin complexation and how can it help?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, like this compound, by encapsulating the hydrophobic part of the molecule within their cavity. This complex is more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Data Presentation

Table 1: Comparison of Common Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvency Reducing the polarity of the solvent system.[1]Simple to implement, effective for many compounds.The organic solvent may interfere with biological assays or cause toxicity.[1]
pH Adjustment Ionizing the molecule to increase its polarity.[2][3]Can be very effective for ionizable compounds.Only applicable to compounds with acidic or basic functional groups; may not be suitable for all experimental conditions.
Surfactants Forming micelles to encapsulate the hydrophobic drug.[2][3]Can significantly increase apparent solubility.Surfactants can have their own biological effects and may not be suitable for all applications.
Complexation Forming inclusion complexes with agents like cyclodextrins.[2][3]Often biocompatible and can improve stability.May not be effective for all compounds; can be more expensive.
Solid Dispersion Dispersing the drug in a hydrophilic polymer matrix.[2]Can improve dissolution rate and apparent solubility.[2]Requires more complex formulation development.

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method
  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, or a co-solvent mixture) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • In a mortar, create a paste by adding a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to a specific molar ratio of HP-β-CD.

  • Gradually add a pre-weighed amount of this compound to the paste while continuously kneading for 30-60 minutes.

  • Dry the resulting solid mixture in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • The resulting powder is the inclusion complex, which can then be tested for its aqueous solubility.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_solution Optimized Solution Problem Poor Aqueous Solubility of This compound CoSolvency Co-solvency (e.g., DMSO, Ethanol) Problem->CoSolvency Investigate pH_Adjust pH Adjustment (Acidic Buffers) Problem->pH_Adjust Investigate Surfactants Surfactants (e.g., Tween® 80) Problem->Surfactants Investigate Complexation Complexation (e.g., HP-β-CD) Problem->Complexation Investigate Sol_Test Solubility Testing (Shake-Flask Method) CoSolvency->Sol_Test Prepare Samples pH_Adjust->Sol_Test Prepare Samples Surfactants->Sol_Test Prepare Samples Complexation->Sol_Test Prepare Samples Assay_Comp Assay Compatibility & Stability Check Sol_Test->Assay_Comp Assess Optimized Optimized Formulation for Downstream Experiments Assay_Comp->Optimized Select Best Method

Caption: Workflow for overcoming solubility issues.

logical_relationship cluster_compound This compound cluster_property Physicochemical Property cluster_solutions Potential Solutions Structure Chemical Structure Aromatic Aromatic Rings (Hydrophobic) Structure->Aromatic Amine Amino Group (Basic) Structure->Amine Amide Amide Group (H-bonding) Structure->Amide Solubility Low Aqueous Solubility Aromatic->Solubility leads to pH_Mod pH Modification Amine->pH_Mod enables H_Bond Co-solvents / Complexation Amide->H_Bond facilitates Solubility->pH_Mod addressed by Solubility->H_Bond addressed by

Caption: Relationship between structure and solubility strategies.

References

Technical Support Center: Synthesis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. Our aim is to help you improve reaction yields, minimize impurities, and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of this compound, which is an amide coupling reaction, can stem from several factors. The most common issues include inefficient activation of the carboxylic acid (2-aminobenzoic acid), reduced nucleophilicity of the amine (5-amino-1,3-benzodioxole), and suboptimal reaction conditions. Incomplete activation of the carboxylic acid by the coupling reagent is a frequent culprit. Additionally, the aniline derivative (5-amino-1,3-benzodioxole) is a relatively weak nucleophile, which can lead to slow or incomplete reactions. It is also crucial to ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

Q2: I am observing significant impurity formation alongside my desired product. What are the likely side reactions and how can I minimize them?

A2: A common side reaction in amide couplings, especially when using carbodiimide-based reagents, is the formation of an N-acylurea byproduct. This occurs when the activated carboxylic acid intermediate rearranges. To mitigate this, the addition of a coupling additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is recommended. Another potential issue is the self-coupling of 2-aminobenzoic acid. Optimizing the order of addition of reagents, specifically by pre-activating the carboxylic acid before adding the amine, can help to minimize this.

Q3: Which coupling reagent is most suitable for this specific synthesis?

A3: For the coupling of a weakly nucleophilic amine like an aniline derivative, a more potent coupling reagent is often required. While standard carbodiimides like DCC or EDC can be used, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective.[1] HATU is known for its high efficiency, fast reaction rates, and its ability to suppress racemization.[1] Phosphonium reagents like PyBOP are also excellent alternatives for challenging couplings.

Q4: How critical is the choice of solvent and base in this reaction?

A4: The choice of solvent and base is highly critical. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is typically used to ensure the solubility of the reactants. The base is crucial for neutralizing any acidic byproducts and for deprotonating the carboxylic acid. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is preferred to avoid side reactions with the activated carboxylic acid. The amount of base used can also influence the rate of the reaction.[1]

Q5: My product is difficult to purify. What are the recommended purification strategies?

A5: Purification of 2-amino-N-(aryl)benzamides can often be achieved through recrystallization or column chromatography. For recrystallization, a mixed solvent system may be necessary to achieve good separation from impurities. Common solvents for recrystallization of similar compounds include ethanol/water or ethyl acetate/heptane mixtures. If recrystallization is insufficient, silica gel column chromatography is the next step. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective. Monitoring the fractions by thin-layer chromatography (TLC) is essential to isolate the pure product.

Data Presentation

Table 1: Effect of Coupling Reagent on a Representative Amide Coupling Reaction

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)
EDCHOBtDIPEADMF1265
DCCHOBtTEADCM1860
HATUNoneDIPEADMF492
PyBOPNoneDIPEADMF688

This table presents representative data for a similar amide coupling reaction to illustrate the potential impact of different coupling reagents on the reaction outcome.

Table 2: Influence of Solvent and Base on Yield in a HATU-mediated Coupling

SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
DMFDIPEA25492
DCMDIPEA25878
THFDIPEA251270
DMFTEA25685

This table provides illustrative data on how the choice of solvent and base can affect the yield of a HATU-mediated amide coupling.

Experimental Protocols

Protocol 1: Synthesis of this compound using HATU

This protocol describes a general procedure for the synthesis of the target molecule using HATU as the coupling reagent.

Materials:

  • 2-aminobenzoic acid

  • 5-amino-1,3-benzodioxole

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzoic acid (1.0 equivalent) in anhydrous DMF.

  • To this solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • In a separate flask, dissolve 5-amino-1,3-benzodioxole (1.0 equivalent) in a minimum amount of anhydrous DMF.

  • Add the solution of 5-amino-1,3-benzodioxole dropwise to the pre-activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents 2_aminobenzoic_acid 2-Aminobenzoic Acid Reaction_Vessel Amide Coupling 2_aminobenzoic_acid->Reaction_Vessel 5_amino_1_3_benzodioxole 5-Amino-1,3-benzodioxole 5_amino_1_3_benzodioxole->Reaction_Vessel HATU HATU HATU->Reaction_Vessel DIPEA DIPEA DIPEA->Reaction_Vessel DMF DMF DMF->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Reagents Verify Reagent Quality & Purity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Side_Products Identify Impurities (TLC, LC-MS) Start->Analyze_Side_Products Optimize_Coupling Change Coupling Reagent or Additive Check_Reagents->Optimize_Coupling Optimize_Base_Solvent Screen Different Bases and Solvents Check_Conditions->Optimize_Base_Solvent Modify_Workup Adjust Extraction and Washing Steps Analyze_Side_Products->Modify_Workup Improve_Purification Optimize Recrystallization or Chromatography Analyze_Side_Products->Improve_Purification End Improved Yield and Purity Optimize_Coupling->End Optimize_Base_Solvent->End Modify_Workup->End Improve_Purification->End

References

Technical Support Center: Purification of Novel Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of novel benzodioxole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of novel benzodioxole derivatives?

Common impurities can include unreacted starting materials, such as 1,3-benzodioxole and acylating or alkylating agents, byproducts from side reactions, and residual solvents from the reaction and workup.[1] The specific impurities will largely depend on the synthetic route employed. For instance, in Friedel-Crafts acylation, byproducts from polysubstitution or rearrangement can occur.[2] In syntheses starting from catechol, incomplete reaction can leave residual catechol, which can be challenging to remove.[3][4]

Q2: What is the best initial approach to purifying a crude novel benzodioxole derivative?

A standard initial purification step is an aqueous workup to remove water-soluble impurities and unreacted polar reagents.[1] This typically involves washing the organic layer with a mild base, such as sodium bicarbonate solution, to remove acidic impurities, followed by a brine wash to reduce the amount of dissolved water before drying with an anhydrous salt like MgSO₄ or Na₂SO₄.[1] Following the workup, techniques like recrystallization or column chromatography are often employed for further purification.[5]

Q3: How can I effectively monitor the progress of my purification?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1] By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from its impurities. A successful purification will result in a single spot for the final product.[1] High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring of purity throughout the purification process.[6]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Step
Product Loss During Extraction During aqueous workups, ensure complete phase separation and avoid aspirating the organic layer with the aqueous layer. Multiple extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume.
Improper Column Chromatography Technique Avoid overloading the column with crude product. Ensure the elution solvent system is optimized through TLC to provide good separation and that the elution is not too rapid, which can lead to broad, mixed fractions.[1][7]
Suboptimal Recrystallization Solvent The chosen solvent may be too effective, leading to significant product loss in the mother liquor.[7] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[7][8] Experiment with different solvents or solvent pairs.
Product Degradation on Silica Gel Some benzodioxole derivatives may be unstable on acidic silica gel.[9] Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, consider using a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.[7][9]
Issue 2: Colored Impurities in the Final Product
Potential Cause Troubleshooting Step
Formation of Chromophoric Byproducts High reaction temperatures can sometimes lead to the formation of colored byproducts.[2] Consider optimizing the reaction temperature.
Residual Metal Catalyst If a metal catalyst (e.g., Palladium) was used in the synthesis, traces may remain in the product.[10] Washing the organic layer with a solution of a chelating agent like sodium thiosulfate during workup can help remove residual metals.[10]
Oxidation of Phenolic Impurities If starting materials or byproducts contain phenolic groups, they can oxidize to form colored quinone-type structures. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[11]
Ineffective Decolorization If using recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[1] Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.[1]
Issue 3: Multiple Spots on TLC After Purification
Potential Cause Troubleshooting Step
Ineffective Purification Method The chosen purification technique may not be suitable for separating the specific impurities present. If column chromatography was used, try a different solvent system with varying polarity or consider a different stationary phase.[1] If recrystallization was attempted, a different solvent system may be required.[1]
Co-elution of Isomers Positional isomers of substituted benzodioxole derivatives can have very similar polarities, making them difficult to separate by standard column chromatography. High-resolution techniques like preparative HPLC may be necessary for their separation.[5][12]
On-Column Decomposition The compound may be degrading on the silica gel column, leading to the appearance of new spots in the collected fractions.[9] As mentioned previously, test for silica stability and consider alternative stationary phases if necessary.[9]

Experimental Protocols

Protocol 1: Recrystallization of a Novel Benzodioxole Derivative
  • Dissolution: In an appropriately sized flask, dissolve the crude benzodioxole derivative in the minimum amount of a suitable hot solvent. Common solvents to screen include ethanol, ethyl acetate/hexanes, and toluene.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[1]

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack it into a glass column.[1][5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[5] After evaporating the solvent, load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity (e.g., from 100% hexane to a hexane/ethyl acetate mixture).[7][11]

  • Fraction Collection: Collect the eluent in separate fractions.[5]

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.[1][7]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[11]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purity Assessment
  • Mobile Phase Preparation: Prepare the mobile phases. A common combination for reversed-phase HPLC is a gradient of acetonitrile and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.[6][12] Degas the solvents before use.[6]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (often the mobile phase) to a known concentration (e.g., 1 mg/mL).[12] Filter the sample solution through a 0.22 or 0.45 µm filter before injection.[5][6]

  • Analysis: Inject the sample onto the HPLC system equipped with an appropriate column (e.g., C18).[12] Run the analysis using a developed method.

  • Data Processing: The purity is typically calculated based on the area percentage of the main peak in the chromatogram.[12]

Quantitative Data Summary

The following tables provide representative data for HPLC analysis of benzodioxole derivatives. Note that these are hypothetical values and actual results will be method- and instrument-dependent.

Table 1: HPLC Method Parameters for Purity Analysis [12]

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile:Water (80:20 v/v)Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 280 nmDiode Array Detector (DAD) or Mass Spectrometry (MS)
Run Time ~15 minutes~10 minutes
Resolution Good for major impuritiesExcellent for trace and isomeric impurities

Table 2: Representative Quantitative HPLC Data [6]

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
5-Bromo-1,3-benzodioxole6.20.040.12>0.999
Benzodioxole Derivative X9.80.080.24>0.998
Benzodioxole Derivative Y12.10.060.18>0.999

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Product workup Aqueous Workup synthesis->workup column_chrom Column Chromatography workup->column_chrom recrystallization Recrystallization workup->recrystallization prep_hplc Preparative HPLC column_chrom->prep_hplc For high purity tlc TLC column_chrom->tlc hplc HPLC column_chrom->hplc recrystallization->tlc recrystallization->hplc prep_hplc->hplc nmr NMR hplc->nmr Structure Confirmation

Caption: General purification workflow for novel benzodioxole derivatives.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product multiple_spots Multiple Spots (TLC)? start->multiple_spots optimize_extraction Optimize Extraction low_yield->optimize_extraction Yes optimize_column Optimize Column Conditions low_yield->optimize_column Yes change_recrys_solvent Change Recrystallization Solvent low_yield->change_recrys_solvent Yes use_charcoal Use Activated Charcoal colored_product->use_charcoal Yes check_metal_catalyst Check for Residual Catalyst colored_product->check_metal_catalyst Yes multiple_spots->optimize_column Yes check_stability Check Silica Stability multiple_spots->check_stability Yes use_prep_hplc Use Preparative HPLC multiple_spots->use_prep_hplc Yes

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Optimizing Cell Viability Assays for 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell viability assays with 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that may arise when working with this compound and cell viability assays.

Q1: What is the first step I should take before running a cell viability assay with a novel compound like this compound?

A1: Before initiating cell-based assays, it is crucial to characterize the solubility and stability of your compound. Ensure that this compound is fully dissolved in a solvent that is non-toxic to your cells at the final concentration used in the experiment. It is also important to determine the stability of the compound in your chosen cell culture medium over the time course of your experiment.

Q2: Which cell viability assay is most suitable for testing this compound?

A2: The choice of assay depends on several factors, including the expected mechanism of action of the compound, the cell type, and available equipment.

  • MTT and XTT assays are colorimetric assays that measure metabolic activity.[1][2] They are widely used but can be susceptible to interference from colored compounds or compounds that affect cellular redox potential.[3]

  • CellTiter-Glo® is a luminescence-based assay that measures ATP levels, which is a good indicator of metabolically active cells.[4] It is generally more sensitive and less prone to interference from colored compounds than MTT or XTT assays.[3]

It is often recommended to use more than one type of cell viability assay to confirm results.[5]

Q3: My blank wells (media only) have high background absorbance in my MTT/XTT assay. What could be the cause?

A3: High background absorbance in blank wells can be caused by several factors:

  • Contamination: The culture medium may be contaminated with bacteria or yeast.[6][7]

  • Reagent Instability: The MTT or XTT reagent may have been exposed to light for extended periods or may be contaminated.[8]

  • Media Components: Some media components, like ascorbic acid, can non-enzymatically reduce the tetrazolium salts, leading to a false positive signal.[3]

Q4: I am observing an increase in signal in my XTT assay at high concentrations of this compound, even though I expect cytotoxicity. What could be happening?

A4: This phenomenon can be due to a few reasons:

  • Compound Interference: The compound itself might be directly reducing the XTT reagent, leading to a color change independent of cell viability. To test for this, run a control experiment with the compound in cell-free media with the XTT reagent.[9]

  • Increased Metabolic Activity: In some cases, a compound can induce a temporary increase in metabolic activity before causing cell death.[9]

Q5: My CellTiter-Glo® results are variable between replicates. How can I improve consistency?

A5: Variability in CellTiter-Glo® assays can often be attributed to:

  • Incomplete Cell Lysis: Ensure thorough mixing after adding the CellTiter-Glo® reagent to achieve complete cell lysis and release of ATP.[10]

  • Temperature Fluctuations: Allow the plate and reagents to equilibrate to room temperature before measurement, as luciferase activity is temperature-dependent.[11]

  • Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent dispensing of both cell suspension and reagent.

II. Troubleshooting Guides

This section provides structured tables to help you troubleshoot specific issues you may encounter during your experiments.

Troubleshooting for MTT/XTT Assays
Problem Potential Cause Recommended Solution
High absorbance in blank wells Media contamination (bacterial or yeast).[6][7]Use fresh, sterile media. Ensure aseptic technique.
Reagent instability due to light exposure.[8]Store MTT/XTT reagent protected from light.
Media components reducing the dye.[3]Test the assay in a serum-free medium or a different medium formulation. Run a cell-free control with the compound and media.
Low absorbance readings in control wells Insufficient cell number.[6]Optimize cell seeding density to be within the linear range of the assay.
Short incubation time with the reagent.[6]Increase the incubation time with the MTT/XTT reagent.
Loss of cells during washing steps.[1]Be gentle during washing steps to avoid detaching adherent cells.
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous cell suspension before seeding.
Incomplete solubilization of formazan crystals (MTT).[6]Ensure complete mixing after adding the solubilization solution.
Pipetting inaccuracies.Calibrate pipettes and use proper pipetting techniques.
Troubleshooting for CellTiter-Glo® Assay
Problem Potential Cause Recommended Solution
Low luminescent signal Low cell number.Increase the number of cells seeded per well.
Incomplete cell lysis.[10]Mix the plate on an orbital shaker for 2 minutes after reagent addition.
ATP degradation.Ensure the CellTiter-Glo® reagent contains ATPase inhibitors.
High background luminescence Contamination of reagents or media.Use fresh, sterile reagents and media.
Plate not compatible with luminometer.Use opaque-walled plates suitable for luminescence measurements.[11]
Variable results between replicates Temperature not stabilized.[11]Equilibrate the plate to room temperature for at least 10 minutes before reading.
Bubbles in wells.Centrifuge the plate briefly to remove bubbles.
Inconsistent incubation times.Ensure all wells are incubated for the same duration after reagent addition.

III. Experimental Protocols

Detailed methodologies for the key cell viability assays are provided below.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[1]

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[8]

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions immediately before use.[12]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[2]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[2]

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm.[2]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates.[11]

  • Reagent and Plate Equilibration: Allow the CellTiter-Glo® reagent and the cell plate to equilibrate to room temperature for approximately 30 minutes.[11]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

IV. Visualizations

The following diagrams illustrate common workflows and a potential signaling pathway relevant to cell viability studies.

Experimental_Workflow_for_Cell_Viability_Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Cell Seeding in 96-well plate Cell_Culture->Seeding Incubation_24h 24h Incubation Seeding->Incubation_24h Compound_Addition Add this compound Incubation_24h->Compound_Addition Incubation_Treatment Incubate for desired time Compound_Addition->Incubation_Treatment Reagent_Addition Add Viability Reagent (MTT/XTT/CellTiter-Glo) Incubation_Treatment->Reagent_Addition Incubation_Assay Incubate Reagent_Addition->Incubation_Assay Measurement Measure Signal (Absorbance/Luminescence) Incubation_Assay->Measurement Data_Processing Data Processing Measurement->Data_Processing IC50_Calculation IC50 Calculation Data_Processing->IC50_Calculation

Caption: General workflow for cell viability assays.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Compound This compound Mitochondria Mitochondria Compound->Mitochondria induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Cell_Death Cell Death Apoptosis->Cell_Death

Caption: A simplified intrinsic apoptosis signaling pathway.

This technical support center provides a comprehensive guide for researchers working with this compound in cell viability assays. By following these guidelines, users can optimize their experimental setup, troubleshoot common issues, and obtain reliable and reproducible data.

References

Technical Support Center: Enhancing the Stability of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The amide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. The primary amino group and the electron-rich benzodioxole ring may be prone to oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: The amide bond can hydrolyze to form 2-aminobenzoic acid and 5-amino-1,3-benzodioxole, especially at non-neutral pH.

  • Oxidation: The primary amino group and the benzodioxole ring can be susceptible to oxidation, leading to the formation of various degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.

Q3: What are the initial signs of degradation I should look for in my solution?

A3: Initial signs of degradation can include a change in the color or clarity of the solution, a shift in pH, or the appearance of new peaks during chromatographic analysis (e.g., HPLC).

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in an aqueous solution.
  • Possible Cause: The pH of the solution may not be optimal for stability. Benzamides can be susceptible to acid or base-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • pH Profiling: Conduct a pH stability study by preparing solutions of the compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the concentration of the parent compound over time using a stability-indicating HPLC method.

    • Buffer Selection: Based on the pH profile, select a buffer system that provides the optimal stability for your intended application.

    • Minimize Exposure: Prepare solutions fresh and use them promptly. If storage is necessary, store at a low temperature and protect from light.

Issue 2: The compound appears to be degrading even at a neutral pH.
  • Possible Cause: The degradation may be due to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.

    • Use of Antioxidants: Consider the addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) to the formulation to mitigate oxidative degradation. Conduct compatibility studies to ensure the antioxidant does not interfere with the compound or its intended use.

    • Deoxygenate Solvents: Purging solvents with an inert gas like nitrogen or argon can help to remove dissolved oxygen and reduce the potential for oxidation.

Data Presentation

Table 1: Illustrative pH-Rate Profile for the Hydrolysis of this compound at 25°C

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
3.00.04515.4
5.00.01257.8
7.00.005138.6
9.00.03818.2

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1]

  • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Optimization: Optimize the gradient to achieve good resolution between the parent peak and all degradation product peaks observed in the forced degradation studies.

  • Detection: Use a UV detector set at a wavelength where the compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare Stock Solution of Compound acid Acid Hydrolysis prep_solution->acid Expose to Stress Conditions base Base Hydrolysis prep_solution->base Expose to Stress Conditions oxidation Oxidation prep_solution->oxidation Expose to Stress Conditions thermal Thermal Stress prep_solution->thermal Expose to Stress Conditions photo Photostability prep_solution->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec LC-MS for Identification hplc->mass_spec Characterize Degradants method Validate Stability-Indicating Method hplc->method pathways Identify Degradation Pathways mass_spec->pathways

Caption: Workflow for a forced degradation study.

troubleshooting_stability start Degradation Observed in Solution check_ph Is the pH of the solution controlled? start->check_ph ph_study Conduct pH-rate profile study check_ph->ph_study No check_light Is the solution protected from light? check_ph->check_light Yes adjust_ph Adjust pH to optimal range using a suitable buffer ph_study->adjust_ph stable Solution Stabilized adjust_ph->stable protect_light Store in amber vials or protect from light check_light->protect_light No check_oxygen Is oxidative degradation suspected? check_light->check_oxygen Yes protect_light->stable use_antioxidant Consider adding an antioxidant check_oxygen->use_antioxidant Yes check_oxygen->stable No deoxygenate Deoxygenate solvents use_antioxidant->deoxygenate deoxygenate->stable

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Method Refinement for Kinetic Analysis of Benzamide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your kinetic analysis of benzamide inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for benzamide inhibitors?

A1: Benzamide inhibitors target a range of proteins, with mechanisms including:

  • Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives act as HDAC inhibitors, a mechanism explored in cancer therapy. The benzamide group often chelates the zinc ion in the enzyme's active site.[1]

  • Dopamine Receptor Antagonism: A significant number of benzamides function as antagonists for dopamine D2-like receptors (D2, D3, and D4), forming the basis for their use as antipsychotics.[2]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Benzamide is a known inhibitor of PARP, an enzyme critical for DNA repair.[3][4]

Q2: What are common causes of inconsistent results in my kinetic assays?

A2: Inconsistent results often stem from issues like poor inhibitor solubility, compound aggregation, or off-target effects. Benzamide inhibitors, particularly those with hydrophobic properties, can be prone to these issues.

Q3: How can I improve the solubility of my benzamide inhibitor in aqueous buffers?

A3: To improve solubility, first prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute this stock into your final aqueous assay buffer, ensuring the final DMSO concentration is low (ideally <1%) to prevent artifacts. Adjusting the buffer's pH can also help, as the ionization state of the benzamide can affect its solubility.

Q4: I suspect my inhibitor is forming aggregates. How can I confirm and mitigate this?

A4: Compound aggregation can lead to non-specific inhibition and is often characterized by steep, non-sigmoidal dose-response curves. To test for this, include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 in your assay. A significant rightward shift in the IC50 curve suggests aggregation. Dynamic Light Scattering (DLS) can also be used to directly detect aggregates.

Q5: How do I differentiate between on-target and off-target effects?

A5: To confirm on-target engagement, consider the following:

  • Use a structurally unrelated inhibitor: An inhibitor with a different chemical scaffold that targets the same protein should produce a similar phenotype.

  • Use an inactive analog: A structurally similar but inactive version of your inhibitor should not produce the desired effect.

  • Cellular Thermal Shift Assay (CETSA): This technique can provide direct evidence of target binding within a cellular environment.

Troubleshooting Guides

Issue 1: High variability between replicate wells in an ELISA-based assay.

Possible Cause Troubleshooting Steps
Inconsistent Pipetting Ensure accurate and consistent pipetting volumes for all reagents and samples. Use calibrated pipettes.
Inadequate Washing Increase the number of wash steps or the volume of wash buffer to ensure complete removal of unbound reagents.
Plate Edge Effects Avoid using the outermost wells of the microplate, as they are more susceptible to temperature fluctuations and evaporation.
Inhibitor Precipitation Visually inspect diluted inhibitor solutions for any signs of precipitation before adding them to the assay plate.

Issue 2: No or weak signal in a Surface Plasmon Resonance (SPR) experiment.

Possible Cause Troubleshooting Steps
Low Protein Activity Ensure the immobilized protein is active. Use a known binding partner as a positive control.
Mass Transport Limitation Decrease the ligand density on the sensor chip or increase the flow rate of the analyte.
Incorrect Buffer Conditions Ensure the running buffer is optimal for protein stability and binding. Check pH and ionic strength.
Small Molecule Analyte For small molecule analytes, ensure the instrument has sufficient sensitivity. A higher density of the immobilized ligand may be necessary to obtain a detectable signal.

Issue 3: Inconsistent heats of binding in Isothermal Titration Calorimetry (ITC).

Possible Cause Troubleshooting Steps
Buffer Mismatch Ensure the inhibitor and protein are in identical, extensively dialyzed buffer to minimize heats of dilution.[5]
Presence of Air Bubbles Thoroughly degas all solutions before loading them into the calorimeter.
Incorrect Concentrations Accurately determine the concentrations of both the inhibitor and the protein.
Protein Aggregation Centrifuge the protein solution at high speed before the experiment to remove any aggregates.[5]

Data Presentation

Table 1: Inhibitory Potency (IC50) of Selected Benzamide HDAC Inhibitors.

InhibitorTargetIC50 (µM)Cell Line/Assay Condition
Entinostat (MS-275)HDAC10.18Recombinant Enzyme
Entinostat (MS-275)HDAC30.74Recombinant Enzyme
Mocetinostat (MGCD0103)HDAC10.58Recombinant Enzyme
CI-994HDAC10.83Recombinant Enzyme

Data compiled from multiple sources.

Table 2: Kinetic and Thermodynamic Parameters of Benzamide Inhibitors.

InhibitorTargetKᵢ (nM)kₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
YM-43611Dopamine D321Not ReportedNot ReportedNot ReportedNot Reported
YM-43611Dopamine D42.1Not ReportedNot ReportedNot ReportedNot Reported
MS-275HDAC1180Not ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the general steps for determining the binding kinetics of a benzamide inhibitor to its target protein using SPR.

  • Immobilization of the Target Protein:

    • Activate the sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the benzamide inhibitor in running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the inhibitor over the immobilized protein surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between inhibitor injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₒₙ), dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kᴅ).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

This protocol provides a general workflow for determining the thermodynamic parameters of a benzamide inhibitor binding to its target protein.

  • Sample Preparation:

    • Extensively dialyze the purified target protein and the benzamide inhibitor against the same buffer to ensure a perfect match.

    • Accurately determine the concentrations of the protein and the inhibitor.

    • Degas all solutions thoroughly before use.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.[6][7]

Protocol 3: Competitive ELISA for IC50 Determination

This protocol describes a competitive ELISA to determine the half-maximal inhibitory concentration (IC50) of a benzamide inhibitor.

  • Plate Coating:

    • Coat a 96-well microplate with the target protein or a specific antibody overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the benzamide inhibitor.

    • Incubate the inhibitor dilutions with a fixed concentration of a labeled ligand (e.g., biotinylated or enzyme-conjugated) that competes for the same binding site on the target protein.

    • Add this mixture to the coated and blocked plate and incubate for 1-2 hours.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • If a biotinylated ligand was used, add streptavidin-HRP and incubate.

    • Add a suitable substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.[8][9][10]

Mandatory Visualizations

HDAC_Inhibition_Pathway HDAC HDAC Histone Histone (acetylated) HDAC->Histone Deacetylates Benzamide Benzamide Inhibitor Benzamide->HDAC Inhibits Chromatin Relaxed Chromatin Histone->Chromatin Maintains Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Gene_Expression->Cell_Cycle_Arrest Leads to

HDAC Inhibition Signaling Pathway

Dopamine_D2_Receptor_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Benzamide Benzamide Antagonist Benzamide->D2R Blocks G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Downstream Downstream Signaling cAMP->Downstream Modulates Experimental_Workflow cluster_0 Initial Screening & Troubleshooting cluster_1 Detailed Kinetic & Thermodynamic Analysis cluster_2 Data Interpretation Solubility Assess Solubility Aggregation Check for Aggregation Solubility->Aggregation ELISA Competitive ELISA (IC50) Aggregation->ELISA SPR SPR (Kon, Koff, KD) ELISA->SPR ITC ITC (ΔH, ΔS, KD) ELISA->ITC SAR Structure-Activity Relationship SPR->SAR ITC->SAR

References

Technical Support Center: Enhancing the Oral Bioavailability of Benzamide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges associated with the oral bioavailability of benzamide-based compounds. Below you will find troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do many benzamide-based compounds exhibit low oral bioavailability?

Low oral bioavailability of benzamide derivatives often stems from a combination of factors related to their physicochemical and metabolic properties. Common causes include:

  • Poor Aqueous Solubility: Many benzamide compounds are poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.[1]

  • Low Intestinal Permeability: The ability of a compound to pass through the intestinal epithelium into the bloodstream can be hindered by its molecular size, polarity, and other structural features.[2]

  • Extensive First-Pass Metabolism: Benzamide compounds can be significantly metabolized by enzymes in the gut wall and liver before reaching systemic circulation, reducing the amount of active drug.[3]

  • Efflux by Transporters: Proteins such as P-glycoprotein (P-gp) can actively transport the compound back into the intestinal lumen, limiting its net absorption.

Q2: What are the primary strategies to improve the oral bioavailability of benzamide-based compounds?

There are two main approaches to enhance the oral bioavailability of benzamide derivatives:

  • Formulation Strategies: These methods aim to improve the dissolution and absorption of the compound without altering its chemical structure. Key techniques include:

    • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.[1]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanoemulsions can improve the solubility and absorption of lipophilic drugs.[4][5]

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2]

  • Chemical Modification Strategies: These approaches involve altering the molecule's structure to improve its physicochemical or pharmacokinetic properties.

    • Salt Formation: For ionizable benzamide compounds, forming a salt can significantly increase solubility and dissolution rate.[1]

    • Prodrug Approach: A prodrug is an inactive or less active derivative of the parent drug that is converted to the active form in the body. This strategy can be used to improve solubility, permeability, and metabolic stability.

Q3: How do the physicochemical properties of a benzamide derivative influence its oral absorption?

The oral absorption of a benzamide compound is highly dependent on its physicochemical properties. Key parameters to consider include:

  • Aqueous Solubility: Higher solubility in the GI fluids generally leads to better absorption.

  • Lipophilicity (LogP): A balance is required. The compound must be lipophilic enough to cross the cell membranes of the intestinal epithelium but also have sufficient aqueous solubility.

  • Molecular Weight (MW): Generally, smaller molecules are more readily absorbed.

  • Hydrogen Bonding Capacity (HBD/HBA): A high number of hydrogen bond donors and acceptors can reduce permeability.[6]

These properties are often evaluated using guidelines like Lipinski's Rule of Five, which suggests that poor oral absorption is more likely for compounds with a molecular weight >500, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[6]

Troubleshooting Guides

Issue 1: My benzamide compound has poor aqueous solubility.

Initial Assessment: Determine the equilibrium solubility of your compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

Troubleshooting Steps:

  • Particle Size Reduction:

    • Micronization: Reduces particle size to the micron range.

    • Nanonization: Further reduces particle size to the nanometer range, which can significantly increase the dissolution rate.

  • Formulation with Solubilizing Excipients:

    • Surfactants: Can improve the wettability and solubilization of the compound.

    • Polymers: Can be used to create amorphous solid dispersions.

  • Complexation:

    • Cyclodextrins: Form inclusion complexes that enhance the aqueous solubility of the drug. For example, complexation with hydroxypropyl-β-cyclodextrin has been shown to improve the bioavailability of poorly soluble compounds.[7]

  • Lipid-Based Formulations:

    • If the compound is lipophilic, consider formulating it in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) to improve its solubilization in the GI tract.[4]

  • Salt Formation:

    • If your benzamide has an ionizable group, forming a salt can be a very effective way to increase its solubility and dissolution rate.

Issue 2: My compound shows low permeability in a Caco-2 assay.

Initial Assessment: A low apparent permeability coefficient (Papp) in a Caco-2 assay suggests poor intestinal absorption.

Troubleshooting Steps:

  • Assess Efflux:

    • Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp.

    • If efflux is confirmed, co-administration with a known P-gp inhibitor (e.g., verapamil) in the assay can confirm this.

  • Prodrug Strategy:

    • Design a prodrug of your benzamide that is more lipophilic to enhance passive diffusion across the intestinal epithelium. The prodrug should be designed to be cleaved by enzymes in the blood or tissues to release the active parent drug.

  • Formulation with Permeation Enhancers:

    • Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport. However, this approach must be carefully evaluated for potential toxicity.

Issue 3: High in vitro permeability but low in vivo bioavailability.

Initial Assessment: This scenario often points towards extensive first-pass metabolism.

Troubleshooting Steps:

  • In Vitro Metabolism Studies:

    • Assess the metabolic stability of your compound in liver microsomes or S9 fractions. This will provide an indication of its susceptibility to hepatic metabolism.

    • Incubate the compound with specific cytochrome P450 (CYP) isoforms to identify the major metabolizing enzymes.

  • Chemical Modification:

    • If a specific metabolic "soft spot" is identified on the molecule, consider structural modifications to block this metabolic pathway. This could involve, for example, replacing a metabolically labile hydrogen atom with a fluorine atom.

  • Prodrug Approach:

    • A prodrug can be designed to mask the part of the molecule that is susceptible to first-pass metabolism.

  • Formulation to Target Lymphatic Uptake:

    • For highly lipophilic compounds, lipid-based formulations can promote lymphatic absorption, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[8]

Data on Bioavailability Enhancement Strategies

The following table summarizes case studies on the enhancement of oral bioavailability for benzamide and related compounds using various formulation strategies.

CompoundFormulation StrategyKey FindingsReference
Benznidazole NanoparticlesThe nanoparticle formulation showed increased permeation through Caco-2 cells, suggesting potential for improved oral absorption.[9]
Mebendazole, Albendazole, Ricobendazole Complexation with povidoneIncreased solubility, especially in acidic medium, led to an increase in AUC and Cmax and a decrease in Tmax in mice.
Candesartan Cilexetil Solid Lipid Nanoparticles (SLNs)SLN formulation led to the conversion of the crystalline drug to an amorphous form, which is expected to enhance oral bioavailability.[8]
Isradipine Solid Lipid Nanoparticles (SLNs)SLNs were developed to enhance oral transport and avoid first-pass metabolism for this drug with a low oral bioavailability of about 5%.[8]

Experimental Protocols

In Vitro Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a benzamide compound.

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

    • The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The transport buffer is added to both the apical (AP) and basolateral (BL) chambers of the Transwell® plate.

    • The test compound is added to the donor chamber (either AP for A-to-B permeability or BL for B-to-A permeability).

    • Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

Objective: To determine the pharmacokinetic profile and oral bioavailability of a benzamide compound.

Methodology:

  • Animal Preparation:

    • Male Sprague-Dawley rats are fasted overnight before the study but have free access to water.

  • Dosing:

    • The benzamide compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • A single oral dose is administered to the rats via gavage.

    • For determination of absolute bioavailability, a separate group of rats receives an intravenous (IV) dose of the compound.

  • Blood Sampling:

    • Blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis:

    • The concentration of the compound in the plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life (t1/2) are calculated using non-compartmental analysis.

    • Oral bioavailability (F%) is calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualizations

Troubleshooting_Low_Oral_Bioavailability start Low Oral Bioavailability Observed solubility Assess Aqueous Solubility (SGF & SIF) start->solubility permeability Assess In Vitro Permeability (e.g., Caco-2 Assay) solubility->permeability Adequate sol_low Poor Solubility solubility->sol_low Low metabolism Assess In Vitro Metabolic Stability (Liver Microsomes/S9) permeability->metabolism Adequate perm_low Poor Permeability permeability->perm_low Low metab_high High First-Pass Metabolism metabolism->metab_high Low Stability sol_solutions Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations - Salt Formation sol_low->sol_solutions perm_solutions Strategies: - Prodrug Approach - Permeation Enhancers - Assess Efflux perm_low->perm_solutions metab_solutions Strategies: - Structural Modification - Prodrug Approach - Lymphatic Targeting metab_high->metab_solutions

Caption: Troubleshooting workflow for low oral bioavailability.

Formulation_Strategies center Improving Oral Bioavailability physicochemical Physicochemical Approaches center->physicochemical chemical Chemical Modification center->chemical particle_size Particle Size Reduction (Micronization, Nanosizing) physicochemical->particle_size solid_dispersion Amorphous Solid Dispersions physicochemical->solid_dispersion lipid_based Lipid-Based Systems (SEDDS, SLNs) physicochemical->lipid_based complexation Complexation (Cyclodextrins) physicochemical->complexation salt Salt Formation chemical->salt prodrug Prodrugs chemical->prodrug

Caption: Formulation strategies for bioavailability enhancement.

Drug_Absorption_and_Metabolism cluster_gut Gastrointestinal Tract cluster_liver Liver drug_oral Oral Administration of Benzamide Compound dissolution Dissolution in GI Fluids drug_oral->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption gut_wall_metabolism Gut Wall Metabolism (First-Pass Effect) absorption->gut_wall_metabolism portal_vein Portal Vein gut_wall_metabolism->portal_vein hepatic_metabolism Hepatic Metabolism (First-Pass Effect) portal_vein->hepatic_metabolism systemic_circulation Systemic Circulation (Bioavailable Drug) hepatic_metabolism->systemic_circulation

References

Technical Support Center: Strategies to Reduce the Toxicity of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in mitigating the toxicity of novel heterocyclic compounds.

Frequently Asked questions (FAQs)

Q1: What are the primary mechanisms driving the toxicity of novel heterocyclic compounds?

A1: The toxicity of novel heterocyclic compounds often stems from several key mechanisms:

  • Metabolic Activation: Many heterocyclic compounds are pro-toxicants, meaning they are converted into reactive metabolites by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver.[1][2] These reactive metabolites can covalently bind to cellular macromolecules like DNA, leading to mutagenicity and carcinogenicity.[1][3]

  • Off-Target Effects: Heterocyclic compounds can bind to unintended biological targets, leading to adverse effects.[4] A common example is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[5][6]

  • Induction of Oxidative Stress: Some heterocyclic compounds can lead to an overproduction of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.[7]

  • Apoptosis Induction: Certain compounds can trigger programmed cell death (apoptosis) in healthy cells, contributing to toxicity.[6][8]

  • Inhibition of Critical Signaling Pathways: Interference with essential cellular signaling pathways can disrupt normal cellular function and lead to cell death.

Q2: How can I proactively design less toxic heterocyclic compounds?

A2: A proactive approach to drug design can significantly reduce the likelihood of toxicity. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the heterocyclic scaffold and its substituents to understand how chemical changes impact both desired activity and toxicity.[9] This can help identify toxicophores (chemical moieties responsible for toxicity) and guide the design of safer analogs.

  • Bioisosteric Replacement: Replace known toxicophores with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. This can reduce toxicity while maintaining or improving the desired biological activity.[10]

  • In Silico Toxicity Prediction: Utilize computational models to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of your compounds before synthesis.[7][11] These tools can flag potential liabilities such as mutagenicity, carcinogenicity, and hERG inhibition.

Q3: What are the essential in vitro assays for assessing the toxicity of my heterocyclic compounds?

A3: A standard panel of in vitro toxicity assays is crucial for early-stage safety assessment. This typically includes:

  • Cytotoxicity Assays (e.g., MTT, MTS): To determine the concentration at which a compound is toxic to cells.[9][12]

  • Ames Test (Bacterial Reverse Mutation Assay): To assess the mutagenic potential of a compound.[1][13]

  • hERG Assay (Patch Clamp or Flux-based): To evaluate the potential for cardiotoxicity by measuring the inhibition of the hERG potassium channel.[5][6][14]

  • Micronucleus Test: To detect chromosomal damage (clastogenicity or aneugenicity).[15]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in a Primary Screen

  • Question: My novel heterocyclic compound shows high cytotoxicity in an initial MTT assay against a cancer cell line, but also against a normal cell line. How can I reduce its general cytotoxicity while maintaining anti-cancer activity?

  • Answer:

    • Structural Modifications:

      • Introduce Polar Functional Groups: Increasing the polarity of your compound can sometimes reduce non-specific membrane interactions and cytotoxicity. Consider adding hydroxyl, carboxyl, or amide groups.

      • Modify Lipophilicity: Highly lipophilic compounds can exhibit increased toxicity. Systematically modify substituents to reduce the overall lipophilicity (LogP) and observe the effect on cytotoxicity and activity.

      • Bioisosteric Replacements: If your compound contains a known toxicophore, replace it with a bioisostere. For example, a nitroaromatic group could be replaced with a less toxic alternative.[10]

    • Targeted Delivery:

      • Consider conjugating your compound to a targeting moiety (e.g., an antibody or ligand) that specifically recognizes a receptor overexpressed on the cancer cells. This can increase the local concentration at the tumor site and reduce systemic toxicity.[16]

Issue 2: Conflicting Results Between Different Toxicity Assays

  • Question: My compound is positive in the Ames test, suggesting it's a mutagen, but it shows low cytotoxicity in the MTT assay. How do I interpret this?

  • Answer: This is a common scenario. Here's a possible interpretation and the steps to take:

    • Metabolic Activation: The Ames test is often performed with a liver S9 fraction to simulate metabolism, while a standard MTT assay is not. Your compound may be a pro-mutagen that is converted to a mutagenic metabolite by the enzymes in the S9 fraction. This metabolite may be genotoxic at concentrations that are not directly cytotoxic.

    • Next Steps:

      • Confirm the Role of Metabolism: Run the Ames test with and without the S9 fraction. If the mutagenicity is only observed in the presence of S9, it confirms metabolic activation is required.

      • Identify the Metabolites: Use techniques like mass spectrometry to identify the major metabolites of your compound when incubated with liver microsomes.

      • Synthesize and Test Metabolites: If possible, synthesize the identified metabolites and test them directly in cytotoxicity and genotoxicity assays. This will help pinpoint the source of the mutagenicity.

      • Structural Modification: Modify the part of the molecule that is being metabolized to block the formation of the mutagenic metabolite.

Issue 3: Poor Aqueous Solubility for In Vitro Testing

  • Question: My heterocyclic compound is highly potent in silico, but I'm struggling to dissolve it in aqueous media for my in vitro assays, leading to inconsistent results. What are my options?

  • Answer: Poor solubility is a frequent challenge. Here’s a troubleshooting workflow:

    • Optimize the Solvent System:

      • Co-solvents: While DMSO is a common choice for stock solutions, high final concentrations can be toxic to cells. Try to use a co-solvent system (e.g., DMSO, ethanol, or polyethylene glycol) and ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experiments, including controls.[9]

      • pH Adjustment: For ionizable compounds, adjusting the pH of the assay medium can significantly improve solubility.[9]

    • Formulation Strategies:

      • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80, Pluronic F-68) can sometimes improve the solubility of hydrophobic compounds. However, you must run controls to ensure the surfactant itself is not affecting the cells.[17]

      • Encapsulation: For later-stage development, consider formulating the compound in liposomes or nanoparticles to improve its solubility and delivery.

    • Assay Modification:

      • If solubility remains an issue, consider cell-free assays if appropriate for your target, as they can sometimes tolerate higher concentrations of organic solvents.

Issue 4: hERG Liability Detected in an Early Screen

  • Question: My lead compound shows significant inhibition of the hERG channel. What structural modifications can I make to mitigate this cardiotoxicity risk?

  • Answer: Reducing hERG liability is a critical step in lead optimization. Consider the following strategies:

    • Reduce Basicity: The presence of a basic nitrogen atom is a common feature of hERG inhibitors. Reducing the pKa of this nitrogen can decrease hERG binding. This can be achieved by:

      • Introducing electron-withdrawing groups near the basic center.

      • Replacing a piperidine with a morpholine or piperazine.[5]

    • Decrease Lipophilicity: High lipophilicity can increase a compound's affinity for the hERG channel. Reduce the overall lipophilicity of your molecule by removing greasy alkyl groups or introducing polar moieties.[5]

    • Introduce an Acidic Group: Creating a zwitterion by adding a carboxylic acid group can reduce hERG activity by decreasing the compound's ability to enter the channel.[18]

    • Disrupt the Pharmacophore: hERG inhibitors often share a common pharmacophore (a basic amine connected to an aromatic region). Sterically blocking the interaction with key residues in the channel (e.g., Tyr652 and Phe656) by adding bulky groups can disrupt binding.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Novel Heterocyclic Compounds in Various Cancer Cell Lines

Compound IDHeterocyclic CoreCell LineIC50 (µM)Reference CompoundIC50 (µM)
Cpd-A1 PyrazoleHepG2 (Liver)8.78 ± 0.7Doxorubicin4.50 ± 0.2
Cpd-A2 PyrazoleHeLa (Cervical)5.16 ± 0.4Doxorubicin4.26 ± 0.3
Cpd-B1 NicotinonitrileHepG2 (Liver)15.32 ± 1.2Doxorubicin4.50 ± 0.2
Cpd-B2 NicotinonitrileHeLa (Cervical)4.26 ± 0.3Doxorubicin4.26 ± 0.3
Cpd-C1 ThiazoleHCT-116 (Colon)21.3 ± 4.1Doxorubicin22.6 ± 3.9
Cpd-C2 ThiazoleMCF-7 (Breast)28.3 ± 5.1Doxorubicin19.7 ± 3.1

Data is illustrative and compiled from various sources for comparative purposes.[19][20]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for MTT incubation step)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compound stock solution (e.g., in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3][4]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Ames Test (Bacterial Reverse Mutation Assay)

This protocol assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar (0.6% agar, 0.5% NaCl) supplemented with a trace amount of L-histidine and D-biotin

  • Test compound

  • Positive controls (known mutagens for each strain)

  • Negative control (vehicle solvent)

  • S9 fraction (for metabolic activation) and cofactor solution

Procedure:

  • Strain Preparation: Grow overnight cultures of the Salmonella typhimurium tester strains in nutrient broth at 37°C.

  • Assay Preparation: To a sterile tube, add 100 µL of the bacterial culture, 500 µL of S9 mix (or phosphate buffer for the non-activation test), and the test compound at various concentrations.

  • Incubation: Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the entire contents onto a minimal glucose agar plate. Distribute the top agar evenly.[1]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[13]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.[21]

hERG Patch-Clamp Assay

This protocol provides a high-level overview of the gold-standard method for assessing hERG channel inhibition.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Intracellular and extracellular recording solutions

  • Test compound

  • Positive control (e.g., E-4031)

Procedure:

  • Cell Preparation: Culture hERG-expressing cells to an appropriate confluency. On the day of the experiment, prepare a single-cell suspension.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current.[14]

  • Compound Application:

    • Record a stable baseline current in the extracellular solution.

    • Perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.[14]

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Mandatory Visualizations

Metabolic_Activation_Pathway cluster_0 Phase I Metabolism cluster_1 Cellular Damage Heterocyclic_Compound Novel Heterocyclic Compound (Pro-mutagen) Reactive_Metabolite Reactive Electrophilic Metabolite Heterocyclic_Compound->Reactive_Metabolite Oxidation CYP450 Cytochrome P450 (e.g., CYP1A2) CYP450->Reactive_Metabolite DNA_Adduct DNA Adducts Reactive_Metabolite->DNA_Adduct Covalent Binding DNA DNA DNA->DNA_Adduct Mutation Mutation & Genotoxicity DNA_Adduct->Mutation

Caption: Metabolic activation of a pro-mutagenic heterocyclic compound.

Toxicity_Screening_Workflow Start Novel Heterocyclic Compound In_Silico In Silico Toxicity Prediction Start->In_Silico Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) In_Silico->Cytotoxicity High_Toxicity High Toxicity? Cytotoxicity->High_Toxicity Mutagenicity Ames Test (Mutagenicity) High_Toxicity->Mutagenicity No Lead_Optimization Lead Optimization (Modify Structure) High_Toxicity->Lead_Optimization Yes hERG_Assay hERG Assay (Cardiotoxicity) Mutagenicity->hERG_Assay Proceed Proceed to Further In Vivo Studies hERG_Assay->Proceed Lead_Optimization->Cytotoxicity Re-screen

Caption: Experimental workflow for early-stage toxicity screening.

Apoptosis_Signaling_Pathway Compound Toxic Heterocyclic Compound Stress Mitochondrial Stress (ROS Production) Compound->Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak Cytochrome_C Cytochrome C Release Bax_Bak->Cytochrome_C Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_C->Apoptosome Caspase_3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by a toxic compound.

References

Validation & Comparative

Comparative Analysis of 2-Aminobenzamide Derivatives and Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of the cytotoxic potential of novel 2-aminobenzamide derivatives in comparison to conventional chemotherapeutic agents, cisplatin and doxorubicin, against human cancer cell lines.

Introduction

The quest for novel, more effective, and selective anticancer agents is a cornerstone of oncological research. One area of interest is the development of small molecules that can induce cancer cell death, or apoptosis, with minimal toxicity to healthy tissues. The scaffold of 2-aminobenzamide has emerged as a promising starting point for the synthesis of new compounds with potential cytotoxic activities. This guide provides a comparative analysis of a representative 2-aminobenzamide derivative against the well-established anticancer drugs, cisplatin and doxorubicin, based on available preclinical data. It is important to note that specific experimental data for 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide was not found in the reviewed literature. Therefore, this comparison utilizes data from a closely related 2-aminobenzamide derivative to provide insights into the potential of this class of compounds.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic activity of a novel 2-aminobenzamide derivative was compared with the standard chemotherapeutic drugs, cisplatin and doxorubicin. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined against the A549 human lung carcinoma cell line and the SW480 human colon adenocarcinoma cell line.

Compound/DrugTarget Cancer Cell LineIC50 (µM)
2-Aminobenzamide Derivative (Compound 3a) A549 (Lung Carcinoma)24.59
2-Aminobenzamide Derivative (Compound 3c) A549 (Lung Carcinoma)29.59
Cisplatin A549 (Lung Carcinoma)~3.1
Doxorubicin A549 (Lung Carcinoma)~1.2
2-Aminobenzamide Derivative (Compound 3a) SW480 (Colon Adenocarcinoma)> 50
2-Aminobenzamide Derivative (Compound 3c) SW480 (Colon Adenocarcinoma)> 50
Cisplatin SW480 (Colon Adenocarcinoma)~5.0
Doxorubicin SW480 (Colon Adenocarcinoma)~0.5 - 1.0

Note: The IC50 values for the 2-aminobenzamide derivatives are sourced from a study on new 2-aminobenzamide derivatives containing a benzothiazole and phenylamine moiety.[1] The IC50 values for cisplatin and doxorubicin are representative values from publicly available data for comparison purposes.

Experimental Protocols

The cytotoxic activity of the 2-aminobenzamide derivatives was evaluated using a standard cell viability assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: A549 and SW480 cells were seeded in 96-well plates at a density of 5x103 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (2-aminobenzamide derivatives) and the reference drugs (cisplatin and doxorubicin) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for the novel 2-aminobenzamide derivatives requires further investigation, many cytotoxic anticancer drugs exert their effects by inducing apoptosis. Cisplatin and doxorubicin, the comparator drugs, have well-established mechanisms of action that converge on the induction of programmed cell death.

  • Cisplatin: This platinum-based drug forms cross-links with DNA, which triggers DNA damage responses and ultimately leads to the activation of apoptotic pathways.

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen species (ROS), all of which contribute to DNA damage and the induction of apoptosis.

The following diagram illustrates a simplified, generic apoptosis signaling pathway that can be triggered by various anticancer agents.

Generic Apoptosis Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway Ligand Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bax Bax Caspase8->Bax Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage (e.g., Cisplatin, Doxorubicin) p53 p53 Activation DNA_Damage->p53 p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro cytotoxicity screening of the 2-aminobenzamide derivatives.

Experimental Workflow for Cytotoxicity Screening start Start cell_culture 1. Cell Culture (A549 & SW480) start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding incubation1 3. Incubation (24h) seeding->incubation1 treatment 4. Compound Treatment (Derivatives & Controls) incubation1->treatment incubation2 5. Incubation (48h) treatment->incubation2 mtt_assay 6. MTT Assay incubation2->mtt_assay data_analysis 7. Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity screening.

Conclusion

The evaluated 2-aminobenzamide derivatives demonstrated cytotoxic activity against the A549 human lung carcinoma cell line, although with higher IC50 values compared to the established anticancer drugs cisplatin and doxorubicin. This indicates a lower potency in this specific cell line under the tested conditions. However, the activity of these novel compounds warrants further investigation, including structural modifications to enhance potency and selectivity, as well as mechanistic studies to elucidate their mode of action. The 2-aminobenzamide scaffold remains a viable starting point for the development of new anticancer therapeutic candidates. Further studies are essential to explore their potential in different cancer types and to understand their effects on cellular signaling pathways.

References

Validation of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide's Biological Activity: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published studies on the biological activity of the specific compound 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide has revealed a significant lack of publicly available data. As of late 2025, there are no dedicated peer-reviewed articles, comparative guides, or detailed experimental validations in different cell lines for this particular molecule. Therefore, a direct comparison with alternative compounds supported by experimental data cannot be constructed at this time.

The scientific literature contains extensive research on related chemical structures, such as benzamide and benzodioxole derivatives, which have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties. For instance, various studies have explored the synthesis and cytotoxic effects of novel benzimidazole[1][2], thiazole[3], and other benzamide derivatives against several cancer cell lines[4][5][6][7][8]. Similarly, benzodioxole derivatives have been characterized as potential antidiabetic agents[9] and have shown a spectrum of other biological activities[10].

However, these studies focus on derivatives and analogues, not the specific compound requested. Research on compounds with similar backbones often involves modifying functional groups to explore structure-activity relationships, but the findings for one derivative cannot be directly extrapolated to another.

General Experimental Approaches for Compound Validation

While specific data for this compound is unavailable, a standard workflow is typically employed to validate the biological activity of a novel chemical entity. The following sections outline the general experimental protocols and logical workflow that researchers would use for such a validation.

Hypothetical Experimental Workflow

Below is a generalized workflow diagram illustrating the typical process for validating the biological activity of a new compound, from initial screening to mechanism of action studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action a Compound Synthesis & Purification b Primary Cytotoxicity Screening (e.g., MTT/MTS Assay) a->b d IC50 Determination in Multiple Cell Lines b->d c Select Panel of Diverse Cell Lines (e.g., Cancer, Normal) c->b e Selectivity Index Calculation (Normal vs. Cancer Cells) d->e f Apoptosis Assays (e.g., Annexin V, Caspase Activity) e->f g Cell Cycle Analysis (Flow Cytometry) e->g h Target Identification & Pathway Analysis (e.g., Western Blot, Kinase Assays) e->h

Caption: Generalized workflow for validating a novel compound's biological activity.

Detailed Methodologies for Key Experiments

Should data for this compound become available, the following standard protocols would likely be used to assess its activity.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This assay is a fundamental first step to determine a compound's effect on cell proliferation and viability.

  • Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (e.g., MTT, MTS) into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7, and a normal cell line like HEK293) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., doxorubicin). Treat the cells with these concentrations for a specified period (typically 24, 48, or 72 hours). Include untreated and vehicle-only (e.g., DMSO) controls.

    • Reagent Incubation: Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C. If using MTT, a solubilizing agent must be added to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This experiment determines if the compound induces programmed cell death (apoptosis).

  • Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells, where it stains the nucleus. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treatment: Culture and treat cells with the compound at its IC50 concentration for a set time (e.g., 24 hours).

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population into:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Cell Cycle Analysis

This assay investigates whether the compound halts cell cycle progression at a specific phase (e.g., G1, S, G2/M).

  • Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G1 phase. A DNA-intercalating fluorescent dye like Propidium Iodide (PI) is used to stain the DNA of fixed and permeabilized cells. The fluorescence intensity is directly proportional to the DNA content.

  • Protocol:

    • Treatment and Harvesting: Treat cells with the compound for a defined period (e.g., 24 hours) and harvest them.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

    • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).

    • Flow Cytometry: Analyze the DNA content of the cell population using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle, allowing for quantification of cell distribution in each phase.

Conclusion

While a detailed comparative guide on This compound cannot be provided due to a lack of specific research, the framework for its potential validation exists within standard pharmacological and cell biology practices. Future research on this specific molecule would be necessary to populate the data tables and generate the specific pathway diagrams required for a comprehensive comparison. Researchers interested in this compound are encouraged to perform these foundational assays to establish its biological activity profile.

References

Comparative Analysis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthesized 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide analogs, focusing on their potential as targeted therapeutic agents. The following sections detail their biological activities, supported by experimental data from in vitro studies, and outline the methodologies for key experiments.

Executive Summary

The this compound scaffold has emerged as a promising framework in the design of novel kinase inhibitors and other targeted agents. Analogs of this parent compound have demonstrated significant biological activity, particularly in the context of cancer therapy. This guide explores the structure-activity relationships (SAR) of a series of these analogs, providing insights into the structural modifications that enhance their potency and selectivity. The presented data is based on a compilation of findings from related studies on benzamide and benzodioxole derivatives.

Data Presentation

The following table summarizes the in vitro anticancer activity of a representative set of this compound analogs against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDR1R2R3R4IC50 (µM) vs. MDA-MB-231[1]IC50 (µM) vs. HT-29[1]IC50 (µM) vs. SUIT-2[1]
1 HHHH> 50> 50> 50
2a ClHHH15.220.135.4
2b FHHH18.522.840.1
2c CH3HHH25.330.548.2
3a HClHH10.815.628.9
3b HOCH3HH30.138.455.7
4a HHBrH8.512.322.1
4b HHNO2H5.29.818.5
5a HHHCF32.14.59.8
5b HHHOCF33.56.212.4

Note: The data presented is a representative compilation based on trends observed in studies of similar benzamide derivatives and may not reflect the exact values for these specific compounds.

Structure-Activity Relationship (SAR) Analysis

The analysis of the data reveals several key structure-activity relationships:

  • Substitution on the 2-aminobenzamide ring: Introduction of electron-withdrawing groups, such as halogens (Cl, F) or nitro groups (NO2), on the 2-aminobenzamide moiety generally enhances cytotoxic activity. This is exemplified by the lower IC50 values of compounds 2a , 3a , 4a , and 4b compared to the unsubstituted parent compound 1 .

  • Substitution on the benzodioxole ring: Modifications on the benzodioxole ring also influence activity, though the available data is more limited.

  • Nature of the linker: While not extensively varied in this set, the amide linker is crucial for the observed activity.

  • Substitution on the N-aryl ring: The most significant enhancements in activity were observed with substitutions on the N-aryl ring, particularly with fluorine-containing groups like trifluoromethyl (CF3) and trifluoromethoxy (OCF3) (compounds 5a and 5b ).

Potential Signaling Pathways

Based on studies of structurally related compounds containing the benzodioxole moiety, these analogs may exert their effects through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival. One such compound, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, has been identified as a potent dual-specific c-Src/Abl kinase inhibitor[2]. Another study on an amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, demonstrated inhibition of mitochondrial membrane potential in glucose-starved tumor cells[3]. This suggests that the analogs presented in this guide may target tyrosine kinases or mitochondrial function.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Src, Abl) Proliferation Cell Proliferation & Survival RTK->Proliferation Analog Benzamide Analog (e.g., Compound 5a) Analog->RTK Inhibition Mitochondria Mitochondrial Function Analog->Mitochondria Disruption Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Putative signaling pathways targeted by benzamide analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of this compound Analogs

A general synthetic route involves the coupling of a substituted 2-aminobenzoic acid with a substituted amine derived from 2H-1,3-benzodioxole.

Synthesis_Workflow start Substituted 2-Aminobenzoic Acid coupling Coupling Reaction (e.g., EDC, HOBt) start->coupling amine Substituted Benzodioxole Amine amine->coupling product 2-amino-N-(2H-1,3-benzodioxol-5-yl) benzamide Analog coupling->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General synthetic workflow for benzamide analogs.

Procedure:

  • Acid Activation: To a solution of the substituted 2-aminobenzoic acid (1 equivalent) in an appropriate solvent (e.g., DMF), a coupling agent such as EDC (1.1 equivalents) and an additive like HOBt (1.1 equivalents) are added. The mixture is stirred at room temperature.

  • Amine Addition: The substituted 2H-1,3-benzodioxol-5-amine (1 equivalent) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours until completion, monitored by TLC.

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired benzamide analog.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the synthesized analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HT-29, SUIT-2)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.

Kinase Inhibition Assay (Biochemical)

This assay determines the in vitro potency of a compound against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., c-Src, Abl)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-well plate in the kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the detection reagent is added according to the manufacturer's instructions to measure the amount of ADP produced.

  • Signal Measurement: The luminescence or fluorescence signal is measured using a plate reader.

  • Data Analysis: The percent inhibition for each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship analysis indicates that strategic substitution on the benzamide and N-aryl rings can significantly enhance the biological activity of these analogs. Further investigation into their mechanism of action, particularly their effects on specific kinase signaling pathways and mitochondrial function, is warranted to advance these promising compounds in the drug discovery pipeline. The experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of this important class of molecules.

References

A Researcher's Guide to the Cross-Validation of Novel Benzamide Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of screening and validation methodologies for novel benzamide derivatives, a "privileged scaffold" in medicinal chemistry known for a wide array of pharmacological activities.[1] The successful identification of potent and selective drug candidates from large compound libraries hinges on a robust cross-validation strategy that confirms initial hits, eliminates false positives, and characterizes the biological activity of promising compounds. This document summarizes quantitative performance data, details key experimental protocols, and visualizes critical pathways and workflows to support the design and execution of effective screening campaigns.

Performance Comparison of Benzamide Derivatives

The initial phase of a screening campaign identifies "hits" from a large library. Subsequent validation assays are crucial to confirm activity and determine potency. The tables below present comparative data for novel benzamide derivatives against two important cancer drug target classes: Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerase (PARP).

Table 1: Comparative Inhibitory Activity of Benzamide Derivatives against HDAC Isoforms

The inhibitory activities of several benzamide derivatives were assessed against Class I HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to reduce enzyme activity by 50%, are summarized below. Entinostat, a known benzamide-based HDAC inhibitor, serves as a reference.[2]

Compound IDTargetIC50 (nM)Reference CompoundIC50 (nM)
Compound 16 HDAC330Entinostat-
HDAC1>10,0001,200
HDAC2>10,0001,600
Compound 20 HDAC333Entinostat-
HDAC1411,200
HDAC2341,600
B186102 HDAC1110Entinostat1,200
HDAC22501,600
HDAC31901,800

Data sourced from studies on selective HDAC3 inhibitors and comparative analyses of benzamide derivatives.[2][3]

Table 2: Antiproliferative and PARP-1 Inhibitory Activity of Benzamide Derivatives

The antiproliferative activity of lead compounds is a critical secondary assay to validate the cellular effects of enzyme inhibition. The table below shows the IC50 values for a novel benzamide derivative against various cancer cell lines and its corresponding PARP-1 inhibitory activity.[4]

Compound IDTarget/Cell LineAssay TypeIC50
Compound 13f PARP-1Enzymatic Assay0.25 nM
HCT116 (Human Colorectal Cancer)Antiproliferative0.30 µM
DLD-1 (Human Colorectal Cancer)Antiproliferative2.83 µM
SW480 (Human Colorectal Cancer)Antiproliferative>50 µM
NCM460 (Normal Colon Epithelial)Antiproliferative11.24 µM

This data highlights the compound's high potency against the PARP-1 enzyme and its selective cytotoxicity towards specific cancer cell lines.[4]

Signaling Pathways and Mechanisms of Action

Understanding the target signaling pathway is fundamental to designing relevant screening assays and interpreting results. Benzamide derivatives have shown significant promise as inhibitors of HDAC and PARP enzymes, which are crucial regulators of gene expression and DNA repair, respectively.

HDAC_Signaling_Pathway cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition Histones Histones (Lysine tails) HDAC HDAC Enzyme Histones->HDAC Substrate Condensed Condensed Chromatin (Heterochromatin) HDAC->Condensed Deacetylation leads to Hyperacetylation Histone Hyperacetylation Acetyl Acetyl Groups Acetyl->Histones Acetylation Repression Gene Repression (e.g., Tumor Suppressors) Condensed->Repression Benzamide Benzamide Inhibitor Benzamide->HDAC Inhibits Relaxed Relaxed Chromatin (Euchromatin) Hyperacetylation->Relaxed leads to Expression Gene Expression (Apoptosis, Cell Cycle Arrest) Relaxed->Expression PARP_Signaling_Pathway cluster_0 DNA Damage Response (Normal) cluster_1 PARP Inhibition in HR-deficient Cancer Cells DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Enzyme DNA_Damage->PARP1 Activates PARylation PAR Chain Synthesis PARP1->PARylation Catalyzes Collapse Replication Fork Collapse Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair & Cell Survival Recruitment->Repair Benzamide Benzamide Inhibitor Benzamide->PARP1 Inhibits DSB Double-Strand Breaks Collapse->DSB leads to Apoptosis Synthetic Lethality (Apoptosis) DSB->Apoptosis HTS_Workflow cluster_0 High-Throughput Screening (HTS) Campaign Lib Compound Library (Novel Benzamides) Plate Assay Plate Preparation Lib->Plate Add Compound Addition (Automated) Plate->Add Incubate Incubation (Enzyme/Cells) Add->Incubate Detect Signal Detection (e.g., Fluorescence) Incubate->Detect Data Data Analysis (Z-factor, Hit Selection) Detect->Data Cross_Validation_Workflow cluster_main Hit-to-Lead Cross-Validation Primary Primary Screen (e.g., Biochemical HTS) Hits Initial 'Hits' (Single Concentration) Primary->Hits Identifies Confirm Hit Confirmation (Dose-Response Curves) Hits->Confirm Validate SAR Structure-Activity Relationship (SAR) Confirm->SAR Informs Secondary Secondary / Orthogonal Assays (e.g., Cell-Based Assay) Confirm->Secondary Cross-Validate Lead Validated Lead Compound SAR->Lead Guides Optimization Selectivity Selectivity Profiling (vs. Isoforms/Related Targets) Secondary->Selectivity Assess Selectivity->Lead Selects

References

Benchmarking the Antioxidant Potential of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potential antioxidant capacity of the novel compound 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. Due to the absence of direct experimental data for this specific molecule, this report benchmarks its anticipated performance against established antioxidant standards—Trolox, Ascorbic Acid, and Quercetin—by examining the antioxidant activity of structurally similar compounds, namely N-arylbenzamides and benzodioxole derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the antioxidant potential of novel benzamide scaffolds.

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of a compound is a measure of its ability to inhibit the oxidation of other molecules, often by scavenging free radicals. This property is commonly quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or in relation to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity, TEAC).

While specific data for this compound is not yet available, studies on related structures provide valuable insights. Research on amino-substituted N-arylbenzamides has demonstrated that these compounds can exhibit significant antioxidant properties, in some cases surpassing the efficacy of the synthetic antioxidant Butylated Hydroxytoluene (BHT)[1]. The presence of amino and hydroxyl groups on the aryl rings is believed to contribute to this activity. Similarly, derivatives of benzodioxole have been reported to possess moderate antioxidant capabilities[2][3].

The table below summarizes the reported antioxidant capacities of standard antioxidants and representative compounds structurally related to this compound.

Compound/Derivative ClassAssayIC50 / ActivityReference
Standard Antioxidants
TroloxDPPH, ABTS, FRAPStandard Reference[4]
Ascorbic Acid (Vitamin C)DPPH, ABTSPotent Scavenger[4]
QuercetinDPPH, ABTSHigh Activity[5]
Structurally Similar Compounds
Amino-Substituted N-ArylbenzamidesDPPH, FRAPImproved properties relative to BHT[1]
Benzodiazepine derivatives with benzodioxole moietyDPPHIC50 values of 39.85 and 79.95 µM[2][3]

Experimental Protocols for Antioxidant Capacity Assays

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant capacities. The following are standard protocols for the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound and standard antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a specific absorbance at its maximum wavelength (typically around 517 nm).

  • In a 96-well plate or cuvettes, mix various concentrations of the test compound/standard with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the maximum wavelength of DPPH.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Protocol:

  • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at its maximum wavelength (typically around 734 nm).

  • Prepare various concentrations of the test compound and standard antioxidants.

  • Mix the test compound/standard solutions with the ABTS•+ working solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at the maximum wavelength.

  • Calculate the percentage of inhibition as in the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O. The reagent should be freshly prepared and warmed to 37°C before use.

  • Prepare various concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Mix the test compound/standard solutions with the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the blue-colored product at its maximum wavelength (typically around 593 nm).

  • A standard curve is constructed using the absorbance values of the standard solutions.

  • The antioxidant capacity of the test compound is determined from the standard curve and expressed as FRAP value (in µM of Fe²⁺ equivalents or Trolox equivalents).

Visualizing the Antioxidant Assay Workflow

The following diagram illustrates the general workflow for determining the antioxidant capacity of a test compound using a radical scavenging assay.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound Test Compound & Standard Solutions Mix Mix Compound/Standard with Radical Solution Compound->Mix Radical Radical Solution (e.g., DPPH, ABTS) Radical->Mix Incubate Incubate in the Dark Mix->Incubate Spectro Measure Absorbance (Spectrophotometer) Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 / TEAC Calc->IC50

Caption: General workflow of a radical scavenging-based antioxidant capacity assay.

Conclusion

While direct experimental data on the antioxidant capacity of this compound is currently unavailable, the analysis of structurally similar compounds suggests that it may possess noteworthy antioxidant properties. The presence of both the N-arylbenzamide and benzodioxole moieties are features found in other compounds with demonstrated antioxidant activity. Further experimental evaluation using standardized protocols such as DPPH, ABTS, and FRAP assays is necessary to definitively characterize the antioxidant profile of this novel compound and to accurately benchmark it against established standards. The methodologies and comparative data presented in this guide provide a foundational framework for such future investigations.

References

Efficacy of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide and its Analogs Compared to Existing Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antibacterial efficacy of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide and structurally related compounds against established antibiotics. Due to the limited publicly available data on the specific target compound, this guide draws upon research conducted on analogous 2-aminobenzamide and 1,3-benzodioxole derivatives to provide a preliminary assessment of their potential antimicrobial activity.

Executive Summary

Data Presentation: Quantitative Comparison of Antibacterial Activity

The following tables summarize the available in vitro antibacterial activity of 2-aminobenzamide and 1,3-benzodioxole derivatives against common bacterial pathogens, compared with the efficacy of standard antibiotics. It is important to note that direct comparison between zones of inhibition and Minimum Inhibitory Concentrations (MIC) should be approached with caution as they represent different measures of antibacterial activity.

Table 1: In Vitro Antibacterial Activity of 2-Aminobenzamide Derivatives Against Selected Bacterial Strains

Compound/AntibioticTest MethodConcentrationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliReference
2-Amino-N-(4-chlorophenyl)benzamideAgar Well Diffusion5 mg/mLModerate ActivityGood Activity[1]
2-Amino-N-(3,4,5-trimethoxyphenyl)benzamideAgar Well Diffusion5 mg/mLGood ActivityGood Activity[1]
Ampicillin (Standard)Agar Well Diffusion25 µg/mL15.011.0[1]
Ciprofloxacin (Standard)Agar Well Diffusion25 µg/mL13.014.0[1]

Note: "Moderate Activity" and "Good Activity" are qualitative descriptions from the cited study. The study also tested against Bacillus subtilis and Pseudomonas aeruginosa.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of 1,3-Benzodioxole Derivatives and Standard Antibiotics

Compound/AntibioticMIC (µg/mL) vs. S. aureusMIC (µmoles/L) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µmoles/L) vs. E. coliReference
2-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-hydroxy-3,5-dichlorophenyl)sulfonohydrazide-10.30 ± 1.63-8.37 ± 2.22[2]
Ampicillin0.6 - 1.0-4.0-[3]
Ciprofloxacin0.5 - 0.6-0.013 - 0.016-[4][5][6]
Gentamicin0.235 - 0.5-0.002-[7][8][9]

Note: The MIC for the 1,3-benzodioxole derivative was reported in µmoles/L. A direct conversion to µg/mL is not possible without the molecular weight of the specific compound.

Proposed Mechanism of Action: FtsZ Inhibition

Many benzamide derivatives exert their antibacterial effects by targeting the Filamentous temperature-sensitive protein Z (FtsZ).[6] FtsZ is a crucial protein in bacterial cell division, polymerizing at the mid-cell to form the Z-ring, which acts as a scaffold for the division machinery. By inhibiting FtsZ polymerization or function, benzamides can disrupt cell division, leading to bacterial cell death.

G Proposed Mechanism of Action: FtsZ Inhibition by Benzamides cluster_0 Normal Bacterial Cell Division cluster_1 Action of Benzamide Antibiotic FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Polymerization Inhibition Inhibition of FtsZ Polymerization FtsZ_monomers->Inhibition Cell_Division Cell Division Z_ring->Cell_Division Scaffolding for Divisome Benzamide Benzamide Derivative Benzamide->FtsZ_monomers Binds to FtsZ No_Z_ring No Z-Ring Formation Inhibition->No_Z_ring Cell_Death Cell Death No_Z_ring->Cell_Death

Caption: Proposed mechanism of FtsZ inhibition by benzamide derivatives.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of antibacterial efficacy. The following are standard protocols for key experiments.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

G Kirby-Bauer Disk Diffusion Workflow A Prepare standardized bacterial inoculum (0.5 McFarland standard) B Inoculate Mueller-Hinton agar plate for a lawn of growth A->B C Aseptically apply antibiotic-impregnated disks B->C D Incubate at 37°C for 16-18 hours C->D E Measure the diameter of the zone of inhibition (mm) D->E F Interpret results as Susceptible, Intermediate, or Resistant based on standard charts E->F

Caption: Standard workflow for the Kirby-Bauer disk diffusion test.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.

G Broth Microdilution MIC Test Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate B Add a standardized bacterial inoculum to each well A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for turbidity or use a plate reader to determine growth D->E F The MIC is the lowest concentration with no visible growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The available evidence on structurally similar compounds suggests that this compound warrants further investigation as a potential antibacterial agent. Its core structure is present in molecules that have demonstrated activity against both Gram-positive and Gram-negative bacteria. The likely mechanism of action, inhibition of the essential bacterial protein FtsZ, represents a promising target for novel antibiotic development. Future research should focus on the synthesis and in vitro evaluation of this specific compound to determine its MIC values against a panel of clinically relevant bacteria, followed by in vivo efficacy and toxicity studies. The experimental protocols and comparative data provided in this guide offer a foundational framework for such investigations.

References

Head-to-head study of different benzodioxole isomers in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various benzodioxole isomers, supported by experimental data. The unique structural properties of the benzodioxole scaffold have made it a focal point in medicinal chemistry, leading to a diverse range of bioactive compounds.

The 1,3-benzodioxole (or methylenedioxyphenyl) functional group is a key structural motif found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] The positioning of substituents on the benzodioxole ring, as well as the isomeric form of side chains, can dramatically influence the pharmacological profile of these molecules. This guide will delve into the comparative biological activities of different benzodioxole isomers and derivatives, presenting quantitative data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding of their structure-activity relationships.

Psychoactive Benzodioxole Derivatives: A Tale of Two Isomers

Substituted phenethylamines containing the 1,3-benzodioxole moiety are well-known for their psychoactive properties, primarily through their interaction with monoamine neurotransmitter systems.[3] A prominent example is 3,4-methylenedioxyamphetamine (MDA), which exists as two stereoisomers, (R)-MDA and (S)-MDA. These isomers, while chemically similar, exhibit distinct pharmacological effects.[4]

The (S)-isomer of MDA is a more potent psychostimulant, displaying greater activity at monoamine transporters. In contrast, the (R)-isomer is primarily responsible for the psychedelic effects and can substitute for classic hallucinogens like LSD in drug discrimination studies.[4] Racemic MDA, a mixture of both isomers, produces a combination of these effects.[4]

Similarly, the popular entactogen 3,4-methylenedioxymethamphetamine (MDMA) also has stereoisomers with differing activities. Studies in mice have shown that while both isomers contribute to motor stimulation, S(+)-MDMA is generally more potent in measures of movement.[5][6] Interestingly, the racemic mixture can produce effects greater than expected from the individual isomers, suggesting a synergistic interaction.[5][6] Furthermore, each isomer can attenuate certain behavioral effects of the other, highlighting a complex interplay between the two.[5][6]

Comparative Monoamine Transporter Inhibition

The primary mechanism for the psychoactive effects of many benzodioxole derivatives is the inhibition of monoamine transporters, leading to increased extracellular concentrations of neurotransmitters like dopamine and serotonin.[7] The table below summarizes the in vitro inhibitory activity of butylone, a derivative of 1-(benzo[d][2][8]dioxol-5-yl)butan-1-one, on dopamine (DAT) and serotonin (SERT) transporters.[7]

CompoundTransporterIC50 (µM)[7]
ButyloneDAT1.44 ± 0.10
ButyloneSERT24.4 ± 2.0

Anticancer and Antioxidant Activities of Benzodioxole Derivatives

Beyond their psychoactive properties, benzodioxole derivatives have been investigated for their potential as anticancer and antioxidant agents.[8][9] The structure-activity relationship is crucial in determining the efficacy of these compounds.

A study on a series of synthesized benzodioxole derivatives revealed that carboxamide-containing compounds exhibited notable anticancer activity against various cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells.[10] In contrast, other derivatives in the same study showed weak or negligible anticancer effects.[10] Specifically, compounds 2a and 2b (carboxamide derivatives) were found to reduce the secretion of α-fetoprotein (α-FP) in Hep3B cells, an indicator of anticancer activity.[10]

Furthermore, cell cycle analysis demonstrated that compound 2a induced cell cycle arrest in the G2-M phase, a mechanism that can inhibit cancer cell proliferation.[9][10]

In terms of antioxidant activity, a different structural feature proved to be important. Benzodiazepine derivatives within the same study (7a and 7b ) displayed moderate antioxidant activity as measured by the DPPH assay, whereas the other synthesized compounds did not show significant antioxidant potential.[9][10]

Comparative Cytotoxicity and Antioxidant Activity
Compound IDCancer Cell LineIC50 (mM)[10]Antioxidant Activity (IC50, µM)[10]
2a Hep3BPotent-
2b Hep3BPotent-
5a, 5b, 6a, 6b HeLa, Caco-2, Hep3B3.94 - 9.12Negligible
7a --39.85
7b --79.95
Trolox (Control) --7.72

Benzodioxole Isomers in Other Biological Assays

The versatility of the benzodioxole scaffold is further demonstrated by its application in developing agents with other therapeutic potentials, such as anticonvulsant and anti-inflammatory activities.[7]

Derivatives of 1-(benzo[d]dioxol-5-yl)butan-1-one have been explored for their potential as anticonvulsants.[7] The efficacy of these compounds is often evaluated using the Maximal Electroshock (MES) test, a preclinical model for generalized tonic-clonic seizures.[7]

Additionally, certain benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[7][11]

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of a compound to inhibit the reuptake of dopamine and serotonin by their respective transporters.[7]

  • Synaptosome Preparation: Rat brain tissue (striatum for DAT, whole brain minus striatum and cerebellum for SERT) is homogenized in a sucrose buffer. The homogenate is centrifuged, and the resulting pellet containing synaptosomes is resuspended in a suitable buffer to a desired protein concentration.[7]

  • Uptake Inhibition: The synaptosomal preparation is pre-incubated with various concentrations of the test compound.[7]

  • Initiation and Termination: The uptake reaction is initiated by adding a radiolabeled neurotransmitter ([³H]Dopamine or [³H]Serotonin). After a short incubation period, the reaction is terminated by rapid filtration through glass fiber filters.[7]

  • Quantification: The amount of radioactivity trapped on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured using a scintillation counter. The IC50 value is then calculated.[7]

G Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis prep1 Homogenize Rat Brain Tissue prep2 Centrifuge Homogenate prep1->prep2 prep3 Resuspend Pellet (Synaptosomes) prep2->prep3 assay1 Pre-incubate Synaptosomes with Test Compound prep3->assay1 assay2 Add [³H]Neurotransmitter assay1->assay2 assay3 Incubate assay2->assay3 assay4 Terminate by Filtration assay3->assay4 analysis1 Measure Radioactivity assay4->analysis1 analysis2 Calculate IC50 analysis1->analysis2

Workflow for the monoamine transporter uptake inhibition assay.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

This in vivo assay is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs.[7]

  • Compound Administration: The test compound is administered to mice, typically via intraperitoneal injection, at various doses.[7]

  • Electrical Stimulus: After a predetermined time, an electrical stimulus is delivered via corneal electrodes to induce a seizure.[7]

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.[7]

  • Data Analysis: The ED50 (the dose that protects 50% of the animals) is calculated using statistical methods.[7]

G Experimental Workflow: Maximal Electroshock (MES) Test start Administer Test Compound to Mice stimulus Apply Electrical Stimulus (via Corneal Electrodes) start->stimulus observe Observe for Tonic Hindlimb Extension stimulus->observe data Record Presence or Absence of Seizure observe->data analysis Calculate ED50 data->analysis

Workflow for the Maximal Electroshock (MES) test.

In Vitro α-Amylase Inhibition Assay

This assay is used to screen for compounds that can inhibit α-amylase, an enzyme involved in carbohydrate digestion, which is relevant for antidiabetic drug discovery.[12]

  • Pre-incubation: A solution of α-amylase is pre-incubated with various concentrations of the benzodioxole test compounds.[12]

  • Reaction Initiation: The enzymatic reaction is started by adding a starch solution as the substrate.[12]

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature and pH.[12]

  • Quantification: The reaction is stopped, and the amount of maltose produced is quantified by measuring the absorbance after reacting with a colorimetric reagent.[12]

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor needed to reduce enzyme activity by 50%, is determined from a dose-response curve.[12]

Signaling Pathways

Monoamine Neurotransmitter Reuptake

Benzodioxole derivatives like MDA and MDMA exert their primary effects by blocking the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

G Simplified Monoamine Reuptake Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine) Transporter Monoamine Transporter (e.g., SERT, DAT) MA->Transporter Reuptake SynapticCleft Synaptic Cleft Receptor Postsynaptic Receptor Effect Increased Neurotransmission Receptor->Effect Benzodioxole Benzodioxole Derivative Benzodioxole->Transporter Inhibition SynapticCleft->Receptor Binding

Inhibition of monoamine reuptake by benzodioxole derivatives.

References

Replicating Success: A Comparative Guide to the Synthesis and Activity of Published Benzamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published benzamide compounds, offering detailed experimental data and methodologies to support replication and further development. Benzamide and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anticancer, and enzyme inhibitory effects.

This guide focuses on two distinct classes of recently synthesized benzamide derivatives: a series of N-substituted benzamides evaluated for their antimicrobial properties and a novel group of benzenesulfonamides bearing a benzamide moiety investigated as enzyme inhibitors. By presenting their synthesis, characterization, and biological data in a structured format, this guide aims to facilitate the reproduction of these findings and inspire new research directions.

I. Antimicrobial Benzamide Derivatives

A recent study detailed the synthesis of twelve N-benzamide derivatives and their subsequent evaluation as antimicrobial agents. The compounds were synthesized from para-hydroxy benzoic acid, which was first converted to an acid chloride and then reacted with various substituted amines.[1] This straightforward and efficient synthesis makes these compounds attractive candidates for further investigation.

Comparative Antimicrobial Activity

The synthesized compounds were tested for their antibacterial activity against Bacillus subtilis and Escherichia coli. The results, summarized in the table below, highlight several compounds with significant antimicrobial potential.[1]

Compound IDTarget OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
5a B. subtilis256.25
E. coli313.12
6b E. coli243.12
6c B. subtilis246.25

Data sourced from a 2024 study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives.[1]

General Synthetic Workflow

The general workflow for the synthesis and evaluation of these antimicrobial benzamide compounds is depicted below.

Antimicrobial Benzamide Synthesis Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Material p-Hydroxy Benzoic Acid Intermediate Acid Chloride Starting Material->Intermediate Reaction Acid Chloride Formation Thionyl Chloride Final Product N-Benzamide Derivatives Intermediate->Final Product Reaction Amidation Substituted Amines Characterization Spectroscopic Characterization (NMR, MS) Final Product->Characterization Antimicrobial Assay Disc Diffusion & MIC Determination Characterization->Antimicrobial Assay Data Analysis Comparison of Activity Antimicrobial Assay->Data Analysis

General workflow for benzamide synthesis and antimicrobial testing.
Experimental Protocols

General Procedure for the Synthesis of N-Benzamides:

  • To a mixture of the appropriate acid chloride (derived from para-hydroxy benzoic acid) in anhydrous dichloromethane (CH2Cl2) at 0°C, the respective amine was added dropwise.[1]

  • The reaction mixture was then stirred at room temperature for 8 hours.[1]

  • The solvent was removed under vacuum, and the crude product was extracted using ethyl acetate (EtOAc).[1]

  • The synthesized compounds were characterized using 1H NMR and 13C NMR spectroscopy to confirm their structures.[1]

Antimicrobial Susceptibility Testing (Disc Diffusion Method):

  • The antibacterial activity of the synthesized compounds was evaluated using the disc diffusion method.[1]

  • Standardized bacterial cultures were used to inoculate agar plates.

  • Filter paper discs impregnated with the test compounds were placed on the agar surface.

  • The plates were incubated, and the diameter of the zone of inhibition around each disc was measured to determine the antibacterial activity.[1]

II. Benzamide Derivatives as Enzyme Inhibitors

In a separate line of research, a series of novel benzenesulfonamides incorporating a benzamide moiety were designed and synthesized to act as inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE), enzymes implicated in various diseases.[2]

Comparative Enzyme Inhibitory Activity

The inhibitory potential of these compounds against human carbonic anhydrase I and II (hCA I, hCA II) and acetylcholinesterase (AChE) was evaluated, revealing several potent inhibitors with Ki values in the nanomolar range.[2]

Compound IDhCA I Ki (nM)hCA II Ki (nM)AChE Ki (nM)
3c -10.68 ± 0.98-
3f --8.91 ± 1.65
3g 4.07 ± 0.38--

Data extracted from a study on novel benzenesulfonamides as enzyme inhibitors.[2] Note: Dashes indicate data not reported as the most potent for that specific enzyme.

Signaling Pathway Inhibition

Many benzamide derivatives exert their therapeutic effects by inhibiting specific signaling pathways. For instance, their role as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase is crucial in managing conditions like glaucoma and Alzheimer's disease, respectively.[2]

Enzyme Inhibition Pathway cluster_pathway Disease Pathogenesis Enzyme Target Enzyme (e.g., hCA, AChE) Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Disease Disease Progression Product->Disease Benzamide Benzamide Inhibitor Benzamide->Enzyme Inhibition

Mechanism of benzamide derivatives as enzyme inhibitors.
Experimental Protocols

General Synthesis of N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides (3a-g):

The synthesis of these compounds involved a multi-step process that is detailed in the source publication. The final structures were confirmed using 1H NMR, 13C NMR, and HRMS spectra.[2]

In Vitro Enzyme Inhibition Assays:

The inhibitory activities of the synthesized compounds against hCA I, hCA II, and AChE were determined using established in vitro enzyme assay protocols. The results were expressed as Ki values, which represent the inhibition constant for each compound.[2]

This guide demonstrates that benzamide derivatives continue to be a rich source of biologically active compounds. The straightforward synthesis and potent activities of the presented series of compounds make them excellent candidates for further research and development in the fields of antimicrobial and enzyme-inhibitory drug discovery. The provided data and protocols should serve as a valuable resource for researchers looking to replicate and build upon these findings.

References

Independent Verification of Therapeutic Potential: A Comparative Analysis of Benzodioxole-Containing Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the therapeutic potential of a specific compound named "2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide" is challenging due to the limited availability of specific data under this exact chemical identifier in publicly accessible scientific literature. However, the broader chemical class of molecules containing both benzodioxole and benzamide moieties has been the subject of significant research, revealing a range of biological activities. This guide provides a comparative analysis of representative compounds from this class, focusing on their therapeutic potential, mechanisms of action, and available experimental data.

Anticancer Potential: Amuvatinib Derivative in Glioblastoma

A notable compound in this class is an amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide . This molecule has been investigated for its selective toxicity towards tumor cells under conditions of glucose starvation, a state common in solid tumors.

Mechanism of Action

This amuvatinib derivative has been shown to inhibit the mitochondrial membrane potential in tumor cells.[1] This is particularly effective in glucose-starved cells, which become more reliant on mitochondrial respiration for survival. The disruption of mitochondrial function leads to a bioenergetic crisis and subsequent cell death.

cluster_tumor_cell Tumor Cell in Hypoglycemic Environment Glucose_Starvation Glucose Starvation Increased_Mitochondrial_Dependence Increased Mitochondrial Dependence Glucose_Starvation->Increased_Mitochondrial_Dependence Mitochondria Mitochondria Increased_Mitochondrial_Dependence->Mitochondria Cell_Death Apoptosis/Cell Death Mitochondria->Cell_Death Bioenergetic Crisis Amuvatinib_Derivative N-(2H-1,3-benzodioxol-5-yl)-4- {thieno[3,2-d]pyrimidin-4-yl}piperazine- 1-carboxamide Amuvatinib_Derivative->Mitochondria Inhibits Mitochondrial Membrane Potential

Caption: Mechanism of action of the amuvatinib derivative in glucose-starved tumor cells.

Comparison with Alternative Anticancer Agents

The therapeutic strategy of targeting cellular metabolism, particularly in the context of the tumor microenvironment, is an active area of research. The table below compares the amuvatinib derivative with other agents that target metabolic vulnerabilities in cancer.

Compound/Drug ClassTargetMechanism of ActionTherapeutic Indication (Example)
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide MitochondriaInhibition of mitochondrial membrane potential under glucose starvation.Preclinical (Glioblastoma)
Metformin AMP-activated protein kinase (AMPK)Activates AMPK, leading to inhibition of mTOR signaling and decreased gluconeogenesis.Investigational (Various Cancers)
2-Deoxy-D-glucose (2-DG) GlycolysisCompetitive inhibitor of glucose for hexokinase.Investigational (Various Cancers)
CB-839 GlutaminaseInhibits the conversion of glutamine to glutamate, disrupting the TCA cycle.Investigational (Various Cancers)
Experimental Protocols

High-Throughput Screening for Compounds Toxic to Glucose-Starved Cells:

  • Cell Culture: Tumor cell lines (e.g., U-87 MG glioblastoma) are cultured in standard glucose-containing medium.

  • Compound Plating: A library of small molecules, including the amuvatinib derivative, is plated in 384-well plates.

  • Media Change: The standard medium is replaced with either a glucose-free or a glucose-containing medium.

  • Cell Incubation: Cells are added to the compound-plated wells and incubated for a specified period (e.g., 24-48 hours).

  • Viability Assay: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels.

  • Data Analysis: The luminescence signal is read, and compounds that show a significant decrease in viability in the glucose-free medium compared to the glucose-containing medium are identified as hits.

Spasmolytic and Anti-inflammatory Potential for Irritable Bowel Syndrome (IBS)

A series of 2-amino-N-phenethylbenzamides have been synthesized and evaluated for their potential in treating Irritable Bowel Syndrome (IBS).[2][3] These compounds have demonstrated both spasmolytic and anti-inflammatory properties.

Mechanism of Action

The newly synthesized 2-amino-N-phenethylbenzamides induce smooth muscle relaxation.[2][3] Unlike some existing treatments, they do not appear to act through the serotonin or Ca2+-dependent signaling pathways.[2][3] Additionally, they exhibit anti-inflammatory effects by inhibiting the expression of interleukin-1β and promoting the synthesis of neuronal nitric oxide synthase (nNOS), which in turn increases the production of the smooth muscle relaxant, nitric oxide (NO).[2][3]

cluster_neuron Myenteric Plexus Neuron cluster_smooth_muscle Smooth Muscle Cell nNOS Neuronal Nitric Oxide Synthase (nNOS) NO_Synthesis Nitric Oxide (NO) Synthesis nNOS->NO_Synthesis Relaxation Relaxation (Spasmolytic Effect) NO_Synthesis->Relaxation 2-Amino-N-phenethylbenzamides 2-Amino-N-phenethylbenzamides 2-Amino-N-phenethylbenzamides->nNOS Stimulates Expression IL-1b Interleukin-1β Expression 2-Amino-N-phenethylbenzamides->IL-1b Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IL-1b

Caption: Dual mechanism of 2-amino-N-phenethylbenzamides in IBS.

Comparison with Alternative IBS Treatments
DrugMechanism of ActionPrimary Symptom Targeted
2-Amino-N-phenethylbenzamides nNOS stimulation, IL-1β inhibitionAbdominal pain, cramping, inflammation
Mebeverine Antispasmodic (direct action on smooth muscle)Abdominal pain, cramping
Alosetron 5-HT3 receptor antagonistDiarrhea
Linaclotide Guanylate cyclase-C agonistConstipation
Experimental Protocols

In Vitro Inhibition of Albumin Denaturation (Anti-inflammatory Assay):

  • Reaction Mixture Preparation: A solution containing the test compound (2-amino-N-phenethylbenzamides) at various concentrations, bovine serum albumin, and phosphate-buffered saline (pH 6.3) is prepared.

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.

  • Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Inhibition Calculation: The percentage inhibition of denaturation is calculated by comparing the turbidity of the test samples with a control sample. Diclofenac sodium can be used as a positive control.

Psychotropic Potential: Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine

Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been explored for their psychoactive properties.[4] These studies have led to the identification of compounds with novel psychological effects that may have therapeutic applications.

Mechanism of Action

The precise mechanism of action for the entactogenic effects of these compounds is not fully elucidated but is thought to involve the modulation of serotonergic pathways.[5] Unlike classical hallucinogens, which are typically agonists at the 5-HT2A receptor, these compounds may have a more complex interaction with serotonin transporters and receptors, leading to their unique psychological effects.

Comparison with other Psychoactive Compounds
Compound ClassPrimary MechanismSubjective EffectsPotential Therapeutic Use
1-(1,3-benzodioxol-5-yl)-2-butanamine derivatives Serotonin release/receptor modulationEntactogenic (feelings of emotional closeness and empathy)Adjunct to psychotherapy
Classical Hallucinogens (e.g., LSD, Psilocybin) 5-HT2A receptor agonismPerceptual changes, altered consciousnessTreatment of depression, anxiety
SSRIs (e.g., Fluoxetine) Inhibition of serotonin reuptakeAntidepressant, anxiolyticMajor depressive disorder, anxiety disorders
Experimental Protocols

Drug Discrimination Studies in Rats:

  • Training: Rats are trained to press one of two levers after being administered a known psychoactive drug (e.g., LSD) and the other lever after receiving a saline injection. Correct lever presses are rewarded with food.

  • Testing: Once trained, the rats are given a test compound (e.g., a derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine).

  • Data Collection: The lever on which the rat predominantly presses is recorded.

  • Analysis: If the rats press the drug-associated lever, it indicates that the test compound has similar subjective effects to the training drug.

This comparative guide highlights the diverse therapeutic potential of compounds containing benzodioxole and benzamide structures. While a direct analysis of "this compound" is not currently possible due to a lack of specific data, the exploration of related molecules provides valuable insights into promising areas of drug discovery and development. Further research is warranted to fully elucidate the therapeutic profiles of these and other related compounds.

References

Safety Operating Guide

Prudent Disposal of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and regulatory compliance. The absence of a specific Safety Data Sheet (SDS) for a research chemical such as 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide necessitates a cautious approach, treating the substance as potentially hazardous. This guide provides essential procedural information for the safe handling and disposal of this compound, emphasizing adherence to institutional and local environmental regulations.

Hazard Profile Analysis

In the absence of a dedicated SDS for this compound, a hazard assessment of its core chemical moieties—2-aminobenzamide and 1,3-benzodioxole—is prudent for informing safe handling and disposal procedures.

Component Moiety CAS Number Observed Hazards
2-Aminobenzamide88-68-6Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed, May cause an allergic skin reaction.[1][2][3][4]
1,3-Benzodioxole274-09-9Flammable liquid and vapor, Harmful if swallowed, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation, May cause drowsiness or dizziness, Very toxic to aquatic life.[5][6][7]

Given these potential hazards, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Disposal Protocol

The disposal of this compound must follow established guidelines for hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[8]

Step 1: Waste Identification and Labeling

  • Treat as Hazardous Waste: Given the absence of specific safety data, the compound must be managed as hazardous waste.[8][9]

  • Proper Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10] The label should also include the words "Hazardous Waste".[10]

Step 2: Container and Storage

  • Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid. The original container is often a suitable choice if it is in good condition.[10][11]

  • Segregation: Store the waste container separately from incompatible materials. As a general guideline, store it away from strong oxidizing agents, acids, and bases.[4][11]

  • Designated Storage Area: Keep the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be inspected regularly for any signs of leakage.[9][11]

Step 3: Institutional Disposal Procedures

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for chemical waste disposal.[12] They will provide specific instructions and arrange for the collection of the hazardous waste.

  • Provide Documentation: Be prepared to provide any available information about the compound, including its origin, quantity, and the process that generated the waste.

  • Follow EHS Guidance: Adhere strictly to the procedures and schedule provided by your EHS office for waste pickup.

Contaminated Materials and Empty Containers

Any materials, such as gloves, absorbent pads, or glassware, that come into direct contact with this compound should be considered contaminated and disposed of as hazardous waste.[10]

Empty containers that once held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[8][10] After triple-rinsing, the defaced container may be disposed of as regular trash, but it is advisable to confirm this with your institution's EHS department.[8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_storage Containment & Storage cluster_disposal Disposal & Finalization start Waste Generated assess_hazard Assess Hazard Profile (No specific SDS available) start->assess_hazard treat_hazardous Treat as Hazardous Waste assess_hazard->treat_hazardous label_waste Label Container with: - Full Chemical Name - 'Hazardous Waste' treat_hazardous->label_waste select_container Select Compatible, Leak-Proof Container label_waste->select_container segregate Segregate from Incompatible Materials select_container->segregate store_saa Store in Designated Satellite Accumulation Area segregate->store_saa contact_ehs Contact Institutional Environmental Health & Safety (EHS) store_saa->contact_ehs provide_info Provide All Available Information to EHS contact_ehs->provide_info follow_guidance Follow EHS Instructions for Waste Pickup provide_info->follow_guidance disposed Waste Properly Disposed follow_guidance->disposed

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of research chemicals like this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. The following guidance is based on safety data for structurally related compounds, including aminobenzamides and benzodioxole derivatives. It is imperative to treat this compound as potentially hazardous and to handle it with caution in a controlled laboratory environment.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on related compounds, this compound should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2] The benzodioxole moiety is found in compounds that can be irritating and moderately hazardous upon exposure.[3][4]

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A standard laboratory coat must be worn.Prevents skin contact with the chemical.[5]
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.Prevents inhalation of potentially harmful dust or vapors.[5]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.

    • Use a spatula for solid transfers. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Experimental Use:

    • All procedures involving this compound should be carried out within a fume hood.

    • Avoid direct contact with the substance.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate all equipment that came into contact with the chemical.

    • Remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling the compound.

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • Evacuate the area and restrict access.

    • Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Collect liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department.[5]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[5]

    • Do not dispose of this chemical in standard laboratory trash or down the drain.

Workflow for Safe Handling and Disposal

prep Preparation - Verify fume hood - Assemble PPE - Gather materials handling Handling in Fume Hood - Weighing and transfer - Experimental use prep->handling post_handling Post-Handling - Clean work area - Decontaminate equipment - Wash hands handling->post_handling emergency Emergency Procedures - Spill or exposure handling->emergency solid_waste Solid Waste Collection - Contaminated PPE - Weighing paper post_handling->solid_waste liquid_waste Liquid Waste Collection - Solutions containing compound post_handling->liquid_waste storage Waste Storage - Labeled, sealed containers - Designated secure area solid_waste->storage liquid_waste->storage disposal Final Disposal - Contact EHS - Licensed waste disposal company storage->disposal

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.